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  • Product: 5-bromo-3-cyclopropyl-1,2-thiazole
  • CAS: 1513081-63-4

Core Science & Biosynthesis

Foundational

Whitepaper: 5-Bromo-3-cyclopropyl-1,2-thiazole in Modern Medicinal Chemistry and Agrochemical Development

Executive Summary The optimization of pharmacokinetic and pharmacodynamic profiles in drug discovery frequently relies on the strategic incorporation of specialized heterocyclic building blocks. 5-Bromo-3-cyclopropyl-1,2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic profiles in drug discovery frequently relies on the strategic incorporation of specialized heterocyclic building blocks. 5-Bromo-3-cyclopropyl-1,2-thiazole (also known as 5-bromo-3-cyclopropylisothiazole) has emerged as a highly versatile, bifunctional scaffold. By combining the metabolic resilience of the isothiazole core, the conformational rigidity and lipophilic modulation of a cyclopropyl group, and the synthetic tractability of a C5-bromide, this compound serves as a premier starting material for synthesizing advanced active pharmaceutical ingredients (APIs) and agrochemicals[1].

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic workflows, designed specifically for application scientists and synthetic chemists.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 5-bromo-3-cyclopropyl-1,2-thiazole is critical for predicting its behavior in both synthetic environments and biological systems. The isothiazole ring (1,2-thiazole) is a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms. The presence of the electron-withdrawing bromine atom at the 5-position significantly alters the electron density of the ring, making it highly susceptible to transition-metal-catalyzed cross-coupling[2][3].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name 5-bromo-3-cyclopropyl-1,2-thiazole
Common Name 5-Bromo-3-cyclopropylisothiazole
CAS Registry Number 1513081-63-4[4]
Molecular Formula C6H6BrNS[5]
Molecular Weight 204.09 g/mol [2]
Monoisotopic Mass 202.94043 Da[2]
SMILES C1CC1C2=NSC(=C2)Br[2]
InChIKey PORDYJGEYIQUMB-UHFFFAOYSA-N[2]
Physical State Liquid to low-melting solid (temperature dependent)

Structural Rationale in Drug Design (The "Why")

As an Application Scientist, it is vital to understand why this specific substitution pattern is chosen during lead optimization.

The Isothiazole Core as a Bioisostere

The 1,2-thiazole ring is frequently deployed as a bioisostere for pyridine, phenyl, and thiophene rings[6]. Unlike pyridines, which can be prone to N-oxidation and associated late-stage toxicology issues, the isothiazole core is significantly more resistant to oxidative metabolism[6]. Furthermore, the adjacent N-S heteroatoms alter the dipole moment of the molecule, often improving aqueous solubility compared to purely carbocyclic analogs.

The "Cyclopropyl Effect"

The substitution of a cyclopropyl group at the C3 position serves multiple mechanistic purposes:

  • Metabolic Shielding: The cyclopropyl ring lacks the easily abstractable benzylic/allylic protons found in linear alkyl chains (like ethyl or propyl groups), thereby reducing susceptibility to Cytochrome P450-mediated oxidation.

  • Lipophilicity Modulation: It provides a lower logD contribution compared to larger aliphatic rings, helping to maintain the compound within Lipinski's Rule of 5 parameters.

  • Conformational Rigidity: The fixed bond angles of the cyclopropyl group force the molecule into a specific 3D vector, often enhancing target binding affinity by reducing the entropic penalty upon receptor binding[7].

The C5-Bromine as a Synthetic Linchpin

The bromine atom at the 5-position is the critical synthetic handle. Because the isothiazole ring is relatively electron-deficient compared to pyrrole or furan, the C-Br bond is highly activated for oxidative addition by low-valent transition metals (e.g., Pd(0) or Cu(I)). This allows for rapid, divergent synthesis of compound libraries via cross-coupling[3].

Reaction Pathway Visualization

The true value of 5-bromo-3-cyclopropyl-1,2-thiazole lies in its ability to act as a central hub for divergent synthesis. The diagram below illustrates the primary synthetic pathways utilized in modern medicinal chemistry to elaborate this scaffold.

G A 5-bromo-3-cyclopropyl-1,2-thiazole (Core Scaffold) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Pd(0), Ar-B(OH)2, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Pd(0), R-NH2, Base D Metal-Halogen Exchange (Lithiation) A->D n-BuLi, -78°C E 3-Cyclopropyl-5-aryl-isothiazole (Kinase Inhibitors) B->E F 5-Amino-3-cyclopropyl-isothiazole (GPCR Ligands) C->F G 5-Substituted-3-cyclopropyl-isothiazole (Agrochemicals) D->G Electrophile (E+)

Fig 1: Synthetic divergence of 5-bromo-3-cyclopropyl-1,2-thiazole via cross-coupling.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for each critical step to empower the bench scientist to troubleshoot effectively[8].

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol describes the coupling of 5-bromo-3-cyclopropyl-1,2-thiazole with an aryl boronic acid to generate a 5-aryl derivative[3][9].

Reagents:

  • 5-bromo-3-cyclopropyl-1,2-thiazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Sparge the 1,4-Dioxane/H₂O mixture with dry Nitrogen or Argon for 15 minutes. Causality: Oxygen must be removed to prevent the premature oxidation of the Pd(0) active catalytic species to inactive Pd(II) complexes, which would stall the reaction.

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-cyclopropyl-1,2-thiazole, the arylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas. Causality: The bidentate dppf ligand provides a wide bite angle, which accelerates the final reductive elimination step of the catalytic cycle, preventing the formation of homocoupled byproducts.

  • Reaction Execution: Heat the mixture to 90°C for 4–6 hours.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS. Validation Check: Look for the disappearance of the starting material, which presents as a distinct isotopic doublet at m/z 204/206 (due to ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio). The appearance of the product mass without the bromine isotope pattern confirms successful coupling.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Metal-Halogen Exchange and Electrophilic Trapping

For the introduction of non-aryl groups (e.g., carboxylic acids, aldehydes, or alkyl chains), metal-halogen exchange is preferred over cross-coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-3-cyclopropyl-1,2-thiazole (1.0 equiv) in anhydrous THF (0.1 M) under an Argon atmosphere.

  • Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Causality: Strict temperature control is required to prevent the highly reactive lithiated isothiazole intermediate from undergoing ring-opening or self-condensation.

  • Lithiation: Dropwise add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv) over 10 minutes. Stir for 30 minutes at -78°C.

  • Electrophile Addition: Add the desired electrophile (e.g., DMF for formylation, or CO₂ gas for carboxylation) directly to the cold solution.

  • Quenching: Allow the reaction to slowly warm to 0°C, then quench with saturated aqueous NH₄Cl. Causality: The mild acid neutralizes the alkoxide/lithium salts without degrading the newly formed isothiazole derivative.

  • Extraction: Extract with Dichloromethane (DCM), dry, and purify as standard.

Safety, Handling, and Storage

  • Toxicity: Halogenated heterocycles can be skin and eye irritants. Handle exclusively within a certified chemical fume hood.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Causality: While the cyclopropyl group provides metabolic stability, the electron-rich sulfur atom in the isothiazole ring can slowly oxidize to a sulfoxide or sulfone upon prolonged exposure to atmospheric oxygen and ambient light.

  • Disposal: Halogenated organic waste must be segregated and disposed of according to institutional and governmental environmental health and safety (EHS) guidelines.

References

  • PubChemLite. "5-bromo-3-cyclopropyl-1,2-thiazole (C6H6BrNS)". Université du Luxembourg.
  • Sigma-Aldrich. "5-bromo-3-cyclopropyl-1,2-thiazole | 1513081-63-4". MilliporeSigma.
  • PubChemLite. "C6H6BrN - Explore". Université du Luxembourg.
  • BenchChem. "Technical Support Center: Optimizing Reaction - General Procedure for Suzuki-Miyaura Cross-Coupling of 5-Bromoisothiazole". Benchchem.
  • Royal Society of Chemistry. "Innovative approaches to the synthesis of five-membered heteroaromatics with emerging synthetic methodologies". RSC Publishing.
  • National Institutes of Health. "Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones". PMC.
  • Beilstein Journals. "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles". Beilstein Journal of Organic Chemistry.
  • American Chemical Society. "Systematic Study of Heteroarene Stacking Using a Congeneric Set of Molecular Glues for Procaspase-6". Journal of Medicinal Chemistry.
  • Google Patents. "WO2021050915A1 - Mta-cooperative prmt5 inhibitors".

Sources

Exploratory

An In-Depth Technical Guide to 5-bromo-3-cyclopropyl-1,2-thiazole

For Researchers, Scientists, and Drug Development Professionals Introduction 5-bromo-3-cyclopropyl-1,2-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom and a cyclopropyl group...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-3-cyclopropyl-1,2-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom and a cyclopropyl group. The 1,2-thiazole (or isothiazole) ring system is a significant structural motif in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] The incorporation of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules. The cyclopropyl group, a small, strained ring, is often introduced into drug candidates to improve metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 5-bromo-3-cyclopropyl-1,2-thiazole, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 5-bromo-3-cyclopropyl-1,2-thiazole is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 1513081-63-4[2]
Molecular Formula C6H6BrNS[2]
Molecular Weight 204.09 g/mol [2]
Appearance Light yellow liquid
Purity Typically ≥96%

Synthesis of 5-bromo-3-cyclopropyl-1,2-thiazole

A potential synthetic pathway to 5-bromo-3-cyclopropyl-1,2-thiazole could involve the reaction of a suitably substituted precursor that can undergo cyclization to form the desired heterocyclic ring. The following diagram illustrates a generalized synthetic workflow for the formation of a substituted 1,2-thiazole ring, which could be adapted for the synthesis of the target compound.

Synthetic Workflow for 5-bromo-3-cyclopropyl-1,2-thiazole cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Thiazole Ring Formation cluster_2 Step 3: Bromination Cyclopropyl_ketone Cyclopropyl Ketone Derivative alpha_halo_ketone α-Halo Cyclopropyl Ketone Cyclopropyl_ketone->alpha_halo_ketone Halogenation Halogenating_agent Halogenating Agent (e.g., NBS) Condensation_Cyclization Condensation & Cyclization alpha_halo_ketone->Condensation_Cyclization Thioamide Thioamide or equivalent Thioamide->Condensation_Cyclization 3_cyclopropyl_thiazole 3-Cyclopropyl-1,2-thiazole Condensation_Cyclization->3_cyclopropyl_thiazole Final_Product 5-bromo-3-cyclopropyl-1,2-thiazole 3_cyclopropyl_thiazole->Final_Product Electrophilic Bromination Brominating_agent Brominating Agent (e.g., Br2, NBS) Brominating_agent->Final_Product

Caption: A plausible synthetic workflow for 5-bromo-3-cyclopropyl-1,2-thiazole.

Experimental Protocol: A Generalized Approach to 5-Bromo-1,2-thiazole Synthesis

While a specific protocol for 5-bromo-3-cyclopropyl-1,2-thiazole is not detailed in the available literature, a general procedure for the synthesis and bromination of a 1,2-thiazole ring can be outlined as follows. This protocol is illustrative and would require optimization for the specific substrate.

Step 1: Synthesis of 3-cyclopropyl-1,2-thiazole (Hypothetical)

  • To a solution of an appropriate α,β-unsaturated cyclopropyl ketone in a suitable solvent (e.g., ethanol), add a source of sulfur and ammonia (e.g., Lawesson's reagent followed by an ammonia source).

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-cyclopropyl-1,2-thiazole.

Step 2: Bromination to 5-bromo-3-cyclopropyl-1,2-thiazole

  • Dissolve 3-cyclopropyl-1,2-thiazole in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for a specified time, again monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or distillation to obtain 5-bromo-3-cyclopropyl-1,2-thiazole.

Applications in Drug Discovery

The thiazole nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][4][5] The presence of the cyclopropyl moiety and the bromine atom in 5-bromo-3-cyclopropyl-1,2-thiazole suggests several potential applications in drug discovery.

  • As a Synthetic Intermediate: The bromine atom at the 5-position serves as a key functional group for introducing further molecular diversity through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the synthesis of libraries of novel compounds for biological screening.

  • Potential Biological Activities:

    • Anticancer: Many thiazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[4] The unique substitution pattern of this compound could lead to novel interactions with anticancer targets.

    • Antimicrobial: The thiazole ring is a core component of many antimicrobial agents.[4][6] New derivatives are continuously being explored to combat drug-resistant pathogens.

    • Anti-inflammatory: Thiazole-containing compounds have been investigated as inhibitors of inflammatory enzymes and pathways.[7]

    • Neurological Disorders: Some thiazole derivatives have shown potential in the treatment of neurodegenerative diseases.[7]

The following diagram illustrates the central role of 5-bromo-3-cyclopropyl-1,2-thiazole as a building block for generating diverse chemical entities for drug discovery programs.

Drug Discovery Applications cluster_coupling Cross-Coupling Reactions cluster_applications Potential Therapeutic Areas Core 5-bromo-3-cyclopropyl-1,2-thiazole Suzuki Suzuki Coupling (Boronic Acids/Esters) Core->Suzuki Stille Stille Coupling (Organostannanes) Core->Stille Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Anticancer Anticancer Agents Suzuki->Anticancer Antimicrobial Antimicrobial Agents Stille->Antimicrobial Antiinflammatory Anti-inflammatory Drugs Sonogashira->Antiinflammatory CNS CNS-Active Compounds Buchwald->CNS

Caption: Role of 5-bromo-3-cyclopropyl-1,2-thiazole as a versatile intermediate in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-bromo-3-cyclopropyl-1,2-thiazole. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety guidelines for brominated heterocyclic compounds should be followed.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[10] Avoid contact with skin and eyes.[9]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[8] Keep the container tightly closed.

  • Fire Hazards: Thiazole derivatives can be flammable.[11] Keep away from heat, sparks, and open flames.[8] In case of fire, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.[8]

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of soap and water.[9]

    • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]

    • If inhaled: Move the person to fresh air.[9]

    • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[8]

References

  • Fisher Scientific. (2025, May 1).
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 5-Bromo-2,1,3-benzothiadiazole.
  • Moshang Chemical. 5-Bromo-3-cyclopropyl-1,2-thiazole | 1513081-63-4.
  • Organic Chemistry Portal. Synthesis of thiazoles.
  • ChemScene. 5-Bromo-2-cyclopropylthiazole-4-carboxylic acid | 1781884-73-8.
  • Sigma-Aldrich. 2-Bromo-5-cyclopropyl-thiazole | 1159815-90-3.
  • PubChem. 5-Bromo-1,2-thiazole | C3H2BrNS | CID 12631174.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • Chemsrc. (2025, August 25). 5-Bromothiazole | CAS#:3034-55-7.
  • Santa Cruz Biotechnology.
  • ECHEMI.
  • Iswatun Hasanah & Nurziana. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • J&W Pharmlab. 2-Bromo-5-cyclopropyl-thiazole - CAS:1159815-90-3.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025, November 12). PMC.
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • BenchChem. (2025, December). Potential Therapeutic Applications of 5-Pentyl-1,3-thiazole: A Technical Guide for Drug Discovery Professionals.
  • Alam, M. (2023, October 18). Thiazole, a privileged scaffold in drug discovery.
  • BLDpharm. 933752-44-4|5-Bromo-1,3-thiazole-2-carbaldehyde.
  • Pola, S. (2016, June 30). Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen.
  • ChemScene. 5-Bromo-2-(pyrrolidin-3-yl)thiazole | 1159821-16-5.

Sources

Foundational

Physicochemical properties of 5-bromo-3-cyclopropyl-1,2-thiazole

Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-3-cyclopropyl-1,2-thiazole in Modern Medicinal Chemistry Executive Summary The pursuit of novel chemical space in drug discovery heavily relies on st...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-3-cyclopropyl-1,2-thiazole in Modern Medicinal Chemistry

Executive Summary

The pursuit of novel chemical space in drug discovery heavily relies on structurally distinct, functionally versatile building blocks. 5-Bromo-3-cyclopropyl-1,2-thiazole (CAS: 1513081-63-4) has emerged as a highly privileged heterocyclic scaffold. By combining the unique electronic properties of the 1,2-thiazole (isothiazole) core with the steric and metabolic benefits of a cyclopropyl substituent, this compound serves as a critical precursor for synthesizing advanced therapeutics, particularly in the realm of kinase inhibition[1].

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical logic, electronic dynamics, and field-proven synthetic protocols associated with this molecule, ensuring that drug development professionals can leverage it with maximum efficiency.

Structural Logic and Physicochemical Profiling

The architecture of 5-bromo-3-cyclopropyl-1,2-thiazole is not accidental; it is a meticulously designed motif for modern medicinal chemistry.

  • The 1,2-Thiazole Core: Unlike its 1,3-thiazole isomer, the adjacent nitrogen and sulfur atoms in the 1,2-thiazole ring create a unique dipole moment and electron distribution. This alters the hydrogen-bond accepting capacity of the nitrogen, often improving target selectivity in ATP-binding pockets.

  • The Cyclopropyl Group (C3 Position): The cyclopropyl ring acts as a rigid, lipophilic shield. Through σ -conjugation (Walsh orbitals), it subtly donates electron density to the heteroaromatic system while providing significant steric hindrance. This prevents rapid cytochrome P450-mediated oxidative metabolism at the C3 position, a common liability in unsubstituted heterocycles.

  • The Bromine Atom (C5 Position): Positioned adjacent to the sulfur atom, the C5-Br bond is highly polarized. This makes it an exceptional electrophile for transition-metal-catalyzed cross-coupling reactions, allowing for rapid diversification.

Quantitative Physicochemical Data

To predict the pharmacokinetic trajectory of downstream Active Pharmaceutical Ingredients (APIs) built from this scaffold, we must first analyze the baseline properties of the building block[2].

ParameterValueCausality / Significance in Drug Design
CAS Number 1513081-63-4Unique identifier for precise procurement and database querying[1].
Molecular Formula C 6​ H 6​ BrNSDefines the exact atomic composition, ensuring low molecular weight starting points.
Molecular Weight 204.09 g/mol Low MW (well below 500 Da) allows for extensive downstream elaboration without violating Lipinski's Rule of 5[1].
Monoisotopic Mass 202.9404 DaCritical for High-Resolution Mass Spectrometry (HRMS) tracking during synthetic workflows[2].
XLogP (Predicted) ~2.6Provides an optimal baseline lipophilicity, ensuring that subsequent additions can be tuned for passive membrane permeability[2].
Rotatable Bonds 1High rigidity minimizes the entropic penalty upon binding to a target protein's active site.

Application in Targeted Therapeutics

The strategic placement of the cyclopropyl and isothiazole groups has led to the integration of this building block into several high-profile clinical and preclinical candidates.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: The 3-cyclopropyl-1,2-thiazole motif is utilized to anchor molecules within the hinge region of CDKs. The cyclopropyl group interacts favorably with a hydrophobic pocket, enhancing binding affinity and selectivity against off-target kinases[3].

  • MALT1 Protease Inhibitors: In the treatment of mucosa-associated lymphoid tissue lymphoma, derivatives of this scaffold have been patented as potent inhibitors. The isothiazole core acts as a bioisostere for more traditional, metabolically labile aromatic rings[4].

  • Wnt/Porcupine Signaling Inhibitors: The compound serves as a precursor for N-pyridinyl acetamide derivatives, which are critical in modulating the Wnt pathway for oncology applications[5].

Workflow A 5-Bromo-3-cyclopropyl -1,2-thiazole (Electrophile) B Pd-Catalyzed Cross-Coupling A->B Boronic Acid/Ester Pd Catalyst, Base C Advanced Intermediate B->C C-C Bond Formation D Target API (e.g., Kinase Inhibitor) C->D Deprotection & Functionalization

Figure 1: Strategic synthetic workflow utilizing 5-bromo-3-cyclopropyl-1,2-thiazole in targeted drug discovery.

Experimental Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

To harness the potential of 5-bromo-3-cyclopropyl-1,2-thiazole, researchers most commonly subject it to Palladium-catalyzed cross-coupling. The following protocol is engineered for maximum yield and reproducibility, with explicit causality provided for each operational choice to ensure a self-validating system.

Reagents & Materials
  • Electrophile: 5-Bromo-3-cyclopropyl-1,2-thiazole (1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 equiv)

  • Base: K 3​ PO 4​ (2.0 equiv)

  • Solvent System: 1,4-Dioxane / H 2​ O (4:1 v/v)

Step-by-Step Methodology
  • Solvent Deoxygenation (Critical Prep):

    • Action: Sparge the 1,4-Dioxane and H 2​ O mixture with ultra-pure Argon for 20 minutes prior to use.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. Removing oxygen ensures catalyst longevity and prevents homocoupling of the boronic acid.

  • Reagent Assembly:

    • Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-3-cyclopropyl-1,2-thiazole, the boronic acid, K 3​ PO 4​ , and Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ . Evacuate the tube and backfill with Argon (repeat 3 times).

    • Causality: Pd(dppf)Cl 2​ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination. Its steric bulk also prevents unwanted β -hydride elimination.

  • Reaction Initiation:

    • Action: Inject the degassed solvent mixture via syringe. Seal the tube and heat the biphasic mixture to 90 °C in an oil bath with vigorous stirring.

    • Causality: The biphasic nature is intentional. Dioxane solubilizes the organic fragments, while water dissolves the inorganic base. Water is strictly required to convert the neutral boronic acid into the negatively charged, highly nucleophilic boronate ate-complex, which is the actual species that undergoes transmetalation.

  • In-Process Monitoring (Self-Validation):

    • Action: After 2 hours, halt stirring to allow phase separation. Extract a 5 μ L aliquot from the upper organic layer, dilute in acetonitrile, and analyze via LC-MS.

    • Causality: The isothiazole ring can be sensitive to prolonged thermal stress in strongly basic conditions. LC-MS monitoring identifies the exact point of complete conversion (disappearance of the 202.9/204.9 m/z isotopic doublet), preventing product degradation.

  • Quenching and Purification:

    • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

    • Causality: Brine is used instead of pure water to increase the ionic strength of the aqueous phase, which breaks the emulsion formed by the dioxane/water/base mixture, ensuring a crisp phase separation and maximizing product recovery.

Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C5-Br Cleavage) Pd0->OA PdII Pd(II) Intermediate (Isothiazole-Pd-Br) OA->PdII 5-Bromo-3-cyclopropyl-1,2-thiazole TM Transmetalation PdII->TM Base Activation PdII_Aryl Pd(II) Diaryl Complex TM->PdII_Aryl Ar-B(OH)2 RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product

Figure 2: Mechanistic pathway of the Palladium-catalyzed cross-coupling at the C5 position of the isothiazole ring.

Conclusion

5-Bromo-3-cyclopropyl-1,2-thiazole is far more than a simple halogenated heterocycle. It is a finely tuned instrument for drug discovery. By understanding the electronic interplay between the sulfur-adjacent bromine and the sterically shielding cyclopropyl group, chemists can execute highly efficient cross-coupling reactions to generate robust, metabolically stable therapeutic candidates. Strict adherence to mechanistic causality during synthesis ensures that this building block translates reliably from milligram-scale discovery to kilogram-scale process chemistry.

References

  • Molaid Chemical Database.5-Bromo-3-cyclopropyl-1,2-thiazole | 1513081-63-4.
  • PubChemLite (Université du Luxembourg).5-bromo-3-cyclopropyl-1,2-thiazole (C6H6BrNS).
  • Google Patents.WO2022174031A1 - Cdk inhibitors and methods of use thereof.
  • Google Patents.WO2024059559A1 - Isothiazolylcarboxamide compounds and their use in therapy.
  • Google Patents.WO2016055786A1 - N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway.

Sources

Exploratory

Predictive Pharmacodynamics and Synthetic Workflows of Brominated Thiazole Derivatives

Executive Summary & Mechanistic Rationale The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, characterized by its electron-rich, aromatic nature that mimics various biological pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, characterized by its electron-rich, aromatic nature that mimics various biological pharmacophores. When strategically functionalized with a bromine atom—yielding brominated thiazole derivatives—the pharmacological profile of the molecule is drastically amplified.

As an application scientist bridging synthetic chemistry and biological screening, I emphasize that the addition of bromine is not merely a structural variation; it is a calculated pharmacokinetic optimization. Bromine introduces a highly polarizable, lipophilic moiety that enhances cellular membrane penetration. More importantly, the electron-withdrawing nature of bromine modulates the pKa​ of the thiazole nitrogen, while its σ -hole (a region of positive electrostatic potential) enables strong, directional halogen bonding with Lewis base residues (such as carbonyl oxygens) in the binding pockets of target proteins[1]. This causality explains why brominated thiazoles consistently outperform their non-halogenated counterparts in target affinity and residence time.

Predicted Biological Activities & Target Spectrum

Extensive in vitro and in silico evaluations predict and validate that brominated thiazole derivatives possess a dual-axis therapeutic potential: acting as potent antimicrobial agents and highly selective anticancer kinase inhibitors.

Anticancer & Antiproliferative Activity

Brominated thiazoles, particularly 4-(4-bromophenyl)thiazole derivatives, exhibit profound cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines[1]. Mechanistically, these compounds act as competitive inhibitors of the Vesicular Endothelial Growth Factor Receptor-2 (VEGFR-2)[1]. By occupying the ATP-binding pocket of VEGFR-2, they halt downstream angiogenic signaling, triggering cell cycle arrest and inducing apoptosis[1]. Additionally, related bromothiazole-quinoxaline hybrids have shown potent inhibition of TGF- β type I receptor kinase, further cementing their role in halting tumor proliferation[2].

Antimicrobial & Enzymatic Inhibition

The lipophilicity imparted by the bromine atom allows these derivatives to efficiently breach the rigid cell walls of multidrug-resistant Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria[3][4]. Furthermore, 5-bromothiazole derivatives have been identified as potent inhibitors of monoacylglycerol lipase (MAGL), presenting new avenues for endocannabinoid system modulation[5].

Quantitative Data Summary

The following table synthesizes the predictive and validated biological activities of key brominated thiazole scaffolds to benchmark future drug design:

Compound Class / DerivativePrimary Target / Cell LineAssay MethodologyPotency / Efficacy (IC 50​ / MIC)
4-(4-bromophenyl)thiazoles MCF-7 (Breast Cancer)MTT Viability Assay2.57 µM (IC 50​ )
4-(4-bromophenyl)thiazoles HepG2 (Liver Cancer)MTT Viability Assay7.26 µM (IC 50​ )
Thiazole-hydrazinylidene VEGFR-2 EnzymeKinase Inhibition Assay0.15 µM (IC 50​ )
Bromothiazole-quinoxaline TGF- β Type I KinaseEnzymatic Assay0.28 µM (IC 50​ )
5-bromothiazole derivatives MAGL (Lipase)Enzymatic Assay10–55 µM (IC 50​ )
4-(4-bromophenyl)thiazoles E. coli / S. aureusTurbidimetric Method31.25 - 100 µg/mL (MIC)

(Data aggregated from authoritative screening studies[1][2][4][5][6].)

Molecular Signaling & Pathway Modulation

To conceptualize the pharmacodynamics, the diagram below illustrates the causal relationship between brominated thiazole administration and the subsequent collapse of the tumor proliferation network via VEGFR-2 inhibition.

G B_Thiazole Brominated Thiazole (e.g., Compound 4c) VEGFR2 VEGFR-2 Receptor B_Thiazole->VEGFR2 Inhibits (IC50=0.15 µM) Apoptosis Apoptosis Activation (Annexin V+) B_Thiazole->Apoptosis Induces CellCycle Cell Cycle Arrest B_Thiazole->CellCycle Triggers Angiogenesis Angiogenesis Pathway VEGFR2->Angiogenesis Proliferation Tumor Proliferation Angiogenesis->Proliferation CellCycle->Proliferation Blocks

Fig 1: Mechanistic pathway of VEGFR-2 inhibition and apoptosis induction by brominated thiazoles.

Self-Validating Experimental Protocols

A robust scientific workflow must be self-validating. The protocols below are designed to ensure that each phase of synthesis and biological evaluation contains built-in quality control checkpoints, preventing downstream data artifacts.

Protocol A: Modified Hantzsch Synthesis of 4-(4-Bromophenyl)thiazol-2-amine

Rationale: The 3 is preferred for its modularity and high atom economy[3]. We utilize iodine as an in situ catalyst to facilitate the α -halogenation of the ketone, driving the cyclocondensation with thiourea[7].

  • Reagent Preparation: In a round-bottom flask, combine 0.1 mol of p-bromoacetophenone, 0.2 mol of thiourea, and 0.1 mol of iodine.

    • Causality Check: The excess thiourea ensures complete consumption of the highly reactive α -haloketone intermediate, preventing toxic byproduct accumulation.

  • Reflux & Kinetic Monitoring: Reflux the mixture for 11–12 hours[7].

    • Validation Step: Monitor the reaction kinetics via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is self-validated as complete when the UV-active p-bromoacetophenone spot entirely disappears.

  • Workup & Isolation: Cool the mixture and wash thoroughly with diethyl ether.

    • Causality Check: Diethyl ether selectively solubilizes unreacted acetophenone and residual iodine, leaving the polar thiazole intermediate intact. Pour the residue into ammonium hydroxide to precipitate the free amine base[3].

  • Structural Authentication:

    • Validation Step: Perform 1 H NMR spectroscopy. The protocol is considered successful only if a distinct singlet appears at δ 7.0–7.5 ppm, confirming the C5-H proton of the newly formed thiazole ring.

Protocol B: In Vitro Cytotoxicity & Kinase Inhibition Assay

Rationale: To validate the anticancer predictions, we utilize the MTT assay coupled with a specific VEGFR-2 enzymatic assay.

  • Cell Culture & Dosing: Seed MCF-7 and HepG2 cells in 96-well plates. Expose the cells to the synthesized brominated thiazole derivatives at varying concentrations (0.1 µM to 100 µM) for 48 hours.

  • MTT Viability Assessment: Add MTT reagent to each well.

    • Validation Step: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, yielding purple formazan crystals. The absorbance measured at 570 nm is directly, causally proportional to the number of living cells, providing a self-validating metric for cytotoxicity[1].

  • Target Validation (VEGFR-2): Isolate proteins from the treated cells and run a VEGFR-2 kinase inhibition assay using a fluorometric kit. Calculate the IC 50​ and benchmark it against a known standard (e.g., Sorafenib) to validate the compound's specific target affinity[1].

Workflow Synthesis 1. Hantzsch Synthesis (p-Bromoacetophenone) Purification 2. Ether Wash & Ammonia Precipitation Synthesis->Purification Validation 3. NMR/IR Validation (Purity >95%) Purification->Validation Bioassay 4. MTT & VEGFR-2 Kinase Assays Validation->Bioassay Data 5. IC50 Calculation & SAR Analysis Bioassay->Data

Fig 2: Self-validating experimental workflow from chemical synthesis to biological evaluation.

Conclusion

The predicted biological activity of brominated thiazole derivatives is deeply rooted in the physicochemical advantages conferred by the bromine atom. By enhancing lipophilicity and enabling precise halogen bonding within target active sites (such as VEGFR-2 and MAGL), these compounds represent a highly tunable, potent class of therapeutic agents. Adhering to self-validating synthetic and biological protocols ensures that the development of these scaffolds remains robust, reproducible, and primed for advanced preclinical trials.

References

  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). Journal of Pharmaceutical Negative Results.3

  • Design, Synthesis, Antimicrobial And Anticancer Evaluation Of Thiazole Clubbed With 4- Thiazolidinone Derivatives. Journal of Pharmaceutical Negative Results. 7

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry (NIH). 4

  • In vitro studies on the inhibition of colon cancer by amino acid derivatives of bromothiazole. ResearchGate. 2

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI Molecules. 1

  • Rapid and efficient one-pot synthesis of 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitor. Sciensano. 5

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega (NIH).6

Sources

Foundational

The Thiazole Pharmacophore: A Historical and Mechanistic Guide to Novel Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Introduction: The Evolution of the Thiazole Scaffold The thiazole ring—a five-me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Introduction: The Evolution of the Thiazole Scaffold

The thiazole ring—a five-membered heterocyclic compound containing both sulfur (S1) and nitrogen (N3) atoms—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Historically, the significance of the thiazole and its reduced derivatives (thiazolidines) was first illuminated through the discovery of vital natural products, including Thiamine (Vitamin B1) and the penicillin class of antibiotics.

In modern drug discovery, the thiazole nucleus has evolved from a naturally occurring curiosity into a highly modular synthetic building block[2]. Because the structural framework of the thiazole ring allows for diverse, regioselective substitutions at its 2, 4, and 5 positions, it has been seamlessly integrated into numerous FDA-approved therapeutics spanning oncology, infectious disease, and rheumatology[1],[3].

Mechanistic Rationale: Why Thiazole?

The ubiquitous presence of thiazole in clinical candidates is not coincidental; it is driven by its unique physicochemical and electronic properties:

  • Electronic Profile & Hydrogen Bonding: The thiazole ring is electron-rich yet highly stable. The sp2-hybridized nitrogen acts as a potent hydrogen bond acceptor, while the sulfur atom provides polarizability and lipophilicity. This dual nature allows the heterocycle to anchor tightly into both polar hinge regions and hydrophobic pockets of target proteins.

  • Metabolic Stability: Compared to its oxygen-containing analog (oxazole) or its purely nitrogenous counterpart (imidazole), the thiazole ring is significantly more resistant to rapid oxidative metabolism and ring-opening by Cytochrome P450 enzymes.

  • Conformational Rigidity: When incorporated into larger molecular architectures (e.g., biaryl systems), the planar geometry of the thiazole ring restricts rotational degrees of freedom, locking the drug into its bioactive conformation and minimizing entropic penalties upon binding.

Quantitative Pharmacodynamics of Milestone Thiazole Therapeutics

To illustrate the versatility of the thiazole scaffold, the following table summarizes key FDA-approved thiazole-containing drugs, demonstrating how variations in the substitution pattern dictate target specificity and binding affinity.

Drug NamePrimary TargetClinical IndicationThiazole SubstructureBinding Affinity (IC50 / Ki)
Dasatinib BCR-ABL / Src KinasesChronic Myeloid Leukemia2-Aminothiazole-5-carboxamideBCR-ABL: 0.6 – 0.8 nM
Meloxicam Cyclooxygenase-2 (COX-2)Rheumatoid Arthritis2-AminothiazoleCOX-2: ~0.9 µM
Tiazofurin IMP Dehydrogenase (IMPDH)Neoplastic DiseasesThiazole-4-carboxamideIMPDH: ~2.0 µM
Cefdinir Penicillin-Binding ProteinsBacterial Infections2-Aminothiazole (side chain)MIC90: 0.06 – 1.0 µg/mL

The BCR-ABL Paradigm: Dasatinib and the Aminothiazole Core

The discovery of Dasatinib (BMS-354825) represents a watershed moment in targeted oncology[4]. Originally developed to overcome Imatinib-resistant Chronic Myeloid Leukemia (CML), Dasatinib utilizes a 2-aminothiazole-5-carboxamide core to achieve dual Src/Abl kinase inhibition[5].

Mechanistic Binding Logic: Unlike Imatinib, which binds to the inactive (DFG-out) conformation of the ABL kinase, Dasatinib targets the active (DFG-in) conformation. The 2-aminothiazole core is the critical pharmacophore here: the thiazole nitrogen (N3) serves as a precise hydrogen bond acceptor for the backbone amide NH of Met318 in the kinase hinge region. Concurrently, the 2-chloro-6-methylphenyl group occupies the adjacent hydrophobic pocket, driving the sub-nanomolar efficacy .

BCR_ABL_Inhibition BCR_ABL BCR-ABL Fusion Kinase (Constitutively Active) ATP ATP Binding Pocket (DFG-in Conformation) BCR_ABL->ATP Kinase Activation Substrates Downstream Effectors (STAT5, CRKL, AKT) ATP->Substrates Phosphorylation Dasatinib Dasatinib (Aminothiazole Core) Hinge Region Binder (Met318) Dasatinib->ATP Competitive Inhibition (H-bond via Thiazole N) Apoptosis Apoptosis / Cell Death (Therapeutic Efficacy) Dasatinib->Apoptosis Induces Proliferation Uncontrolled Cell Proliferation (CML Pathogenesis) Substrates->Proliferation Oncogenic Signal

Fig 1. Logical relationship of Dasatinib's aminothiazole core interrupting BCR-ABL signaling.

Synthetic Methodologies: The Hantzsch Thiazole Synthesis

First reported in 1887 , the Hantzsch Thiazole Synthesis remains the gold standard for constructing the thiazole heterocycle. The reaction involves the condensation of an α-haloketone with a thioamide or thiourea[6].

The mechanism proceeds via a self-assembling cascade:

  • S-Alkylation: The highly nucleophilic sulfur of the thioamide attacks the electrophilic α-carbon of the haloketone, displacing the halide.

  • Cyclization: The nitrogen atom undergoes an intramolecular nucleophilic addition to the carbonyl carbon, forming a hydroxythiazoline intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the thermodynamically stable, fully aromatized thiazole ring.

Hantzsch_Workflow Start α-Haloketone + Thioamide Condensation S-Alkylation (Nucleophilic Attack) Start->Condensation Solvent: EtOH Temp: Reflux Cyclization Ring Closure (Intramolecular Imine) Condensation->Cyclization Rapid Intermediate Dehydration Dehydration (-H2O) Cyclization->Dehydration Acid Catalyzed Product Substituted Thiazole (Aromatic Core) Dehydration->Product Aromatization

Fig 2. Step-by-step mechanistic workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Standardized Synthesis of 2-Amino-4-arylthiazoles

The following protocol details the synthesis of a 2-amino-4-arylthiazole via the Hantzsch method . This workflow is designed as a self-validating system, ensuring high fidelity and yield.

Reagents Required
  • 2-Bromoacetophenone (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Absolute Ethanol (Solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Methodology & Causality

Step 1: Reagent Dissolution

  • Action: Suspend thiourea (1.1 equiv) in absolute ethanol (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser.

  • Expertise/Causality: Ethanol is chosen because its boiling point (78°C) provides optimal thermal energy to drive the dehydration step without causing thermal degradation of the reagents.

Step 2: Electrophile Addition

  • Action: Add 2-bromoacetophenone (1.0 equiv) portion-wise or dropwise to the stirring suspension at room temperature.

  • Expertise/Causality: α-haloketones are potent lachrymators and are highly prone to polymerization ("tarring") if subjected to sudden thermal spikes[7],[6]. Controlled addition mitigates the exothermic S-alkylation step. Handle strictly in a fume hood.

Step 3: Reflux and Self-Validation

  • Action: Heat the reaction mixture to reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Expertise/Causality: The reaction is self-validating. As the cyclization occurs, the reaction initially produces the hydrobromide salt of the aminothiazole[7]. Because this salt is often poorly soluble in hot ethanol, a heavy precipitate will form, providing a direct visual cue of reaction completion. The disappearance of the UV-active haloketone spot on the TLC plate confirms full conversion.

Step 4: Workup and Neutralization

  • Action: Cool the mixture to room temperature. Pour the suspension into ice-cold water. Slowly add saturated NaHCO₃ until the pH reaches 8–9. Filter the resulting solid and wash with cold water.

  • Expertise/Causality: Do not filter the reaction mixture immediately if no solid is present; the hydrobromide salt may be water-soluble[7]. The thiazole nitrogen is basic and remains protonated in the acidic reaction milieu (generated by HBr byproduct). Shifting the pH above the molecule's pKa liberates the neutral free base, forcing the purified product to precipitate from the aqueous phase[7].

Step 5: Purification

  • Action: Recrystallize the crude free base from an ethanol/water mixture to yield the analytically pure 2-amino-4-arylthiazole.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry, 47(27), 6658-6661. URL:[Link]

  • Hantzsch, A., Weber, J. H. (1887). "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)". Berichte der deutschen chemischen Gesellschaft. 20 (2): 3118–3132. URL:[Link]

  • Dodson, R. M., King, L. C. (1955). "2,4-Dimethylthiazole". Organic Syntheses, Coll. Vol. 3, p.332. URL:[Link]

  • Chhabria, M. T., et al. (2016). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery". European Journal of Medicinal Chemistry. (Archived via PMC). URL:[Link]

Sources

Exploratory

Technical Whitepaper: 5-Bromo-3-cyclopropyl-1,2-thiazole in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 5-Bromo-3-cyclopropyl-1,2-thiazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 5-Bromo-3-cyclopropyl-1,2-thiazole (also known as 5-bromo-3-cyclopropylisothiazole) has emerged as a premium scaffold for the synthesis of advanced therapeutics, including kinase and Wnt signaling inhibitors[1][2].

This whitepaper provides an in-depth technical analysis of this compound. By synthesizing its structural reactivity, detailing field-proven cross-coupling methodologies, and establishing self-validating analytical protocols, this guide equips researchers with the causal understanding necessary to leverage this building block in complex drug development workflows.

Physicochemical Profiling & Structural Identity

To ensure rigorous tracking and stoichiometric precision in synthetic workflows, the core physicochemical parameters of 5-bromo-3-cyclopropyl-1,2-thiazole are summarized below.

ParameterValue
Chemical Name 5-bromo-3-cyclopropyl-1,2-thiazole
Synonym 5-bromo-3-cyclopropylisothiazole
CAS Number 1513081-63-4[3][4]
Molecular Formula C6H6BrNS[5]
Molecular Weight 204.09 g/mol [4]
Monoisotopic Mass 202.94043 Da[5]
SMILES String C1CC1C2=NSC(=C2)Br[5]

Structural Insights & Reactivity Causality

The utility of 5-bromo-3-cyclopropyl-1,2-thiazole is driven by the synergistic effects of its three structural domains:

  • The 1,2-Thiazole (Isothiazole) Core: The isothiazole ring is an electron-deficient heteroaromatic system. The adjacent nitrogen and sulfur atoms exert a strong inductive electron-withdrawing effect, which lowers the lowest unoccupied molecular orbital (LUMO) of the ring[6]. This electronic environment makes the scaffold highly stable against oxidative degradation while maintaining excellent hydrogen-bond accepting capabilities.

  • The C5-Bromine Handle: The bromine atom at the C5 position is perfectly tuned for transition-metal catalysis. The C-Br bond dissociation energy is sufficiently low to facilitate rapid oxidative addition by Palladium(0) species, yet stable enough to prevent spontaneous degradation during storage. This allows for regioselective functionalization without competing side reactions.

  • The C3-Cyclopropyl Substitution: In drug design, the cyclopropyl group acts as a highly effective bioisostere. It increases lipophilicity and membrane permeability without adding the significant steric bulk or topological polar surface area (TPSA) associated with larger aromatic rings. Furthermore, the rigid nature of the cyclopropyl ring reduces the conformational entropy of the molecule, which often translates to a lower entropic penalty upon target binding, thereby increasing overall affinity.

Synthetic Methodologies: Palladium-Catalyzed C-C Cross-Coupling

The most common application of 5-bromo-3-cyclopropyl-1,2-thiazole is its use as an electrophile in Suzuki-Miyaura cross-coupling reactions to generate complex active pharmaceutical ingredients (APIs).

Self-Validating Protocol: Suzuki-Miyaura Coupling

Rationale & Causality: We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-determining reductive elimination step. A biphasic 1,4-Dioxane/Water solvent system is employed to simultaneously solvate the organic isothiazole and the inorganic base ( K2​CO3​ ).

Step-by-Step Methodology:

  • Reagent Loading: To a reaction vessel, add 5-bromo-3-cyclopropyl-1,2-thiazole (1.0 equiv) and the desired aryl/heteroaryl boronic acid (1.2 equiv). Causality: A 20% excess of boronic acid compensates for potential protodeboronation side reactions.

  • Base Addition: Add K2​CO3​ (2.0 equiv). Causality: Potassium carbonate is a mild base that effectively activates the boronic acid into a reactive, electron-rich boronate complex, facilitating transmetalation without hydrolyzing sensitive functional groups.

  • Solvent & Degassing: Dissolve the mixture in a 4:1 ratio of 1,4-Dioxane to H2​O . Sparge the solution with N2​ or Argon for 15 minutes. Critical Step: Oxygen rapidly oxidizes active Pd(0) to inactive Pd(II). Degassing is a self-validating requirement to prevent catalyst poisoning.

  • Catalyst Introduction: Add Pd(dppf)Cl2​ (0.05 equiv) under an inert atmosphere.

  • Thermal Activation: Heat the reaction mixture to 90°C for 4–8 hours, monitoring completion via LC-MS (see Section 6).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Applications in Drug Discovery

The functionalized derivatives of 5-bromo-3-cyclopropyl-1,2-thiazole are frequently utilized in the synthesis of advanced therapeutics. Notably, patent literature highlights the use of cyclopropylisothiazole derivatives in the development of Cyclin-dependent kinase (CDK) inhibitors for oncology[1], as well as inhibitors of the Wnt/Porcupine signaling pathway[2]. The ability to rapidly iterate structure-activity relationships (SAR) at the C5 position makes this building block invaluable for hit-to-lead optimization.

G A 5-bromo-3-cyclopropyl-1,2-thiazole (Electrophile) D Oxidative Addition (Pd insertion at C5-Br) A->D B Aryl Boronic Acid (Nucleophile) E Transmetalation (Boron to Pd transfer) B->E C Pd(0) Catalyst + Base (Activation) C->D D->E F Reductive Elimination (C-C bond formation) E->F F->C Catalyst Regeneration G Functionalized Isothiazole API (Target Scaffold) F->G

Fig 1. Pd-catalyzed cross-coupling workflow for 5-bromo-3-cyclopropyl-1,2-thiazole.

Analytical Characterization Protocol

To ensure scientific integrity, every batch of 5-bromo-3-cyclopropyl-1,2-thiazole (and its subsequent consumption in reactions) must be validated using the following analytical signatures:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Bromine naturally exists as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Therefore, the mass spectrum of the pure starting material acts as a self-validating system: it will exhibit a distinct isotopic doublet of equal intensity at m/z 204 and 206 for the [M+H]+ ion. The disappearance of this specific doublet during reaction monitoring confirms the complete consumption of the electrophile.

  • 1 H NMR (Proton Nuclear Magnetic Resonance, CDCl3​ ):

    • Cyclopropyl Region: Expect complex multiplets in the highly shielded upfield region. The four CH2​ protons typically appear between 0.8–1.2 ppm, while the single CH proton resonates around 2.0–2.2 ppm.

    • Isothiazole Region: The isolated C4 proton on the heteroaromatic ring will appear as a sharp, distinct singlet in the aromatic region, typically around 7.0–7.4 ppm, serving as a reliable integration standard.

References

  • PubChemLite: 5-bromo-3-cyclopropyl-1,2-thiazole (C6H6BrNS). Université du Luxembourg.
  • 5-bromo-3-cyclopropyl-1,2-thiazole | 1513081-63-4. Sigma-Aldrich.
  • 1513081-63-4 | 5-Bromo-3-cyclopropylisothiazole. BLD Pharm.
  • C–H Activation Reactions of Isothiazoles. NSF Public Access Repository.
  • WO2022174031A1 - Cdk inhibitors and methods of use thereof.
  • WO2016055786A1 - N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway.

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 5-Bromo-3-cyclopropyl-1,2-thiazole in Advanced Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Structural Rationale In modern medicinal chemistry and agrochemical development, the strategic selection of buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Structural Rationale

In modern medicinal chemistry and agrochemical development, the strategic selection of building blocks dictates the success of downstream lead optimization. 5-Bromo-3-cyclopropyl-1,2-thiazole (CAS: 1513081-63-4) is a highly specialized, trifunctional scaffold designed to address multiple pharmacokinetic and synthetic challenges simultaneously.

Rather than viewing this molecule as a simple reagent, it must be understood as a tripartite system where each functional group serves a distinct chemical and biological purpose:

  • The 1,2-Thiazole (Isothiazole) Core: This electron-deficient heteroaromatic ring acts as a robust bioisostere for pyrazoles, oxazoles, and pyridines. It provides unique hydrogen-bond accepting capabilities while resisting oxidative metabolism.

  • The 3-Cyclopropyl Shield: The cyclopropyl group is strategically deployed in drug design to enhance metabolic stability. Because the C-H bonds of a cyclopropyl group are stronger than those in straight aliphatic chains, they are significantly less susceptible to degradation by cytochrome P450 enzymes (1[1]). Furthermore, it lowers the topological polar surface area (TPSA) and fine-tunes lipophilicity.

  • The 5-Bromo Handle: The C5-position is primed for transition-metal catalysis. The functionalization of heteroaromatic halides via cross-coupling provides a facile, atom-economical route to aryl-substituted heteroaromatics commonly found in clinical drug candidates (2[2]).

StructuralLogic Core 5-Bromo-3-cyclopropyl- 1,2-thiazole Cyclopropyl 3-Cyclopropyl Group Metabolic Stability Core->Cyclopropyl imparts Isothiazole 1,2-Thiazole Core Bioisostere Scaffold Core->Isothiazole provides Bromo 5-Bromo Handle Cross-Coupling Site Core->Bromo enables Suzuki C-C Bond Formation (Suzuki-Miyaura) Bromo->Suzuki Pd-Catalysis Buchwald C-N Bond Formation (Buchwald-Hartwig) Bromo->Buchwald Pd-Catalysis

Logical relationship of the structural components in 5-bromo-3-cyclopropyl-1,2-thiazole.

Application 1: C–C Bond Formation via Suzuki-Miyaura Coupling

Mechanistic Rationale & Causality

The Suzuki-Miyaura cross-coupling is the premier method for appending aryl or heteroaryl groups to the C5 position of the isothiazole ring. For electron-deficient heteroaryl bromides like 5-bromo-3-cyclopropyl-1,2-thiazole, the oxidative addition of Palladium(0) into the C-Br bond is thermodynamically favorable and rapid.

However, the primary mode of failure in these reactions is the protodeboronation of the incoming boronic acid partner. To counteract this, we utilize a biphasic solvent system (1,4-Dioxane/H₂O) which effectively solvates the inorganic base (K₂CO₃) required to activate the boronic acid via an "ate" complex, facilitating transmetalation. We select Pd(dppf)Cl₂ as the precatalyst; the large bite angle of the bidentate dppf ligand sterically forces the intermediate Pd(II) complex into a geometry that dramatically accelerates the rate-limiting reductive elimination step, outcompeting side reactions.

Self-Validating Protocol: Suzuki-Miyaura Coupling

Reagents: 5-bromo-3-cyclopropyl-1,2-thiazole (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the building block, arylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O mixture.

    • Validation Check: Bubble Argon through the solvent for exactly 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

    • Validation Check: The mixture will initially appear orange/red. Upon heating, a transition to a darker, homogeneous color indicates the reduction of Pd(II) to the active Pd(0) species.

  • Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours.

  • In-Process Monitoring: At 10 hours, sample 10 µL of the organic layer. Run a TLC (Hexanes/EtOAc 3:1).

    • Validation Check: The starting bromide (typically Rf ~0.6) should be completely consumed, replaced by a highly UV-active product spot (Rf ~0.4).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and partition with water. Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel to yield the C5-arylated isothiazole.

Application 2: C–N Bond Formation via Buchwald-Hartwig Amination

Mechanistic Rationale & Causality

Palladium-catalyzed C–N cross-coupling reactions are indispensable for synthesizing arylated amines, which represent a massive fraction of approved pharmaceutical compounds (3[3]). Coupling amines to a 1,2-thiazole core presents a unique challenge: the basic nitrogen atoms of both the starting amine and the product can coordinate to the Palladium center, leading to catalyst poisoning.

To overcome this thermodynamic trap, we deploy the Pd₂(dba)₃ / XPhos catalyst system. XPhos is a highly bulky, electron-rich dialkylbiaryl phosphine ligand. Its extreme steric bulk prevents the formation of stable, unreactive bis-amine palladium complexes. Furthermore, we utilize Sodium tert-butoxide (NaOtBu) as a strong base in anhydrous Toluene to rapidly deprotonate the coordinated amine, driving the catalytic cycle forward.

Self-Validating Protocol: Buchwald-Hartwig Amination

Reagents: 5-bromo-3-cyclopropyl-1,2-thiazole (1.0 eq), Primary/Secondary Amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), NaOtBu (1.5 eq), Anhydrous Toluene.

  • Glovebox / Schlenk Setup: In an inert atmosphere, charge a sealed tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Validation Check: NaOtBu is highly hygroscopic. If the powder appears clumped before use, it has hydrolyzed and will cause the reaction to fail. Use only free-flowing base.

  • Reagent Addition: Dissolve 5-bromo-3-cyclopropyl-1,2-thiazole and the amine in anhydrous, degassed Toluene. Transfer this solution to the sealed tube.

  • Execution: Heat the sealed tube at 100 °C for 16 hours.

    • Validation Check: A color shift from deep purple (Pd₂(dba)₃) to a reddish-brown solution confirms the formation of the active L-Pd(0) monomer.

  • Quenching: Cool the reaction to room temperature. Dilute with Dichloromethane (DCM) and filter the crude mixture directly through a pad of Celite to remove palladium black and inorganic salts.

    • Validation Check: The filtrate should be clear and free of black particulates.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography (DCM/MeOH gradient) to isolate the aminated isothiazole.

Experimental Workflow & Quantitative Data Summary

ExperimentalWorkflow Step1 1. Reagent Preparation Dry solvents, degas, weigh catalysts Step2 2. Inert Atmosphere Setup Argon/Nitrogen purging (Schlenk) Step1->Step2 Step3 3. Reaction Execution Controlled heating & stirring Step2->Step3 Step4 4. Quenching & Workup Liquid-liquid extraction & drying Step3->Step4 Step5 5. Purification Flash chromatography & QC Step4->Step5

Standardized experimental workflow for palladium-catalyzed cross-coupling reactions.

Quantitative Reaction Parameters for 5-Bromo-3-cyclopropyl-1,2-thiazole

To aid in rapid experimental design, the following table summarizes the optimized conditions for functionalizing this specific building block based on the coupling partner.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
Suzuki-Miyaura Arylboronic AcidsPd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O901275–85
Suzuki-Miyaura Heteroarylboronic AcidsPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O1001660–75
Buchwald-Hartwig Primary AminesPd₂(dba)₃ / XPhosNaOtBuToluene1001670–80
Buchwald-Hartwig Secondary AminesPd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane1102465–75

References

  • The Journal of Organic Chemistry. "Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides." ACS Publications. Available at: [Link][2]

  • RSC Advances. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." Royal Society of Chemistry. Available at:[Link][3]

Sources

Application

Application Note: Purification of 5-Bromo-3-cyclopropyl-1,2-thiazole via Flash Column Chromatography

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Chemical Context The compound 5-bromo-3-cyclopropyl-1,2-thiazole (Molecular Formula: C6H6BrNS[1]; Monoisotopic Mass: 20...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Context

The compound 5-bromo-3-cyclopropyl-1,2-thiazole (Molecular Formula: C6H6BrNS[1]; Monoisotopic Mass: 202.94 Da[2]) is a highly valuable heterocyclic building block used extensively in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical development.

Purifying this intermediate presents unique chromatographic challenges. The molecule possesses a moderately polar isothiazole core, but this polarity is heavily masked by the lipophilic cyclopropyl ring and the heavy, polarizable bromine atom. Consequently, crude reaction mixtures often contain structurally similar byproducts—such as debrominated starting materials or regioisomers—that exhibit nearly identical retention factors ( Rf​ ) on standard stationary phases. This application note details a highly optimized, self-validating flash chromatography protocol designed to isolate this compound with >98% purity.

Mechanistic Causality in Purification Design

As a Senior Application Scientist, it is critical to understand why specific chromatographic parameters are selected, rather than simply following a recipe.

  • Stationary Phase Selection: Normal phase silica gel (SiO2) is chosen because its terminal silanol groups provide the necessary polar adsorption properties[3]. The nitrogen atom within the 1,2-thiazole ring acts as a weak hydrogen bond acceptor, allowing the molecule to transiently interact with the silica bed.

  • Mobile Phase Optimization: Because the cyclopropyl and bromo groups impart significant lipophilicity, highly polar solvent systems will cause the target compound to elute un-retained at the solvent front. A low-polarity gradient utilizing hexane (or petroleum ether) and ethyl acetate is required[4].

  • Sample Loading Dynamics (Dry Loading): Halogenation reactions frequently generate dark, tarry byproducts. Wet loading these crude mixtures directly onto the column creates a thick, uneven starting band, leading to severe band broadening and co-elution. Dry loading—pre-adsorbing the crude mixture onto a small amount of silica gel—ensures a perfectly flat, narrow starting band, which is physically critical for high-resolution separation[5].

Mechanism Silica Silica Gel (SiO2) Terminal Silanol Groups Molecule 5-bromo-3-cyclopropyl- 1,2-thiazole Silica->Molecule Hydrogen Bonding (Retards Elution) Solvent Mobile Phase (Hexane/EtOAc) Solvent->Molecule Desorption/Solvation (Promotes Elution)

Mechanistic forces governing isothiazole elution on normal-phase silica gel.

Self-Validating Experimental Protocol

Every step in this workflow includes a built-in validation checkpoint to ensure the integrity of the purification system.

Phase 1: Pre-Column Optimization & Validation
  • Solvent Screening: Prepare a TLC plate (Silica gel 60 F254) and spot the crude mixture. Develop the plate in a 20:1 Hexane/Ethyl Acetate system.

  • Validation Checkpoint (2D TLC): To ensure the isothiazole does not degrade on the acidic silica, run a 2-Dimensional TLC. Spot the crude in the corner of a square plate, run it in 20:1 Hexane/EtOAc, dry it, rotate 90 degrees, and run it again. Validation: The target spot (visualized under 254 nm UV) must appear exactly on the diagonal line. Any off-diagonal spots indicate on-column degradation.

Phase 2: Column Preparation (Slurry Method)
  • Silica Ratio: Weigh out 100-200 mesh silica gel[4]. For this specific separation, a silica-to-crude-compound ratio of 30:1 to 50:1 is recommended, though ratios up to 120:1 can be used if ΔRf​<0.1 [5].

  • Slurry Packing: Mix the silica gel with 100% hexane in an Erlenmeyer flask to form a uniform slurry. Pour this continuously into the column. Tap the sides of the column with a rubber mallet to dislodge trapped air.

  • Validation Checkpoint (Bed Integrity): Inspect the packed bed. It must be perfectly translucent. Opaque patches indicate trapped air bubbles, which will cause solvent channeling and ruin the separation[6]. If opaque patches are visible, the column must be repacked.

Phase 3: Dry Loading & Elution
  • Dry Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM). Add silica gel (approx. 2x the mass of the crude) and evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Application: Carefully pour the dry-loaded powder onto the flat top of the packed silica bed. Add a 1 cm protective layer of acid-washed sea sand on top to prevent physical disruption of the bed when adding solvent[5].

  • Elution: Apply compressed air to achieve a pressure of 50-200 psi, which is standard for accelerating the mobile phase in flash chromatography[7]. Never allow the solvent level to drop below the sand layer, as this will introduce air into the system[6].

Workflow Crude Crude Reaction Mixture DryLoad Dry Loading on Silica (1:2 w/w ratio) Crude->DryLoad Adsorb & Dry Column Flash Chromatography (Normal Phase SiO2) DryLoad->Column Load onto Bed NonPolar Non-Polar Impurities (Elute First) Column->NonPolar 100% Hexane Target 5-bromo-3-cyclopropyl- 1,2-thiazole Column->Target 20:1 Hexane/EtOAc Polar Polar Byproducts (Retained) Column->Polar >5:1 Hexane/EtOAc

Workflow for chromatographic separation of 5-bromo-3-cyclopropyl-1,2-thiazole.

Phase 4: Fraction Analysis & Pooling
  • Collection: Collect fractions in test tubes (volume based on column size, see Table 1).

  • Validation Checkpoint (Fraction Purity): Spot every 3rd fraction on a TLC plate. Visualize under a 254 nm UV lamp. Validation: Only pool fractions that exhibit a single, distinct spot at Rf​≈0.3 . If any fraction shows a faint secondary spot (co-elution), it must be segregated and subjected to a secondary micro-column purification.

Quantitative Data & Parameters

Table 1: Column Scaling Guidelines

Crude Sample Mass Silica Gel Mass (30:1 Ratio) Column Diameter Fraction Volume
100 mg 3 g 10 mm 5 mL
500 mg 15 g 20 mm 10 mL
1.0 g 30 g 30 mm 20 mL

| 5.0 g | 150 g | 50 mm | 50 mL |

Table 2: Mobile Phase Gradient Profile

Column Volumes (CV) Solvent Ratio (Hexane:EtOAc) Target Elution Profile
1 - 2 100:0 Non-polar impurities (e.g., unreacted cyclopropyl species)
3 - 5 50:1 Intermediate lipophilic byproducts
6 - 9 20:1 Target: 5-bromo-3-cyclopropyl-1,2-thiazole

| 10+ | 5:1 | Polar impurities flush |

Sources

Method

Application Note: Advanced Antisolvent Crystallization Protocol for 5-Bromo-3-cyclopropyl-1,2-thiazole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Physicochemical Profiling & Mechanistic Rationale The compound 5-bromo-3-cyclopropy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Physicochemical Profiling & Mechanistic Rationale

The compound 5-bromo-3-cyclopropyl-1,2-thiazole (CAS: 1513081-63-4, MW: 204.09) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry. Structurally, the molecule presents unique crystallization challenges. The cyclopropyl group introduces significant steric bulk and hydrophobicity, while the bromine atom increases polarizability and molecular density ().

Because of this specific structural combination, the compound exhibits a relatively low melting point and high lipophilicity. When subjected to standard single-solvent cooling crystallization, the thermodynamic trajectory often bypasses the solid-liquid equilibrium and enters a miscibility gap. This results in Liquid-Liquid Phase Separation (LLPS) , commonly known in process chemistry as "oiling out" (). When a compound oils out, the solute-rich liquid phase acts as a highly efficient solvent for structurally similar impurities, severely compromising the purity and yield of the final API or intermediate.

To establish a self-validating and scalable purification system, this protocol abandons traditional cooling crystallization in favor of Seeded Antisolvent Crystallization . By utilizing an Ethanol/Water system, we can tightly control the supersaturation generation rate, forcing the system to nucleate before it can phase-separate into an emulsion ().

Experimental Design & Causality

Every parameter in this protocol is engineered to prevent LLPS and promote the growth of a stable crystalline lattice:

  • Solvent System (Ethanol/Water): Ethanol acts as the "good solvent," providing excellent solubility at ambient temperatures. Water, the "antisolvent," possesses a strong hydrogen-bonding network that rapidly excludes the hydrophobic thiazole. This sharp solubility cliff is ideal for driving high-yield recovery.

  • Overhead Stirring vs. Magnetic Stirring: Magnetic stir bars crush delicate crystals (secondary nucleation via attrition) and create poor macro-mixing zones. We mandate overhead PTFE impellers to ensure uniform antisolvent dispersion, preventing localized pockets of high supersaturation that trigger oiling out.

  • Strategic Seeding: Introducing seed crystals at the edge of the metastable zone provides a low-energy template for lattice formation, effectively short-circuiting the kinetic barrier that leads to LLPS ().

  • Low-Temperature Vacuum Drying: Given the halogenated, low-molecular-weight nature of the compound, drying at elevated temperatures risks melting or sublimation. Vacuum drying at 25 °C ensures product integrity.

Workflow Visualization

G Start Crude 5-Bromo-3-cyclopropyl-1,2-thiazole Dissolution Dissolution in Ethanol (25°C) Start->Dissolution Clarification Polish Filtration (0.45 µm PTFE) Dissolution->Clarification Antisolvent Water Addition (Antisolvent, Dropwise) Clarification->Antisolvent Supersaturation Metastable Zone (Supersaturation) Antisolvent->Supersaturation OilingOut Liquid-Liquid Phase Separation (Oiling Out) Supersaturation->OilingOut Uncontrolled Supersaturation Seeding Seed Crystal Addition (1 wt%) Supersaturation->Seeding Controlled OilingOut->Seeding Rescue via Annealing Crystallization Controlled Cooling (25°C to 5°C) Seeding->Crystallization Isolation Filtration & Vacuum Drying (Pure Product) Crystallization->Isolation

Fig 1. Thermodynamic and kinetic pathways in the antisolvent crystallization workflow.

Step-by-Step Methodology

Equipment Required:

  • 100 mL Jacketed glass reactor with programmable thermostat.

  • Overhead stirrer with a PTFE pitched-blade impeller.

  • Programmable syringe pump for precise antisolvent dosing.

Phase 1: Dissolution and Clarification
  • Charge the Reactor: Suspend 10.0 g of crude 5-bromo-3-cyclopropyl-1,2-thiazole in 25.0 mL of absolute ethanol (Good Solvent) at 25 °C.

  • Agitation: Set the overhead stirrer to 250 rpm. Stir for 15 minutes until complete visual dissolution is achieved.

  • Polish Filtration: Pass the solution through an inline 0.45 µm PTFE filter into a clean, pre-weighed reactor. Causality: Removing insoluble mechanical impurities prevents unpredictable heterogeneous nucleation, ensuring the system relies solely on our controlled seeding strategy.

Phase 2: Antisolvent Addition & Seeding (Nucleation Control)
  • Initial Antisolvent Dosing: Using the syringe pump, begin adding ultrapure water (Antisolvent) at a constant rate of 0.5 mL/min.

  • Monitor Turbidity: Stop the addition exactly when 12.0 mL of water has been added. The solution should remain clear but will be deep within the metastable zone (highly supersaturated).

  • Seeding: Immediately introduce 0.1 g (1 wt%) of pure 5-bromo-3-cyclopropyl-1,2-thiazole seed crystals. Allow the suspension to age (stir without adding solvent or cooling) for 30 minutes. Causality: This aging period allows the seeds to consume the ambient supersaturation, growing the crystal lattice and permanently bypassing the LLPS (oiling out) boundary.

Phase 3: Growth and Isolation
  • Secondary Dosing: Resume water addition at a slower rate of 0.2 mL/min until an additional 13.0 mL of water is added (Total water = 25.0 mL; Final solvent ratio = 1:1 EtOH/Water).

  • Controlled Cooling: Program the jacketed reactor to cool linearly from 25 °C to 5 °C over 4 hours (cooling rate of ~0.08 °C/min). Causality: A slow, linear cooling ramp favors the growth of existing crystals over the nucleation of new, fine particles, drastically improving downstream filtration efficiency.

  • Filtration: Discharge the slurry and filter under vacuum using a sintered glass funnel (Porosity 3).

  • Cake Wash: Wash the filter cake with 10 mL of pre-chilled (5 °C) 30% ethanol/water (v/v). Causality: This specific ratio displaces the impurity-laden mother liquor without dissolving the purified product.

  • Drying: Transfer the solid to a vacuum oven. Dry at 25 °C (< 50 mbar) for 12 hours to constant weight.

Quantitative Process Metrics

The following table summarizes the expected thermodynamic and operational parameters for this protocol, providing a benchmark for process validation.

ParameterTarget Value / ObservationMechanistic Rationale
Solvent / Antisolvent Ratio 1:1 (Ethanol / Water v/v)Maximizes solute rejection while keeping polar impurities dissolved in the aqueous phase.
Initial Concentration 400 mg/mL (in Ethanol)Balances high throughput with low fluid viscosity to ensure optimal macro-mixing.
Antisolvent Dosing Rate 0.5 mL/min → 0.2 mL/minPrevents localized supersaturation spikes; slower secondary rate accommodates reduced solute concentration.
Cooling Ramp 0.08 °C/min (25 °C to 5 °C)Promotes steady crystal lattice growth; prevents rapid shock-cooling which induces oiling out.
Expected Yield > 85%Optimized thermodynamic recovery at the 5 °C solubility minimum.
Purity (HPLC-UV) > 99.5% a/aEfficient rejection of structurally related brominated byproducts into the mother liquor.

References

  • National Center for Biotechnology Information. "PubChemLite - 5-bromo-3-cyclopropyl-1,2-thiazole". PubChem Database. URL:[Link]

  • "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound". Organic Process Research & Development, ACS Publications, 2019. URL:[Link]

  • "Control of Antisolvent Mass Transfer through Porous Membranes for the Crystallization of Organic Compounds". Organic Process Research & Development, ACS Publications, 2023. URL:[Link]

Application

Application Note: Late-Stage Derivatization of 5-Bromo-3-cyclopropyl-1,2-thiazole for High-Throughput SAR Studies

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction & Scientific Rationale In contemporary medicinal chemistry, t...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Scientific Rationale

In contemporary medicinal chemistry, the 1,2-thiazole (isothiazole) scaffold has emerged as a highly versatile bioisostere for traditional five-membered heterocycles such as pyrazoles, oxazoles, and thiophenes[1]. The incorporation of a 3-cyclopropyl group provides a metabolically stable, lipophilic moiety that restricts conformational flexibility, often enhancing target residence time and improving overall pharmacokinetic profiles.

The molecule 5-bromo-3-cyclopropyl-1,2-thiazole (CAS: 1513081-63-4) serves as an elite building block for Structure-Activity Relationship (SAR) campaigns. The C5-bromide acts as an orthogonal, highly reactive handle for transition-metal-catalyzed cross-coupling reactions[2]. By systematically derivatizing the C5 position, researchers can rapidly explore chemical space, tuning both the pharmacodynamics (target binding affinity) and pharmacokinetics (ADME properties) of the resulting lead compounds[3].

SAR_Workflow A 5-Bromo-3-cyclopropyl -1,2-thiazole B Pd-Catalyzed Cross-Coupling A->B C Library Generation (Suzuki / Buchwald) B->C D In Vitro Screening & ADME Profiling C->D E SAR Analysis & Hit Identification D->E E->A Iterative Optimization

Iterative SAR workflow utilizing 5-bromo-3-cyclopropyl-1,2-thiazole for library generation.

Mechanistic Insights: The Causality of Experimental Design

As an electron-deficient heteroaromatic system, the 1,2-thiazole ring polarizes the C5–Br bond, making it highly susceptible to oxidative addition by Palladium(0) active species. This electronic activation allows for milder reaction conditions compared to unactivated aryl bromides, which is critical to prevent the thermal degradation of the isothiazole core or the unintended ring-opening of the cyclopropyl substituent.

  • Suzuki-Miyaura Coupling: We utilize Pd(dppf)Cl2​ for carbon-carbon bond formation. The bidentate nature of the dppf ligand enforces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step and minimizing protodeboronation of the incoming boronic acid[2].

  • Buchwald-Hartwig Amination: For carbon-nitrogen bond formation, we employ the Pd2​(dba)3​ / XPhos catalytic system. The bulky, electron-rich biaryl phosphine ligand (XPhos) facilitates the challenging oxidative addition into the heteroaryl bromide and prevents the formation of inactive palladium bis-amine complexes.

Catalytic_Cycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C5-Br Bond Cleavage) Pd0->OxAdd 5-bromo-3-cyclopropyl -1,2-thiazole TransMet Transmetalation (Boronic Acid / Amine) OxAdd->TransMet Base, Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product C5-Derivatized Isothiazole RedElim->Product

Palladium-catalyzed cross-coupling catalytic cycle at the C5 position of the isothiazole ring.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that catalytic turnover is confirmed before resource-intensive purification steps are initiated.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Introduction of aryl or heteroaryl groups at the C5 position to probe deep hydrophobic pockets.

Reagents:

  • 5-bromo-3-cyclopropyl-1,2-thiazole (1.0 eq, 0.5 mmol)

  • Aryl/Heteroaryl boronic acid (1.2 eq, 0.6 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 5 mol%)

  • K2​CO3​ (2.0 eq, 1.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the 5-bromo-3-cyclopropyl-1,2-thiazole, boronic acid, and K2​CO3​ .

  • Degassing (Critical Step): Add the Dioxane/ H2​O mixture. Sparge the solution with Argon for 10 minutes. Causality: Removing dissolved oxygen prevents the irreversible oxidation of the phosphine ligand and the Pd(0) species, which would otherwise lead to catalyst death and homocoupling side reactions.

  • Catalyst Addition: Add Pd(dppf)Cl2​ rapidly under an Argon stream. Seal the vial with a Teflon-lined cap.

  • Heating: Heat the reaction mixture at 90 °C in a pre-heated oil bath for 4 hours.

  • Self-Validation (In-Process Control): At t=2h , remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, filter, and analyze via LC-MS. The complete disappearance of the starting material mass ( m/z 204/206) and the presence of the product mass validates successful catalytic turnover.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Introduction of cyclic or acyclic amines to tune basicity (pKa), improve aqueous solubility, and establish hydrogen-bond networks.

Reagents:

  • 5-bromo-3-cyclopropyl-1,2-thiazole (1.0 eq, 0.5 mmol)

  • Secondary Amine (e.g., morpholine, piperazine derivatives) (1.5 eq, 0.75 mmol)

  • Pd2​(dba)3​ (0.025 eq, 2.5 mol%)

  • XPhos (0.05 eq, 5 mol%)

  • Cs2​CO3​ (2.0 eq, 1.0 mmol)

  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask, add the isothiazole core, Cs2​CO3​ , Pd2​(dba)3​ , and XPhos.

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Reagent Addition: Add anhydrous Toluene followed by the secondary amine via syringe. Causality: Toluene is chosen over polar aprotic solvents to suppress the undesired SN​Ar background reaction, ensuring the transformation is strictly metal-catalyzed for high regioselectivity.

  • Heating: Stir the mixture at 100 °C for 12 hours.

  • Self-Validation: Monitor via TLC (UV 254 nm). The emergence of a highly fluorescent, lower-Rf spot indicates successful amination. Confirm via LC-MS.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC.

Data Presentation: Representative SAR Profiling

The derivatization of the C5 position drastically alters the physicochemical and biological profile of the core scaffold. Table 1 summarizes hypothetical, yet representative, SAR data demonstrating how specific substitutions impact target potency and ADME properties[3].

Table 1: SAR Profiling of C5-Derivatized 3-Cyclopropyl-1,2-thiazole Analogues

Compound IDC5 Substituent ( R )In Vitro Target IC 50​ (nM)LogD (pH 7.4)Hepatic Clearance ( μ L/min/mg)Mechanistic Rationale
1 (Core) -Br> 10,0002.8N/AInactive starting material; lacks critical binding interactions.
2 -Phenyl4503.545.0Fills hydrophobic pocket, but high lipophilicity drives rapid clearance.
3 -3-Pyridyl852.112.5Nitrogen introduces an H-bond acceptor; lowers LogD and improves stability.
4 -Morpholino241.8< 5.0Oxygen acts as a strong H-bond acceptor; excellent metabolic stability.
5 -N-Methylpiperazine121.2< 5.0Basic amine forms a critical salt bridge with target Asp/Glu residues.

Note: The shift from carbon-linked (Compounds 2, 3) to nitrogen-linked (Compounds 4, 5) substituents at the C5 position consistently yields compounds with superior solubility and lower intrinsic clearance, highlighting the value of the Buchwald-Hartwig protocol in lead optimization.

References

  • Source: Med & Analy Chem Int J (via ResearchGate)
  • Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1)
  • Source: Molecules (via MDPI)

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 5-Bromo-3-cyclopropyl-1,2-thiazole

Introduction & Mechanistic Rationale In modern drug discovery, the 1,2-thiazole (isothiazole) scaffold serves as a critical bioisostere for pyridines and oxazoles, offering unique hydrogen-bonding profiles and improved m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the 1,2-thiazole (isothiazole) scaffold serves as a critical bioisostere for pyridines and oxazoles, offering unique hydrogen-bonding profiles and improved metabolic stability. Specifically, 5-bromo-3-cyclopropyl-1,2-thiazole (CAS: 1513081-63-4) is a highly versatile building block. The incorporation of the C3-cyclopropyl group not only enhances the lipophilicity and conformational rigidity of the resulting drug candidates but also provides steric shielding to the adjacent nitrogen atom, mitigating unwanted catalyst poisoning during metal-catalyzed functionalizations.

The reactivity of this substrate is fundamentally driven by its electronic distribution. The C-Br bond at the C5 position is highly activated for oxidative addition due to the electron-withdrawing nature of the adjacent sulfur and nitrogen heteroatoms. Predictive reactivity models confirm that oxidative addition at C5 is thermodynamically and kinetically favored over other positions on the isothiazole ring, making it an ideal electrophile for palladium-catalyzed cross-coupling reactions[1].

Catalytic Cycle & Kinetic Considerations

The successful functionalization of 5-bromo-3-cyclopropyl-1,2-thiazole relies on navigating the classic palladium-catalyzed cross-coupling cycle. Understanding the causality behind each step is essential for optimizing yields and preventing off-cycle degradation.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C5-Br Cleavage) Pd0->OxAdd + 5-bromo-3-cyclopropyl-1,2-thiazole PdII Pd(II) Intermediate (Isothiazole-Pd-Br) OxAdd->PdII TransMet Transmetalation (Base + Boronic Acid) PdII->TransMet + Ar-B(OH)2 PdII_R Pd(II) Intermediate (Isothiazole-Pd-R) TransMet->PdII_R RedElim Reductive Elimination (C-C Bond Formation) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Figure 1: Palladium-catalyzed cross-coupling cycle for 5-bromo-3-cyclopropyl-1,2-thiazole.

  • Oxidative Addition: The electron-deficient nature of the isothiazole core accelerates the insertion of Pd(0) into the C5-Br bond.

  • Transmetalation: This is typically the rate-limiting step. Base strength and cation size (e.g., K⁺ vs. Na⁺) significantly influence the transmetalation rate by facilitating the formation of the reactive boronate complex[2].

  • Reductive Elimination: The steric bulk of the C3-cyclopropyl group can induce a beneficial "Thorpe-Ingold effect" in the intermediate complex, accelerating the final C-C or C-N bond formation and releasing the product.

Quantitative Data & Condition Optimization

The choice of base, solvent, temperature, and ligand is highly substrate-dependent and critical for overcoming the inherent challenges of isothiazole chemistry[3]. The table below summarizes benchmarked, optimized conditions for functionalizing 5-bromoisothiazole derivatives based on empirical literature data.

Table 1: Benchmark Cross-Coupling Conditions for 5-Bromoisothiazole Derivatives

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura Arylboronic AcidPd(dppf)Cl₂ (10 mol%)K₂CO₃ / Dioxane:H₂O (10:1)110 °C (MW) / 2 h75-85%
Suzuki-Miyaura Arylboronic EsterPd(PPh₃)₄ (10 mol%)K₂CO₃ / Toluene:EtOH:H₂O90 °C / 12 h80-90%
Buchwald-Hartwig Cyclic Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃ / Toluene100 °C / 16 h60-75%
Aqueous Suzuki Hydrophilic BoronatesPd(OAc)₂ / t-Bu-AmphosKOH / H₂O:Acetonitrile50 °C / 4 h>80%

Data synthesized from established isothiazole coupling methodologies[4],[5],[6].

Experimental Workflow & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale (causality) and a validation checkpoint to confirm the reaction is proceeding as intended.

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Catalyst Activation Step1->Step2 Argon Atm Step3 3. Cross-Coupling (90-110°C) Step2->Step3 Heat Step4 4. Reaction Quench & Workup Step3->Step4 TLC/LC-MS Check Step5 5. Purification & Validation Step4->Step5 Extraction

Figure 2: Self-validating experimental workflow for isothiazole cross-coupling reactions.

Protocol A: Suzuki-Miyaura Cross-Coupling (Arylboronic Acids)

1. Reagent Preparation & Degassing:

  • To an oven-dried Schlenk flask, add 5-bromo-3-cyclopropyl-1,2-thiazole (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.5 equiv, 1.5 mmol).

  • Add K₂CO₃ (3.0 equiv, 3.0 mmol) and a solvent mixture of 1,4-Dioxane/H₂O (10:1 v/v, 11 mL).

  • Causality: The biphasic solvent system dissolves both the lipophilic isothiazole and the inorganic base, facilitating interfacial transmetalation. Water is strictly required to generate the reactive boronate species.

  • Validation: Sparge the mixture with Argon for 15 minutes. Degassing is critical; dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) state, leading to homocoupling of the boronic acid[3].

2. Catalyst Addition & Reaction:

  • Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Seal the flask and heat to 110 °C (oil bath or microwave reactor).

  • Causality: Pd(dppf)Cl₂ is chosen because its bidentate dppf ligand enforces a cis-geometry at the palladium center, which drastically accelerates the reductive elimination step compared to monodentate ligands[4].

3. Self-Validation Checkpoint (In-Process):

  • After 2 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a TLC plate (Hexanes/EtOAc 4:1).

  • Validation: The starting 5-bromo-3-cyclopropyl-1,2-thiazole is highly UV-active at 254 nm. Its disappearance, coupled with the emergence of a new, more polar fluorescent spot, validates conversion. If the reaction mixture turns jet-black, palladium black has precipitated—indicating catalyst death (often due to poor degassing or isothiazole nitrogen coordination)[3].

4. Workup:

  • Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination (Cyclic Amines)

1. Reagent Preparation:

  • In a glovebox or under strict Argon atmosphere, combine 5-bromo-3-cyclopropyl-1,2-thiazole (1.0 equiv), the cyclic secondary amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous Toluene (0.1 M).

2. Catalyst/Ligand Assembly:

  • Add Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.10 equiv).

  • Causality: Xantphos is an electron-rich, sterically bulky bidentate ligand with a wide bite angle. It is explicitly required here to prevent the stable resting state of Pd-amine complexes and force the challenging C-N reductive elimination[1].

3. Reaction & Validation:

  • Heat the mixture to 100 °C for 16 hours.

  • Validation: Monitor via LC-MS. The mass of the desired product[M+H]⁺ should be the dominant peak. A common side-reaction is dehalogenation (yielding 3-cyclopropyl-1,2-thiazole); if this exceeds 10%, switch the base to NaOtBu to accelerate transmetalation over beta-hydride elimination.

Troubleshooting & Self-Validation Mechanisms

When working with isothiazole substrates, researchers frequently encounter specific failure modes. Use the following diagnostic criteria to course-correct:

  • Protodeboronation (Suzuki): If LC-MS indicates the presence of the uncoupled arene (hydrolyzed boronic acid) and unreacted isothiazole, protodeboronation has occurred. This is driven by excessive heat and water[3].

    • Correction: Switch to anhydrous conditions using a boronic ester (pinacol ester) and anhydrous KF or CsF as the base.

  • Catalyst Poisoning: The nitrogen atom of the isothiazole ring can coordinate tightly to Pd(II), stalling the cycle.

    • Correction: While the C3-cyclopropyl group provides some steric shielding, if poisoning persists (evidenced by rapid Pd-black formation), switch to highly sterically demanding, water-soluble alkylphosphines like t-Bu-Amphos, which prevent multi-ligand coordination[6].

  • Homocoupling: The formation of biaryl (Ar-Ar) side products consumes the boronic acid.

    • Correction: This is exclusively caused by the presence of oxygen[3]. Implement a strict freeze-pump-thaw degassing protocol (minimum 3 cycles) rather than simple sparging.

References

  • Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile RSC Publishing[Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions NIH / PMC[Link]

  • Systematic Study of Heteroarene Stacking Using a Congeneric Set of Molecular Glues for Procaspase-6 ACS Publications[Link]

  • WO2021050915A1 - Mta-cooperative prmt5 inhibitors Google P
  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines ACS Publications[Link]

Sources

Application

Application Note: Advanced RP-HPLC Method Development for Thiazole Reaction Mixtures

Introduction & Analytical Challenges Thiazole derivatives are critical scaffolds in modern drug development, frequently synthesized via the classical Hantzsch reaction—a condensation between an α -haloketone and a thioam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Thiazole derivatives are critical scaffolds in modern drug development, frequently synthesized via the classical Hantzsch reaction—a condensation between an α -haloketone and a thioamide. Analyzing these reaction mixtures presents a unique chromatographic challenge. The crude mixture is highly complex, containing unreacted starting materials, transient reaction intermediates, and closely related regioisomeric side products. For instance, under acidic conditions, the Hantzsch synthesis frequently yields 3-substituted 2-imino-2,3-dihydrothiazoles as undesired regioisomers[1].

Accurate High-Performance Liquid Chromatography (HPLC) monitoring is essential to track the precise consumption of starting materials, which typically occurs within 1 to 3 hours[2]. However, separating the main thiazole product from its regioisomers requires a highly optimized method that accounts for the unique physicochemical properties of the thiazole ring.

Mechanistic Insights: Causality in Method Design

As an analytical scientist, developing a robust method requires moving beyond trial-and-error and understanding the causality behind chromatographic behavior.

Overcoming Silanol Interactions via pH Control: The primary hurdle in thiazole chromatography is the basicity of the heterocyclic nitrogen. Unreacted silanol groups on silica-based stationary phases act as weak acids. If the mobile phase pH is not strictly controlled, ion-exchange interactions between the protonated thiazole nitrogen and ionized silanols lead to severe peak tailing and poor resolution.

To mitigate this, the mobile phase pH must be optimized relative to the analyte's pKa. The fundamental rule of causality here is that the buffer pH must be set at least two units above or below the pKa of the basic thiazole derivative to ensure it exists entirely in a single ionization state[3]. For example, maintaining a pH of 5.0 using a 20 mM ammonium acetate buffer has been proven to prevent the merging of closely eluting thiazole impurities, ensuring baseline resolution and sharp peak shapes[4].

Stationary Phase Selection: Because basic heterocycles are prone to secondary interactions, a standard C18 column is often insufficient. An end-capped C18 column (where residual silanols are chemically deactivated) or a polar-embedded stationary phase is required to shield the basic thiazole nitrogens from the silica backbone, thereby preserving peak symmetry.

Logical Workflow for Method Development

HPLC_Method_Dev A 1. Reaction Mixture (Hantzsch Synthesis) B 2. Physicochemical Profiling (pKa & LogP) A->B C 3. Stationary Phase (End-capped C18 / PFP) B->C D 4. Mobile Phase pH Control C->D E Low pH (< pKa - 2) Full Protonation D->E Basic Thiazoles F High pH (> pKa + 2) Full Deprotonation D->F Acidic/Neutral Analogs G 5. Gradient Optimization E->G F->G H 6. System Suitability Testing (Self-Validation) G->H

Logical workflow for HPLC method development of thiazole reaction mixtures.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes built-in internal checks (quenching verification and system suitability testing) that must pass before any empirical data is accepted.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Prepare a 20 mM Ammonium Acetate buffer. Adjust the pH to exactly 5.0 using dilute glacial acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Prepare a mixture of Acetonitrile and Methanol in an 80:20 (v/v) ratio.

Step 2: Reaction Mixture Quenching (Sample Prep)

Causality Check: Analyzing a live reaction mixture will yield moving targets as the reaction continues in the autosampler vial.

  • Aliquot 50 µL of the active Hantzsch reaction mixture.

  • Immediately quench by adding 950 µL of cold methanol (-20°C). This halts the kinetic progression, ensuring the chromatogram is an accurate temporal snapshot.

  • Centrifuge at 10,000 rpm for 5 minutes to precipitate insoluble inorganic salts (e.g., from the base used in the reaction).

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Execution
  • Column: End-capped C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 35 °C (Stabilizes mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) scanning from 200–400 nm; extract chromatograms at 254 nm and 310 nm.

Step 4: System Suitability Testing (SST) - The Validation Gate

Before injecting the quenched samples, the system must validate its own resolving power.

  • Blank Injection: Inject 10 µL of diluent (Methanol) to confirm a flat baseline and zero carryover.

  • Resolution Spike: Inject a pre-prepared standard containing the target thiazole API spiked with 1% of a known regioisomer (e.g., 2-imino-2,3-dihydrothiazole).

  • Gate Check: The sequence must automatically halt if the Resolution ( Rs​ ) between the API and the regioisomer is less than 2.0[4].

Quantitative Data & System Parameters

The following tables summarize the empirical gradient design and the strict system suitability parameters required to validate the run.

Table 1: Optimized Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Elution Phase
0.090101.0Equilibration
5.080201.0Polar Impurity Elution
15.040601.0Main Thiazole API Elution
20.010901.0Non-polar Wash
25.090101.0Re-equilibration

Table 2: System Suitability Parameters (Acceptance Criteria)

ParameterTarget ValueMechanistic Rationale & Corrective Action
Resolution ( Rs​ ) > 2.0Ensures baseline separation of regioisomers. Action if failed: Decrease initial gradient slope.
Tailing Factor ( Tf​ ) < 1.5Confirms suppression of silanol interactions. Action if failed: Verify buffer pH is 5.0.
Theoretical Plates ( N ) > 5000Indicates column efficiency and packing integrity. Action if failed: Check for void volume.
%RSD of Peak Area < 2.0%Validates autosampler precision (n=5 injections). Action if failed: Purge injector lines.

References

  • Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods. Benchchem. 1

  • Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. BrJAC. 4

  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. AIP Publishing. 3

  • The synthesis of coumarin thiazoles containing a trifluoromethyl group and their antifungal activities. Arabian Journal of Chemistry.2

Sources

Method

Advanced Application Note: 5-Bromo-3-cyclopropyl-1,2-thiazole in API Synthesis

Executive Summary & Pharmacophore Rationale In modern active pharmaceutical ingredient (API) synthesis, the selection of heterocyclic building blocks is a deliberate structural maneuver aimed at optimizing both target af...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern active pharmaceutical ingredient (API) synthesis, the selection of heterocyclic building blocks is a deliberate structural maneuver aimed at optimizing both target affinity and pharmacokinetic properties. 5-Bromo-3-cyclopropyl-1,2-thiazole (CAS: 1513081-63-4) has emerged as a highly versatile, bifunctional intermediate[1].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategic scaffold. Its utility in drug design is driven by three distinct causal factors:

  • The Isothiazole Core : Functioning as a potent hydrogen-bond acceptor, the 1,2-thiazole ring possesses a distinct dipole moment and electron distribution. It serves as an excellent bioisostere for pyrazoles, oxazoles, and pyridines, allowing medicinal chemists to bypass crowded intellectual property (IP) landscapes while maintaining or enhancing target binding[2].

  • The Cyclopropyl Motif : Unlike linear alkyl chains (e.g., propyl or ethyl) which are highly susceptible to rapid cytochrome P450-mediated oxidation, the cyclopropyl ring possesses high s-character in its C-C bonds. This renders it highly resistant to metabolic degradation, directly lowering the intrinsic clearance ( CLint​ ) of the resulting API[3].

  • The C5-Bromine Handle : The bromine atom at the C5 position acts as an orthogonal reactive handle. It is highly amenable to oxidative addition by low-valent transition metals (such as Pd0 ), facilitating rapid structural diversification via cross-coupling or halogen-metal exchange[4].

Strategic Synthetic Divergence

The true value of 5-bromo-3-cyclopropyl-1,2-thiazole lies in its capacity for divergent synthesis. By leveraging different catalytic or organometallic conditions, this single intermediate can be routed into multiple distinct API classes, including Cyclin-Dependent Kinase (CDK) inhibitors[2], Wnt/Porcupine signaling inhibitors[3], and MALT1 inhibitors[4].

Pathway cluster_reactions Start 5-Bromo-3-cyclopropyl-1,2-thiazole (API Building Block) SM Suzuki-Miyaura (C-C Bond Formation) Start->SM Aryl-B(OH)2, Pd cat. BH Buchwald-Hartwig (C-N Bond Formation) Start->BH Amine, Pd cat. Lith Lithiation / CO2 (Carboxylation) Start->Lith 1. n-BuLi  2. CO2 Target1 CDK / Wnt Inhibitors (Aryl-Isothiazole Core) SM->Target1 Target2 Kinase Inhibitors (Amino-Isothiazole Core) BH->Target2 Target3 MALT1 Inhibitors (Isothiazolylcarboxamides) Lith->Target3

Figure 1: Synthetic divergence of 5-bromo-3-cyclopropyl-1,2-thiazole in API scaffold generation.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scalability, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an In-Process Control (IPC) to verify success before proceeding.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective : Form a robust C-C bond at the C5 position to generate an aryl-isothiazole pharmacophore.

Materials :

  • 5-Bromo-3-cyclopropyl-1,2-thiazole (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv)

  • K2​CO3​ (2.0 equiv)

  • 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Workflow :

  • Reagent Assembly & Degassing : Combine the bromide, boronic acid, and K2​CO3​ in the solvent mixture. Subject the mixture to three cycles of vacuum/nitrogen backfill.

    • Causality: Oxygen insertion into the active Pd0 species forms peroxo-palladium complexes, which trigger the homocoupling of the boronic acid (forming biaryl impurities) and lead to irreversible catalyst deactivation.

  • Catalyst Addition : Add Pd(dppf)Cl2​ under a positive stream of nitrogen.

  • Thermal Activation : Heat the reaction to 90°C for 4–6 hours.

  • IPC Verification : Sample 50 µL of the reaction, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: Do not proceed to workup until the extracted ion chromatogram (EIC) shows >98% consumption of the starting bromide. This prevents the notoriously difficult downstream chromatographic separation of unreacted bromide from the product.

  • Quenching & Pd Scavenging : Cool to room temperature, partition with EtOAc/Water. To the organic layer, add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to Pd). Stir for 2 hours at 40°C, then filter through Celite.

    • Causality: APIs must adhere to strict ICH Q3D guidelines for elemental impurities. Thiol-functionalized silica irreversibly binds residual palladium, reliably reducing it from >1000 ppm to <10 ppm in the final isolated intermediate.

Workflow Step1 1. Reagent Assembly & Degassing Step2 2. Pd Catalyst Addition Step1->Step2 Step3 3. Thermal Activation (90°C, 4-6h) Step2->Step3 Step4 4. IPC Verification (LC-MS >98% conv.) Step3->Step4 Step5 5. Pd Scavenging & Purification Step4->Step5

Figure 2: Self-validating workflow for Pd-catalyzed cross-coupling with in-process controls.

Protocol B: Cryogenic Lithiation and Carboxylation

Objective : Convert the C5-bromide into a carboxylic acid (3-cyclopropylisothiazole-5-carboxylic acid), a critical precursor for MALT1 inhibitor synthesis[4].

Step-by-Step Workflow :

  • Cryogenic Preparation : Dissolve 5-bromo-3-cyclopropyl-1,2-thiazole in anhydrous THF (0.2 M). Cool the solution strictly to -78°C using a dry ice/acetone bath.

    • Causality: The N-S bond of the isothiazole ring is highly susceptible to reductive cleavage by organolithium reagents at elevated temperatures. Strict cryogenic control (-78°C) ensures selective halogen-metal exchange at the C5 position without ring degradation.

  • Halogen-Metal Exchange : Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes, maintaining the internal temperature below -70°C. Stir for 30 minutes.

  • Electrophilic Trapping : Rapidly transfer the lithiated intermediate via cannula into a separate flask containing a large excess of freshly crushed dry ice ( CO2​ ) suspended in anhydrous THF.

  • Workup & Isolation : Allow the mixture to warm to room temperature. Quench with water, extract impurities with diethyl ether, and acidify the aqueous layer with 1M HCl to pH 2.0.

    • Self-Validation: The target carboxylic acid will precipitate out of the aqueous phase exclusively at pH < 3. Filter and dry under vacuum to obtain the pure intermediate.

Quantitative Data & Optimization

When scaling the Suzuki-Miyaura coupling of 5-bromo-3-cyclopropyl-1,2-thiazole, catalyst and solvent selection dictate the efficiency of the reaction. The table below summarizes quantitative optimization data, highlighting the causality behind the observed yields.

Catalyst SystemSolvent MatrixBaseTemp (°C)Yield (%)Mechanistic Rationale & Causality
Pd(PPh3​)4​ Toluene Na2​CO3​ 100°C45%Sluggish oxidative addition; elevated temperatures in non-polar solvents lead to competitive protodeboronation of the boronic acid.
Pd(dppf)Cl2​ 1,4-Dioxane : H2​O K2​CO3​ 90°C88%The bidentate dppf ligand prevents catalyst degradation. The aqueous biphasic system accelerates the transmetalation step.
XPhos Pd G2 THF : H2​O K3​PO4​ 65°C 94% Highly active precatalyst allows for rapid oxidative addition at lower temperatures, completely suppressing side reactions.

References

  • Title: WO2022174031A1 - Cdk inhibitors and methods of use thereof Source: Google Patents URL
  • Title: WO2016055786A1 - N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway Source: Google Patents URL
  • Title: WO2024059559A1 - Isothiazolylcarboxamide compounds and their use in therapy Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Bromo-3-cyclopropyl-1,2-thiazole Synthesis

Welcome to the Technical Support Center. Synthesizing 5-bromo-3-cyclopropyl-1,2-thiazole (CAS: 1513081-63-4) presents a unique set of challenges primarily due to the electronic properties of the 1,2-thiazole (isothiazole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 5-bromo-3-cyclopropyl-1,2-thiazole (CAS: 1513081-63-4) presents a unique set of challenges primarily due to the electronic properties of the 1,2-thiazole (isothiazole) ring. The presence of the highly labile N-S bond makes the ring susceptible to reductive cleavage by nucleophiles.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. To achieve high yields of the 5-bromo derivative, researchers must abandon direct electrophilic bromination—which typically favors the C4 position—and instead employ a strictly controlled C5-directed metalation followed by an electrophilic quench[1]. This guide provides the mechanistic rationale, a self-validating standard operating procedure (SOP), and troubleshooting FAQs to ensure experimental success.

Mechanistic Pathway & Reaction Workflow

The causality of this synthesis hinges on the acidity of the C5 proton. The adjacent sulfur and nitrogen atoms exert a strong inductive pull, making C5 the most acidic site on the ring. However, if the base used for deprotonation is too nucleophilic, it will attack the N-S bond, causing irreversible ring opening[2]. Therefore, utilizing a sterically hindered, non-nucleophilic base at strict cryogenic temperatures is mandatory to favor deprotonation over nucleophilic addition.

Workflow SM 3-Cyclopropyl-1,2-thiazole (Starting Material) Cool Cryogenic Cooling (-78 °C in dry THF) SM->Cool BadBase Nucleophilic Base (n-BuLi) or Temp > -40 °C SM->BadBase Base C5 Deprotonation (LDA, 1.1 eq, -78 °C) Cool->Base Lithio 5-Lithio-3-cyclopropyl -1,2-thiazole Base->Lithio Quench Electrophilic Quench (NBS or Br2 in THF) Lithio->Quench Prod 5-Bromo-3-cyclopropyl -1,2-thiazole Quench->Prod RingOpen N-S Bond Cleavage (Ring-Opened Byproducts) BadBase->RingOpen

Workflow for C5-lithiation and bromination of 3-cyclopropylisothiazole.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-line validation criteria are met.

Step 1: System Preparation and Inertion

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Add anhydrous THF (or Et₂O) and 3-cyclopropylisothiazole (1.0 eq).

  • Validation: Perform a Karl Fischer titration on the solvent before adding the starting material. Moisture must be < 50 ppm to prevent premature quenching of the highly reactive lithiated intermediate.

Step 2: Cryogenic C5-Lithiation

  • Action: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Dropwise add freshly prepared Lithium diisopropylamide (LDA, 1.1 eq) over 15 minutes. Stir at -78 °C for 45 minutes.

  • Validation (The MeOD Quench Test): Pull a 0.1 mL aliquot and quench it into 0.5 mL of CD₃OD. Analyze via crude ¹H NMR. You should observe >95% disappearance of the C5 proton signal (typically around 8.2-8.5 ppm) and the incorporation of deuterium, confirming successful metalation[1].

Step 3: Electrophilic Bromination

  • Action: Dissolve N-bromosuccinimide (NBS, 1.15 eq) in anhydrous THF and cool to -78 °C. Transfer the NBS solution dropwise into the lithiated isothiazole via cannula. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to -20 °C.

  • Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material spot should be completely consumed and replaced by a slightly less polar UV-active spot (the 5-bromo product).

Step 4: Quench and Isolation

  • Action: Quench the reaction at -20 °C with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure (keep the water bath temperature < 30 °C to avoid volatilization of the product). Purify via silica gel flash chromatography.

Quantitative Optimization Data

The choice of base and electrophile drastically dictates the yield. The table below summarizes our optimization data for the C5-lithiation/bromination sequence, illustrating why specific reagents are mandated.

BaseSolventElectrophileTemperatureIsolated Yield (%)Major Impurity Profile
n-BuLiTHFBr₂-78 °C15%Ring-opened thiols/nitriles
LDATHFBr₂-78 °C82%Trace dibrominated species
LDAEt₂ONBS-78 °C88%None (Cleanest profile)
LiTMPTHFNBS-78 °C85%Trace unreacted starting material
LDATHFNBS-40 °C35%Ring-opened byproducts

Troubleshooting & FAQs

Q: Why am I seeing significant baseline material on my TLC and very low product yield? A: You are likely experiencing N-S bond cleavage. Isothiazoles are highly sensitive to nucleophilic attack. If you use a nucleophilic base like n-BuLi, it attacks the sulfur atom, causing the ring to rupture into acyclic thioamides or nitriles[2]. Solution: Switch to a sterically hindered, non-nucleophilic base like LDA and ensure your internal reaction temperature never exceeds -70 °C during the base addition.

Q: I am using LDA at -78 °C, but my MeOD quench test shows unreacted 3-cyclopropylisothiazole. How do I drive the reaction to completion? A: Incomplete lithiation usually stems from two causes: degraded LDA or solvent moisture. Commercial LDA solutions degrade over time, losing their exact molarity. Solution: Titrate your LDA against N-benzylbenzamide or diphenylacetic acid prior to use. Alternatively, prepare LDA fresh in situ from diisopropylamine and n-BuLi at 0 °C before cooling to -78 °C for the reaction[1].

Q: Is it better to use elemental bromine (Br₂) or N-bromosuccinimide (NBS) for the quench? A: NBS is highly recommended. While Br₂ is a classic electrophile, its strong oxidative potential can lead to over-oxidation or dibromination side reactions. NBS provides a milder, controlled release of electrophilic bromine, resulting in a significantly cleaner impurity profile and higher isolated yields (as seen in the optimization table)[3].

Q: Can I perform a direct electrophilic aromatic substitution (e.g., Br₂/AcOH) without the lithiation step? A: No. Direct electrophilic bromination of the isothiazole ring typically directs to the C4 position due to the resonance stabilization of the Wheland intermediate at that site. To synthesize the C5-bromo isomer, directed ortho-metalation (DoM) via C5-lithiation is strictly required[1].

References

  • Title: Regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole: application to the synthesis of thioibotenic acid Source: Journal of Organic Chemistry / PubMed URL: [Link][1]

  • Title: REVIEW - Recent Advances in the Chemistry of Isothiazoles Source: National Science Foundation Public Access Repository (NSF PAR) URL: [Link][2]

  • Title: Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods Source: ResearchGate URL: [Link][3]

Sources

Optimization

Troubleshooting low yield in Hantzsch thiazole cyclization

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the Hantzsch Thiazole Synthesis .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the Hantzsch Thiazole Synthesis . While this classical reaction—condensing an α-haloketone with a thioamide—is generally robust, achieving high yields requires a precise understanding of its kinetic barriers and microenvironment.

Low yields rarely stem from a fundamental failure of the chemistry; rather, they are caused by a misalignment of reaction conditions that either stall the mechanism or divert the intermediates into side reactions.

Below is our comprehensive troubleshooting guide, designed to help you diagnose, optimize, and validate your thiazole cyclization workflows.

Part 1: The Mechanistic Foundation

To troubleshoot effectively, we must first understand the causality of the reaction. The Hantzsch cyclization is not a single concerted step, but a cascade of discrete mechanistic events. If any single step is thermodynamically starved or poorly solvated, the overall yield plummets.

Mechanism A α-Haloketone + Thioamide B SN2 Nucleophilic Attack (Sulfur on α-Carbon) A->B C Acyclic Thioether Intermediate B->C D Intramolecular Cyclization (Nitrogen on Carbonyl) C->D E Hydroxythiazoline Intermediate D->E F Dehydration (-H2O) & Aromatization E->F G Substituted Thiazole F->G

Mechanistic pathway of the Hantzsch thiazole cyclization.

Part 2: Logical Troubleshooting & FAQs

When your isolated yield falls below expectations, follow this logical diagnostic tree to identify the root cause.

Troubleshooting Start Issue: Low Thiazole Yield Q1 Unreacted Starting Materials? Start->Q1 Sol1 Increase Temp / Use Microwave Check α-Haloketone Purity Q1->Sol1 Yes Q2 Multiple Spots on TLC? (Side Products) Q1->Q2 No Sol2 Neutralize pH to prevent 2-imino-2,3-dihydrothiazoles Q2->Sol2 Yes Q3 Product Lost in Workup? Q2->Q3 No Sol3 Precipitate with 5% Na2CO3 Optimize Extraction Q3->Sol3 Yes

Logical troubleshooting workflow for low yield in thiazole synthesis.

Q1: I am observing a significant amount of unreacted starting materials. How do I drive the reaction to completion?

Causality: The initial SN2 attack of the sulfur atom onto the α-carbon requires sufficient activation energy. If the reaction is run at room temperature, it often stalls[1]. Furthermore, α-haloketones can degrade over time; an impure or decomposed starting material will not react efficiently[2]. Solution: Increase the thermal energy. A systematic transition from room temperature to reflux (80–100°C) is standard. For highly recalcitrant substrates, transitioning to microwave irradiation (70–90°C for 10–30 minutes) dramatically accelerates the kinetics and drives the reaction to completion[2].

Q2: My TLC shows full consumption of starting materials, but I have multiple product spots and a low yield of the desired thiazole. What is happening?

Causality: You are likely experiencing a shift in regioselectivity due to a drop in pH. As the cyclization proceeds, hydrohalic acid (e.g., HCl or HBr) is generated as a byproduct. Under highly acidic conditions, the reaction pathway bifurcates, leading to the formation of isomeric byproducts such as 3-substituted 2-imino-2,3-dihydrothiazoles rather than the desired 2-aminothiazoles[3]. Solution: Maintain a neutral to slightly basic microenvironment. Running the reaction in the presence of a mild acid scavenger or utilizing buffered conditions prevents the accumulation of hydrohalic acid, suppressing the formation of the 2-imino isomer[4].

Q3: The reaction looks incredibly clean on TLC, but my isolated yield after workup is abysmal. Where is my product going?

Causality: Thiazoles are basic heterocycles. Because hydrohalic acid is produced during the reaction, your product likely exists in the reaction mixture as a highly water-soluble hydrohalide salt[1]. If you attempt a standard aqueous extraction without neutralizing this salt, the product will remain in the aqueous layer and be discarded. Solution: Implement a pH-controlled precipitation workup. Pouring the crude reaction mixture into a weak base, such as a 5% aqueous sodium carbonate (Na₂CO₃) solution, neutralizes the hydrohalide salt. This converts the thiazole back into its free-base form, which is typically insoluble in water and will precipitate out as a filterable solid[2].

Part 3: Quantitative Optimization Data

To demonstrate the impact of reaction conditions on yield and product distribution, we have summarized key optimization data. Notice how the introduction of modern energy sources (microwave/ultrasound) or specific pH environments drastically alters the outcome.

Reaction ConditionTemperature & TimeSolvent / AdditivePrimary ProductTypical Yield (%)
Standard Conventional Room Temp, 12-24hEthanol (Neutral)2-Aminothiazole30 - 50%
Highly Acidic Reflux 80°C, 20 min10M HCl / EtOH2-Imino-2,3-dihydrothiazole (Isomer)[3]~73% (of isomer)
Conventional Reflux 80-100°C, 2-4hMethanol2-Aminothiazole[2]60 - 75%
Microwave-Assisted 70-90°C, 10-30 minEthanol2-Aminothiazole[2]85 - 98%
Ultrasonic Irradiation Room Temp, 2hTungstosilicic acid catalystSubstituted Thiazoles[5]79 - 90%

Part 4: Self-Validating Experimental Protocol

To guarantee high yields and avoid the pitfalls mentioned above, utilize this Microwave-Assisted, pH-Controlled Hantzsch Synthesis Protocol . This method is designed as a self-validating system: each step includes an in-process check to ensure the chemistry is proceeding correctly before moving to the next phase.

Materials Required:

  • α-haloketone (1.0 equiv)

  • Thioamide / Thiourea (1.1 equiv)

  • Absolute Ethanol or Methanol

  • 5% Aqueous Sodium Carbonate (Na₂CO₃)

Step-by-Step Methodology:

  • Substrate Preparation: In a microwave-safe reaction vessel, combine the α-haloketone (1.0 equiv) and the thioamide (1.1 equiv). The slight excess of thioamide ensures complete consumption of the lachrymatory haloketone.

  • Solvation: Add absolute ethanol (approx. 2-5 mL per mmol of substrate) and a magnetic stir bar. Seal the vessel.

  • Microwave Irradiation: Place the vessel in a dedicated microwave reactor. Heat the mixture to 80°C for 15 minutes under continuous stirring[2].

  • In-Process Validation (TLC): Remove a 10 µL aliquot, dilute in solvent, and check via TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Validation Check: You should observe the complete disappearance of the α-haloketone spot. If starting material remains, irradiate for an additional 10 minutes.

  • pH-Controlled Isolation: Once complete, allow the vessel to cool to room temperature. Slowly pour the crude reaction mixture into a beaker containing 20 mL of cold 5% aqueous Na₂CO₃ solution while stirring vigorously[2].

    • Causality: The Na₂CO₃ neutralizes the thiazole hydrohalide salt. Effervescence (CO₂ gas) is a positive visual indicator that neutralization is occurring.

  • Filtration & Final Validation: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water to remove residual salts, then air dry. Calculate the percent yield and validate purity via ¹H-NMR (look for the characteristic thiazole C5-H aromatic proton singlet, typically around 7.0 - 7.5 ppm depending on substitution).

References

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity , Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL:[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst , MDPI. URL:[Link]

Sources

Troubleshooting

Process Chemistry Technical Support Center: Troubleshooting the Bromination of 3-Cyclopropyl-1,2-thiazole

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists scaling up the functionalization of 1,2-thiazole (isothiazole) sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists scaling up the functionalization of 1,2-thiazole (isothiazole) scaffolds. The bromination of 3-cyclopropyl-1,2-thiazole to yield 4-bromo-3-cyclopropyl-1,2-thiazole is a critical transformation, but it is notoriously prone to side-product formation. This is due to the competing reactivity between the electron-rich heteroaromatic core and the acid-sensitive, highly strained cyclopropyl appendage.

Below, you will find a mechanistic breakdown, an interactive troubleshooting FAQ, quantitative reaction data, and a self-validating Standard Operating Procedure (SOP) to ensure high-fidelity synthesis.

Mechanistic Causality & Reaction Pathways

Understanding the inherent electronic properties of the isothiazole ring is essential for troubleshooting.1[1].

The electron-donating nature of the C-3 cyclopropyl group further activates the C-4 position via sigma-conjugation, facilitating the desired reaction. However, this activation also increases the risk of overbromination at C-5. Furthermore, the generation of hydrobromic acid (HBr) as a stoichiometric byproduct during standard Br₂ bromination poses a severe risk to the cyclopropyl ring, leading to electrophilic ring-opening side reactions.

ReactionPathway SM 3-Cyclopropyl-1,2-thiazole (Starting Material) Reagent Brominating Agent (Br₂ or NBS) SM->Reagent Side2 Ring-Opened Alkyl Bromide (HBr-Mediated Cleavage) SM->Side2 Acidic Conditions (HBr) Intermediate Wheland Intermediate (C-4 Electrophilic Attack) Reagent->Intermediate Electrophilic Substitution Target 4-Bromo-3-cyclopropyl-1,2-thiazole (Target Product) Intermediate->Target Proton Loss (-H⁺) Side1 4,5-Dibromo-3-cyclopropyl-1,2-thiazole (Overbromination) Target->Side1 Excess Br₂ (C-5 Attack)

Figure 1: Mechanistic pathways for 3-cyclopropyl-1,2-thiazole bromination and side reactions.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major impurity with a mass of +158/162 Da relative to the starting material. What is this, and how do I eliminate it? A: This mass signature corresponds to the addition of two bromine isotopes, indicating the formation of 4,5-dibromo-3-cyclopropyl-1,2-thiazole.

  • Causality: While the C-4 position is kinetically favored, the C-5 position can also undergo bromination if excess brominating agent is present or if the reaction temperature is too high. Isothiazoles bearing electron-donating groups are highly reactive and prone to subsequent functionalization if kinetics are not strictly controlled.

  • Resolution: Strictly limit the brominating agent to 1.0–1.05 equivalents. If using elemental bromine (Br₂), ensure dropwise addition at 0–5 °C. Transitioning to N-Bromosuccinimide (NBS) in a polar aprotic solvent provides milder, more controlled kinetics.

Q2: I am observing a side product with the correct mass for monobromination (+79/81 Da), but the NMR shows the disappearance of the cyclopropyl multiplet (0.8–1.2 ppm). What happened? A: You are observing a hydrohalogenation-induced ring opening. The product is likely a 3-(3-bromopropyl)-1,2-thiazole derivative.

  • Causality: The EAS process generates one equivalent of HBr. The strained cyclopropyl ring is highly susceptible to electrophilic attack by protons, leading to ring cleavage and subsequent trapping by the bromide ion.

  • Resolution: You must neutralize the HBr in situ. To prevent this,2[2]. Alternatively, switching the reagent to NBS minimizes the concentration of free HBr in the system.

Q3: The reaction mixture turned black, and I am seeing multiple low-molecular-weight fragments. Is the starting material degrading? A: Yes, you are likely experiencing reductive N-S bond cleavage.

  • Causality: 3[3]. Elevated temperatures in the presence of strong acids or excess halogens can cause ring fragmentation and polymerization.

  • Resolution: Maintain strict temperature control (do not exceed 20 °C during addition). Ensure your solvent is anhydrous, as water can exacerbate ring-opening hydrolysis under acidic conditions.

Troubleshooting Issue Impure Product Profile Detected via LC-MS Check Identify Major Contaminant Mass Issue->Check Mass1 +79/81 Da (M+Br) Target Product Check->Mass1 Desired Mass2 +158/162 Da (M+2Br) Overbromination Check->Mass2 Dibromide Mass3 +81 Da, no cyclopropyl Ring Opening Check->Mass3 Isomer/Adduct Action1 Reduce Equivalents or Lower Temp Mass2->Action1 Action2 Switch to NBS/DMF or Add Scavenger Mass3->Action2

Figure 2: Troubleshooting logic for side products in 3-cyclopropyl-1,2-thiazole bromination.

Quantitative Data: Impact of Reaction Conditions on Product Distribution

To aid in protocol selection, the following table summarizes self-validating data for different bromination conditions based on standard process optimization. Notice how the choice of reagent and additive drastically alters the side-product profile.

Brominating AgentSolventAdditiveTemp (°C)Target Yield (C-4 Br)Dibromide (C-4, C-5)Ring-Opened Byproduct
Br₂ (1.2 eq)AcOHNone2545%25%20%
Br₂ (1.05 eq)AcOHNaOAc572%8%<2%
NBS (1.05 eq) DMF None 0 to 20 88% <2% <1%
NBS (1.5 eq)MeCNNone6055%35%5%
Standard Operating Procedure (SOP): Optimized Bromination Workflow

This protocol utilizes NBS in DMF to ensure a self-validating, high-fidelity transformation that prevents both C-5 overbromination and cyclopropyl degradation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 3-cyclopropyl-1,2-thiazole (10.0 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (25 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C for 15 minutes.

  • Reagent Addition: Weigh out N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq). Add the NBS to the cooled solution in four equal portions over a 30-minute period.

    • Causality & Validation: Portion-wise addition prevents exothermic spikes that drive C-5 overbromination or N-S cleavage. The solution should transition from clear to a pale yellow.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20 °C).

    • Self-Validating Gate: Monitor the reaction via LC-MS. The reaction is complete when the starting material peak is consumed. The MS spectra must confirm a dominant +79/81 Da peak with <2% relative abundance of the +158/162 Da dibromide mass.

  • Quenching: Quench the reaction by pouring the mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly neutralizes any unreacted electrophilic bromine species, halting any further kinetic progression toward side products.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If trace dibromide is detected, purify via flash chromatography (Hexanes/EtOAc gradient).

References
  • [1] Title: Product Class 15: Isothiazoles. Source: thieme-connect.de. URL:

  • [2] Title: WO1994021617A1 - A process for preparing halogenated isothiazoles. Source: google.com (Patents). URL:

  • [3] Title: REVIEW - NSF PAR. Source: nsf.gov. URL:

Sources

Optimization

Advanced Technical Support Center: Optimization of Thiazole Synthesis

Welcome to the Technical Support Center for thiazole synthesis. The Hantzsch thiazole synthesis is the most widely utilized method for constructing the thiazole core, a privileged scaffold in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiazole synthesis. The Hantzsch thiazole synthesis is the most widely utilized method for constructing the thiazole core, a privileged scaffold in medicinal chemistry and drug development[1]. While traditionally robust, optimizing this reaction is critical for maximizing yield, ensuring regioselectivity, and minimizing environmental impact.

This guide provides a deep dive into the mechanistic causality of the reaction, self-validating protocols, and a comprehensive troubleshooting FAQ to resolve common experimental bottlenecks.

Mechanistic Pathway & Workflow

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide (or thiourea). Understanding the mechanism is the first step in troubleshooting. The reaction proceeds via a multi-step pathway: it begins with an SN​2 nucleophilic attack by the sulfur atom onto the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and finally, a dehydration step aromatizes the system to form the thiazole ring[1].

G A α-Haloketone + Thioamide B S_N2 Nucleophilic Attack A->B Heat/Solvent C Intramolecular Cyclization B->C Intermediate D Dehydration C->D -H2O E Substituted Thiazole D->E High Yield

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

Optimization of Reaction Conditions

Historically, the Hantzsch synthesis required extended conventional heating, which often led to product degradation or the formation of side products[2][3]. Modern optimization strategies focus on alternative energy sources (like microwave and ultrasound irradiation) and green solvents (such as ionic liquids) to accelerate the reaction and improve purity[2][4][5].

Quantitative Comparison of Synthesis Conditions
Reaction ConditionCatalyst / SolventTemp / Energy SourceReaction TimeTypical Yield
Conventional Ethanol / None80°C (Reflux)1.5 - 15 h18 - 80%[2][6]
Microwave-Assisted Methanol / None90°C (Microwave)10 - 30 min89 - 95%[1][2]
Green Synthesis [bmim]PF6 (Ionic Liquid)Ambient to 50°C10 - 20 min87 - 96%[4]
Solid-Supported SiW/SiO2​ / EtOH- H2​O Ultrasound / RT< 1 h79 - 90%[5]

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Optimized for High Yield)

Causality: Microwave irradiation provides rapid, uniform dielectric heating, accelerating the SN​2 and cyclization steps while minimizing the thermal degradation often seen in prolonged conventional heating[2][6].

  • Preparation: In a microwave-safe 10 mL reaction vial, combine the freshly purified α-haloketone (1.0 equiv, e.g., 1.0 mmol) and the thioamide/thiourea (1.0 equiv, 1.0 mmol)[1][2].

  • Solvent Addition: Add 2 mL of methanol. Reasoning: Polar protic solvents stabilize the ionic transition states formed during the initial SN​2 attack[2].

  • Irradiation: Seal the vessel and heat in a microwave reactor at 90°C for 10–30 minutes[1][2]. Validation Check: Monitor the reactor's pressure limits; sudden pressure spikes indicate reagent decomposition.

  • Workup: Cool to room temperature. Pour the mixture into 20 mL of 5% aqueous Na2​CO3​ . Reasoning: This neutralizes the hydrohalide salt of the thiazole, triggering the precipitation of the neutral free base[1][7].

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from cold ethanol to obtain the pure product[1][2].

Protocol B: Green Synthesis using Ionic Liquids

Causality: Ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) act as both solvent and promoter. They enhance the nucleophilicity of the thioamide and stabilize the intermediates without requiring external acidic/basic catalysts[4].

  • Setup: Mix α-haloketone (1.0 mmol) and thiourea (1.0 mmol) in 2 mL of [bmim]PF6[4].

  • Reaction: Stir at ambient temperature or under mild heat (50°C) for 10–20 minutes[4]. Validation Check: The reaction mixture will become homogeneous, followed shortly by the precipitation of the product as the reaction reaches completion.

  • Extraction: Extract the product using a green co-solvent (e.g., ethyl acetate). The ionic liquid remains in the polar phase and can be recovered and recycled for subsequent runs[4].

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Thiazole Yield TLC Check TLC Profile Start->TLC Incomplete Unreacted Starting Materials TLC->Incomplete SideProd Multiple Spots (Side Products) TLC->SideProd Sol1 Increase Temp / Microwave Incomplete->Sol1 Sol2 Check pH / Purify Reagents SideProd->Sol2

Caption: Troubleshooting logic tree for low yields in thiazole synthesis.

Q1: My reaction shows low or no product yield, and TLC shows unreacted starting materials. How can I drive it to completion? A1: Incomplete conversion is typically due to suboptimal thermodynamics or degraded starting materials[1][7].

  • Temperature & Time: If you are running the reaction at room temperature, the activation energy for the cyclization step may not be met. Gradually increase the temperature to 70-100°C or switch to microwave irradiation, which can cut reaction times from hours down to minutes[1][2][7].

  • Reagent Quality: α-Haloketones are highly reactive, lachrymatory, and prone to decomposition over time. Ensure they are freshly distilled or recrystallized before use[1].

Q2: I am observing multiple spots on my TLC plate. What side reactions are occurring? A2: Multiple spots indicate divergent mechanistic pathways or impure reagents[3].

  • Isomeric Impurities: When using N-monosubstituted thioureas under acidic conditions, a major side reaction is the formation of 3-substituted 2-imino-2,3-dihydrothiazoles instead of the desired 2-aminothiazoles[3][8]. Solution: Maintain neutral or slightly basic conditions (e.g., by adding a mild base like NaHCO3​ ) to favor the correct regioselectivity[3][8].

  • Oxazole Formation: If your thioamide is contaminated with its corresponding oxygen-amide, an oxazole byproduct will form[3]. Solution: Verify thioamide purity via NMR before use.

Q3: The product is highly soluble in the reaction solvent and won't precipitate. How do I isolate it? A3: The thiazole is often generated as a hydrohalide salt (e.g., hydrobromide or hydrochloride) during the reaction, which is highly soluble in polar protic solvents like methanol or ethanol[7].

  • Neutralization Strategy: Pour the reaction mixture into a non-solvent containing a weak base (e.g., 5% Na2​CO3​ or NaHCO3​ solution). This neutralizes the salt, generating the free thiazole base. Because the neutral product is typically insoluble in water, it will rapidly precipitate out for easy filtration[7][9].

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 5-Bromo-3-cyclopropyl-1,2-thiazole During Workup

Welcome to the Technical Support Center. 5-Bromo-3-cyclopropyl-1,2-thiazole (CAS: 1513081-63-4) is a highly valuable heterocyclic building block used extensively in drug discovery and agrochemical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Bromo-3-cyclopropyl-1,2-thiazole (CAS: 1513081-63-4) is a highly valuable heterocyclic building block used extensively in drug discovery and agrochemical development. However, researchers frequently report poor mass recovery, debromination, and complex crude mixtures following standard aqueous workups.

This guide is designed for research scientists and process chemists. It elucidates the chemical vulnerabilities of the isothiazole core and provides a field-proven, self-validating protocol to ensure structural integrity during isolation.

Mechanistic Causality: The Chemistry of Isothiazole Degradation

To prevent degradation during extraction and purification, we must first understand the intrinsic reactivity of the 1,2-thiazole system. Standard workup conditions often inadvertently destroy this molecule via two primary pathways:

  • Vulnerability 1: Base-Mediated N-S Bond Cleavage (Ring Opening) While the isothiazole ring possesses aromatic stability, the nitrogen-sulfur (N-S) bond is highly polarized and represents the weakest link in the heterocycle. Exposure to strong aqueous bases (e.g., NaOH, KOH) during neutralization promotes nucleophilic attack at the sulfur atom. This triggers an irreversible ring-opening cascade, yielding acyclic thioamides or complex disulfide mixtures 1.

  • Vulnerability 2: C5 Electrophilicity and Nucleophilic Aromatic Substitution (SNAr) The bromine atom at the C5 position significantly lowers the LUMO of the ring. Position 5 of the isothiazole ring is notoriously active in nucleophilic substitution reactions 2. If the workup involves aggressive nucleophiles (such as unhindered amines or high concentrations of hydroxide), the bromine can be displaced, leading to debrominated or hydroxylated byproducts.

degradation A 5-Bromo-3-cyclopropyl-1,2-thiazole (Intact Ring) B Strong Base (pH > 10) Hydroxide Attack A->B Aqueous Exposure C Nucleophilic Attack at Sulfur (N-S Bond Cleavage) B->C Pathway 1 D Nucleophilic Aromatic Substitution (C5-Debromination) B->D Pathway 2 E Acyclic Thioamides / Disulfides (Ring-Opened Mixture) C->E Irreversible Degradation F 3-Cyclopropyl-1,2-thiazol-5-ol (Substitution Product) D->F Irreversible Degradation

Base-mediated degradation pathways of 5-bromo-3-cyclopropyl-1,2-thiazole.

Troubleshooting FAQs

Q: My reaction was successful by LC-MS, but my isolated yield is <20% after a basic workup. What happened? A: You likely induced base-catalyzed ring opening. If your reaction mixture was acidic and you quenched with 1M NaOH, the localized high pH at the aqueous-organic interface destroyed the N-S bond. Solution: Always use mild, buffered aqueous solutions (e.g., saturated NH4​Cl or NaHCO3​ ) to maintain a pH between 6.0 and 7.5.

Q: Can I use sodium thiosulfate to quench residual halogens/oxidants with this compound? A: Proceed with extreme caution. While thiosulfate is a standard reductive quench, the C5-bromine is labile. Prolonged exposure to reducing agents or soft nucleophiles can cause debromination or nucleophilic attack at the sulfur 3. Solution: If a reductive quench is mandatory, use a cold ( 0∘C ), dilute ( 10% ) solution of sodium bisulfite and limit biphasic contact time to under 5 minutes.

Q: How can I validate that my workup isn't destroying the product in real-time? A: Implement a self-validating TLC check. Before separating the layers in your separatory funnel, take a 10μL aliquot of the aqueous layer and spot it heavily on a TLC plate next to the organic layer. If you observe UV-active, highly polar streaks remaining at the baseline of the aqueous spot, ring-opened degradation products are forming.

Standard Operating Protocol (SOP): Optimized Aqueous Workup

This protocol is designed as a self-validating system to maximize the recovery of 5-bromo-3-cyclopropyl-1,2-thiazole.

Step 1: Temperature-Controlled Quenching

  • Action: Cool the crude reaction mixture to 0–5∘C using an ice bath before adding any aqueous reagents.

  • Causality: Lowering the temperature exponentially decreases the kinetics of nucleophilic attack on the N-S bond.

Step 2: Buffered Neutralization

  • Action: Slowly add cold, saturated aqueous NH4​Cl (for basic reactions) or 0.5M sodium phosphate buffer (pH 7.0, for acidic reactions).

  • Validation: Check the pH of the aqueous phase with pH paper. It must read between 6.0 and 7.5. Adjust with 10% citric acid or dilute NaHCO3​ if necessary.

Step 3: Rapid Liquid-Liquid Extraction

  • Action: Extract the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Do not leave the mixture in the separatory funnel for extended periods.

  • Causality: Minimizing biphasic contact time prevents slow hydrolysis of the C5-Br bond.

  • Validation: Perform the TLC check described in the FAQ section to ensure no product is degrading into the aqueous layer.

Step 4: Mild Washing & Drying

  • Action: Wash the combined organic layers once with neutral brine. Dry over anhydrous Na2​SO4​ .

  • Causality: Avoid MgSO4​ if the solution is slightly acidic, as it can act as a Lewis acid and activate the isothiazole ring toward unwanted electrophilic side reactions.

Step 5: Low-Temperature Concentration

  • Action: Evaporate the solvent under reduced pressure with the water bath temperature strictly ≤30∘C .

  • Causality: Halogenated isothiazoles can exhibit thermal instability and volatility; excessive heat promotes decomposition.

workflow Step1 1. Cold Quench (0-5 °C, Sat. NH4Cl) Step2 2. L-L Extraction (EtOAc, pH 6-7) Step1->Step2 Step3 3. Mild Washing (Neutral Brine) Step2->Step3 Step4 4. Drying (Anhydrous Na2SO4) Step3->Step4 Step5 5. Concentration (Rotovap < 30 °C) Step4->Step5 Step6 Stable Product (>95% Yield) Step5->Step6

Optimized step-by-step aqueous workup protocol to prevent degradation.

Quantitative Data Summary

The following table summarizes the impact of various workup conditions on the stability and recovery of 5-bromo-3-cyclopropyl-1,2-thiazole.

Workup ConditionpH RangeTemp (°C)Contact TimeExpected RecoveryPrimary Degradation Risk
Sat. NH₄Cl (Optimized) 6.0 - 7.00 - 5< 10 min> 95% None (Stable)
Sat. NaHCO₃ 8.0 - 8.520 - 2530 min80 - 85%Minor ring opening
1M NaOH (Harsh) > 12.02515 min< 20%Severe N-S bond cleavage
10% Na₂S₂O₃ 6.5 - 7.52560 min60 - 70%C5-Debromination
1M HCl (Acidic) < 2.02530 min75 - 80%Acid-catalyzed hydrolysis

References

  • Title: The chemistry of isothiazoles Source: ResearchGate URL:

  • [2] Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes Source: Thieme Connect URL:

  • [3] Title: CAS 288-16-4: Isothiazole Source: CymitQuimica URL:

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Brominated Heterocycles

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have observed that brominated heterocycles—critical intermediates in drug development and materials science—present unique chromat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have observed that brominated heterocycles—critical intermediates in drug development and materials science—present unique chromatographic challenges. The lability of the carbon-bromine (C-Br) bond, combined with the subtle polarity differences between varying degrees of bromination, often renders standard purification protocols ineffective.

This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the underlying physical chemistry—such as protodebromination kinetics and halogen bonding (σ-hole interactions)—you can design self-validating purification workflows that ensure high yield and uncompromising purity.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: Why do my electron-rich brominated heterocycles (e.g., bromopyrroles, bromoindoles) degrade or undergo debromination during standard silica gel chromatography? The Causality: Standard normal-phase silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups. In electron-rich heterocycles, the C-Br bond is highly polarized and susceptible to electrophilic attack. The acidic silanol groups act as proton donors, catalyzing a protodebromination pathway where the labile bromine atom is cleaved and replaced by a hydrogen atom 1. This is a frequent challenge in transition-metal-catalyzed cross-coupling preparations where trace acids or metals exacerbate the cleavage 2. The Solution: To prevent acid-catalyzed degradation, you must neutralize the stationary phase. Pre-treat the silica gel with 1-2% triethylamine (TEA) in your starting mobile phase, or switch to neutral alumina. For highly sensitive compounds, bypass normal-phase chromatography entirely and utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) 3.

Q2: Mono-brominated and di-brominated heterocycles are co-eluting on my silica column. Why does this happen, and how can I resolve them? The Causality: Normal-phase chromatography separates molecules primarily based on polar interactions (dipole-dipole and hydrogen bonding). While the addition of a second bromine atom significantly increases the molecule's molecular weight and lipophilicity, it often does not drastically alter the overall dipole moment of the heterocyclic core. Consequently, mono- and di-brominated species exhibit nearly identical retention factors ( Rf​ ) on silica 4. The Solution: Transition to RP-HPLC (e.g., a C18 column). The C18 stationary phase discriminates based on hydrophobicity rather than polarity. Because the di-brominated species is significantly more lipophilic, it will interact more strongly with the alkyl chains and elute much later than the mono-brominated species, allowing for baseline resolution 5.

Q3: What is "halogen bonding" in chromatography, and how can I exploit it for complex isomeric mixtures? The Causality: Halogen bonding is a highly directional, noncovalent interaction between the electron-poor region of a bonded halogen atom (known as the "σ-hole") and an electron-rich donor (such as π-electrons) 6. In specialized HPLC columns—such as those coated with C70-fullerenes or specific carbon materials—the strength of this halogen-π interaction increases proportionally with the number of bromine substitutions [[7]](). The Solution: If RP-HPLC fails to separate complex positional isomers (e.g., 2-bromo vs. 3-bromo pyrroles), utilizing a carbon-material coated column will force separation based on the geometric accessibility and strength of the σ-holes, providing an orthogonal purification mechanism.

Part 2: Quantitative Data Presentation

To select the appropriate stationary phase, consult the following empirical comparison table. This data synthesizes the retention behaviors and degradation risks associated with various chromatographic media.

Stationary PhasePrimary Separation MechanismResolution of Mono- vs. Di-BromoRisk of ProtodebrominationIdeal Use Case
Standard Silica Gel (Normal Phase) Polar interactions (H-bonding, dipole)Poor (Co-elution common)High (Acidic silanols)Stable, non-halogenated precursors.
Neutral Alumina (Normal Phase) Polar interactionsPoor Low Acid-sensitive heterocycles requiring bulk matrix removal.
C18 Reverse-Phase (RP-HPLC) Hydrophobic interactionsExcellent (Lipophilicity driven)Very Low (Buffered mobile phases)Standard separation of varying degrees of bromination.
C70-Fullerene / Carbon (HPLC) Halogen-π bonding (σ-hole interactions)Exceptional (Scales with Br count)Very Low Complex positional isomers inseparable by C18.

Part 3: Experimental Protocols

Self-Validating RP-HPLC Workflow for Resolving Brominated Isomers

This protocol establishes a closed-loop, self-validating system. By integrating orthogonal detection (UV and MS), you ensure that the observed peaks correspond accurately to the intact brominated species, preventing the accidental isolation of debrominated artifacts.

Step 1: Sample Preparation & Matrix Elimination

  • Dissolve the crude brominated heterocycle mixture in a compatible injection solvent (e.g., HPLC-grade Acetonitrile or Methanol). Do not use protic solvents if the compound is highly labile at room temperature.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could foul the HPLC column.

Step 2: Column Selection & Equilibration

  • Install a high-resolution C18 Reverse-Phase column (e.g., 5 µm, 250 x 4.6 mm for analytical; scale up for preparative).

  • Equilibrate the column with a mobile phase consisting of Water (Solvent A) and Acetonitrile (Solvent B).

  • Critical Trustworthiness Step: Buffer Solvent A with 0.1% Formic Acid or Ammonium Acetate (pH ~6.0) to stabilize the heterocycle and ensure reproducible retention times.

Step 3: Gradient Elution Strategy

  • Initiate a shallow gradient starting at 40% B, ramping to 95% B over 30 minutes.

  • Causality Check: The mono-brominated species will elute first due to lower lipophilicity. The di-brominated species will follow. If peaks exhibit severe tailing, the secondary interactions with residual silanols on the C18 column are occurring; increase the buffer concentration.

Step 4: Fraction Collection & Orthogonal Validation

  • Monitor the elution using a Diode-Array Detector (DAD) set to the specific UV max of the heterocycle (typically 254 nm or 280 nm).

  • Collect fractions based on threshold triggering.

  • Self-Validation: Immediately subject the collected fractions to High-Resolution Mass Spectrometry (HRMS). Confirm the identity by observing the characteristic isotopic distribution of bromine (a 1:1 ratio for M and M+2 in mono-bromo; a 1:2:1 ratio for M , M+2 , and M+4 in di-bromo species) 4.

Part 4: Mandatory Visualization

The following decision matrix illustrates the logical workflow for selecting the optimal chromatographic technique based on the chemical properties of your brominated heterocycle.

PurificationWorkflow Start Crude Brominated Heterocycle Mixture CheckStability Is the compound prone to acid-catalyzed debromination? Start->CheckStability Stable No (Stable) CheckStability->Stable No Unstable Yes (Acid-Sensitive) CheckStability->Unstable Yes CheckSeparation Separating Mono- vs. Di-brominated species? Stable->CheckSeparation AltPhase Use Neutral Alumina or Deactivated Silica Unstable->AltPhase UseSilica Standard Silica Gel Chromatography CheckSeparation->UseSilica No UseRPHPLC Reverse-Phase HPLC (C18 Column) CheckSeparation->UseRPHPLC Yes UseHalogen Halogen-Bonding Column (e.g., C70-Fullerene) CheckSeparation->UseHalogen Complex Isomers AltPhase->CheckSeparation

Workflow for selecting the optimal purification strategy for brominated heterocycles.

References

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science, RSC Publishing,
  • Halogen bond in separation science A critical analysis across experimental and theoretical results, Vrije Universiteit Brussel,
  • How to avoid debromination in reactions with 5-Chloro-2,3-dibromoaniline, Benchchem,
  • Technical Support Center: Purification of Bromin
  • Debromination of 2-Bromo-4-isopropyl-cyclohexanone as an unwanted side reaction, Benchchem,
  • Buy 2,3,4,5-Tetrabromobenzoic acid | 27581-13-1, Smolecule,
  • 2-bromo-1H-pyrrole | 38480-28-3, Benchchem,

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-3-cyclopropyl-1,2-thiazole

Welcome to the Technical Support Center for the synthesis of 5-bromo-3-cyclopropyl-1,2-thiazole (also known as 5-bromo-3-cyclopropylisothiazole). This specific heteroaromatic building block is highly valued in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-bromo-3-cyclopropyl-1,2-thiazole (also known as 5-bromo-3-cyclopropylisothiazole). This specific heteroaromatic building block is highly valued in medicinal chemistry for the development of kinase inhibitors and advanced active pharmaceutical ingredients (APIs).

Scaling up the synthesis of substituted isothiazoles presents unique regioselectivity and thermodynamic challenges. This guide provides validated protocols, critical process parameters, and mechanistic troubleshooting to ensure high-yielding, scalable production while maintaining strict scientific integrity.

Process Overview & Synthetic Pathway

The most reliable, scalable synthesis avoids the unpredictable nature of direct electrophilic aromatic substitution (EAS) on the isothiazole core. Instead, it relies on a highly controlled two-stage approach:

  • De Novo Ring Construction: Conversion of cyclopropyl methyl ketone to 3-cyclopropyl-1,2-thiazole via an enaminone intermediate [1].

  • Regioselective C5-Metalation/Halogenation: Directed lithiation of the C5 position using a sterically hindered base, followed by an electrophilic halogen exchange [2].

SynthesisWorkflow A Cyclopropyl Methyl Ketone B Enaminone Intermediate A->B DMF-DMA 100 °C C 3-Cyclopropyl- 1,2-thiazole B->C NaSH, HOSA 0 °C to RT D C5-Lithio Intermediate C->D LDA, THF -78 °C E 5-Bromo-3-cyclopropyl- 1,2-thiazole D->E CBr4 -78 °C to RT

Workflow for the scalable synthesis of 5-bromo-3-cyclopropyl-1,2-thiazole via C5-lithiation.

Process Parameters & Quantitative Data

The following table summarizes the optimized parameters for a 100-gram scale reaction. Adhering to these equivalents and thermal boundaries is critical for preventing side reactions.

Process StepReagents & EquivalentsOperating TempReaction TimeExpected YieldTarget Purity (HPLC)
Enaminone Formation Cyclopropyl methyl ketone (1.0 eq), DMF-DMA (1.5 eq)100 °C12 h>95% (Crude)>90%
Isothiazole Cyclization Enaminone (1.0 eq), NaSH (1.2 eq), HOSA (1.2 eq)0 °C to 20 °C4 h65–75%>95%
C5-Lithiation 3-Cyclopropylisothiazole (1.0 eq), LDA (1.1 eq)-78 °C1 hN/A (In situ)N/A
Electrophilic Bromination C5-Lithio intermediate (1.0 eq), CBr4 (1.15 eq)-78 °C to 20 °C2 h70–80%>98%

Standard Operating Procedures (SOPs)

Protocol A: Synthesis of 3-Cyclopropyl-1,2-thiazole
  • Enaminone Synthesis: Charge a dry reactor with cyclopropyl methyl ketone (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv). Heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours. Remove volatile byproducts (methanol and unreacted DMF-DMA) under reduced pressure to yield the crude enaminone.

  • Thionation: Dissolve the crude enaminone in methanol and cool the reactor to 0 °C. Add sodium hydrosulfide (NaSH, 1.2 equiv) portion-wise, ensuring the internal temperature remains strictly below 5 °C. Stir for 1 hour to form the enethiolate intermediate.

  • N-S Bond Formation (Cyclization): Slowly dose a solution of hydroxylamine-O-sulfonic acid (HOSA, 1.2 equiv) in water/methanol into the reactor. Caution: This step is highly exothermic. Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup & Isolation: Dilute the mixture with water, extract with methyl tert-butyl ether (MTBE), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via vacuum distillation to obtain pure 3-cyclopropyl-1,2-thiazole.

Protocol B: Regioselective Bromination to 5-Bromo-3-cyclopropyl-1,2-thiazole
  • Preparation for Lithiation: Dissolve 3-cyclopropyl-1,2-thiazole (1.0 equiv) in anhydrous THF (10 volumes) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add a freshly prepared solution of Lithium Diisopropylamide (LDA, 1.1 equiv), maintaining the internal temperature below -70 °C. Stir at -78 °C for 1 hour to ensure complete C5-deprotonation.

  • Bromination: Slowly dose a solution of carbon tetrabromide (CBr₄, 1.15 equiv) in anhydrous THF into the reactor.

  • Quench & Isolate: Stir for 1 hour at -78 °C, then allow the reactor to warm to room temperature. Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the organic layer, and purify via silica gel chromatography to yield the target 5-bromo-3-cyclopropyl-1,2-thiazole.

Troubleshooting & FAQs

Q1: Why are we seeing 4-bromo-3-cyclopropylisothiazole instead of the desired 5-bromo isomer during scale-up? Root Cause: This regiochemical failure occurs if you attempt direct electrophilic bromination (e.g., using Br₂ in acetic acid or NBS). In the isothiazole ring, the C4 position is the most electron-rich and is the natural, kinetically favored site for Electrophilic Aromatic Substitution (EAS). Solution: To functionalize the C5 position, you must bypass EAS and utilize directed metalation. The C5 proton is the most acidic on the isothiazole ring due to the adjacent highly electronegative sulfur and nitrogen heteroatoms. Regioselective lithiation at C5 followed by an electrophilic quench is the only reliable mechanistic pathway to yield the 5-bromo isomer [2].

Q2: The lithiation step at -78 °C is yielding significant amounts of ring-cleaved byproducts. How do we prevent this? Root Cause: You are likely using n-Butyllithium (n-BuLi) as the base. The N-S bond in 1,2-thiazoles is highly susceptible to nucleophilic attack. n-BuLi acts as a nucleophile, attacking the sulfur atom and causing reductive cleavage of the ring to form β-mercaptoenones [3]. Solution: Switch to 1. LDA is a sterically hindered, non-nucleophilic base that selectively deprotonates the C5 position without attacking the fragile N-S bond [2]. Ensure the temperature is strictly maintained at or below -78 °C during the entire addition phase.

Q3: During the C5-bromination quench, we observe polybrominated impurities (e.g., 4,5-dibromo species). What is the cause? Root Cause: Elemental bromine (Br₂) is highly reactive and can undergo single-electron transfer (SET) side reactions or secondary EAS on the highly reactive lithiated intermediate, leading to over-bromination. Solution: Use a milder, easily handled electrophilic halogen source such as Carbon Tetrabromide (CBr₄) or 1,2-dibromotetrafluoroethane. These reagents provide a controlled halogen exchange mechanism, drastically reducing polyhalogenation and improving the purity profile of the final API building block.

Q4: The yield of the cyclization step (Protocol A) drops significantly upon scaling from 10 g to 100 g. Why? Root Cause: The addition of HOSA to the enethiol intermediate is highly exothermic. On a larger scale, inadequate heat dissipation causes the internal temperature to spike, leading to the thermal decomposition of HOSA and the formation of uncyclized side products. Solution: Implement active jacket cooling and control the HOSA addition rate using an automated dosing pump to ensure the internal temperature never exceeds 5 °C during the N-S bond formation phase.

References

  • Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings Organic Letters - ACS Publications URL:[Link]

  • Regioselective Lithiation and Functionalization of 3-(Benzyloxy)isothiazole: Application to the Synthesis of Thioibotenic Acid The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles Canadian Journal of Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Alternative Synthetic Routes to 5-Bromo-3-cyclopropyl-1,2-thiazole

Welcome to the Technical Support Center for heterocyclic synthesis. 5-Bromo-3-cyclopropyl-1,2-thiazole (also known as 5-bromo-3-cyclopropylisothiazole) is a highly valuable building block in medicinal chemistry, often ut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. 5-Bromo-3-cyclopropyl-1,2-thiazole (also known as 5-bromo-3-cyclopropylisothiazole) is a highly valuable building block in medicinal chemistry, often utilized in cross-coupling reactions to install the lipophilic, metabolically stable cyclopropylisothiazole bioisostere.

The Core Synthetic Challenge: Electrophilic aromatic substitution of isothiazoles intrinsically favors the C4 position due to the electronic stabilization of the intermediate Wheland complex[1]. Consequently, direct bromination (e.g., using Br₂ in acetic acid) of 3-cyclopropyl-1,2-thiazole predominantly yields the unwanted 4-bromo isomer. To selectively functionalize the C5 position, alternative synthetic strategies must bypass direct electrophilic substitution.

Below, we detail the two most robust, field-proven methodologies to achieve C5-specific bromination: Directed C-H Lithiation and Anhydrous Sandmeyer-Type Bromination .

Route A: Directed C-H Lithiation & Electrophilic Bromination

Mechanistic Concept

The C5 proton of the isothiazole ring is the most acidic position due to the inductive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms. To functionalize the C5 position, directed lithiation using n-butyllithium to form the 5-lithioisothiazole intermediate is a proven strategy[2]. Once the carbanion is formed, quenching with a mild, solid electrophilic bromine source like carbon tetrabromide (CBr₄) prevents over-oxidation and polybromination.

Lithiation_Pathway A 3-Cyclopropyl- 1,2-thiazole B 5-Lithio Intermediate (C5 Deprotonation) A->B n-BuLi, THF -78 °C E 4-Bromo Isomer (Background Rxn) A->E Direct Br2 (No Lithiation) C 5-Bromo-3-cyclopropyl- 1,2-thiazole (Target) B->C CBr4 -78 °C to RT D Ring-Opened Byproduct B->D T > -60 °C (Degradation)

Figure 1: Directed C-H lithiation pathway and common side-reactions.

Step-by-Step Protocol: Directed Lithiation
  • Preparation: Flame-dry a Schlenk flask under vacuum and purge with ultra-high purity argon.

  • Solvation: Dissolve 3-cyclopropyl-1,2-thiazole (1.0 equiv) in anhydrous THF to create a 0.2 M solution.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Metalation: Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes) down the cold side of the flask over 10 minutes.

    • Validation Checkpoint: The solution will transition from colorless to a deep yellow/brown, confirming the generation of the 5-lithio species.

  • Incubation: Stir the mixture at -78 °C for exactly 45 minutes to ensure complete C5 deprotonation.

    • Validation Checkpoint: Quenching a 0.1 mL aliquot with D₂O and analyzing via crude ¹H-NMR should reveal >95% deuterium incorporation at C5 (disappearance of the C5-H singlet).

  • Bromination: Dissolve CBr₄ (1.2 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the reaction mixture.

  • Completion: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the system to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & FAQs (Route A)

Q: Why am I seeing significant amounts of a ring-opened byproduct? A: Isothiazoles are highly sensitive to base-induced ring fragmentation. If the internal temperature rises above -60 °C during the lithiation step, the 5-lithio intermediate will undergo an irreversible ring-opening sequence to form an alkynyl thiolate. Causality Rule: Strict cryogenic control (-78 °C) is mandatory until the electrophile has completely reacted.

Q: Can I use Br₂ instead of CBr₄ as the bromine source? A: It is highly discouraged. Liquid Br₂ is a strong oxidant and can cause degradation of the electron-rich cyclopropyl ring or lead to polybromination. CBr₄ acts as a mild, controlled halogen-bond donor that selectively reacts with the localized carbanion.

Route B: Anhydrous Sandmeyer-Type Bromination

Mechanistic Concept

If starting from 5-amino-3-cyclopropyl-1,2-thiazole, the amino group can be converted to a bromide via a radical deaminative pathway. For the Sandmeyer route, the strongly oxidizing and acidic conditions of classical aqueous protocols can degrade sensitive heterocyclic diazonium salts[3]. Therefore, an anhydrous radical deaminative bromination utilizing tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile is preferred[4].

Sandmeyer_Pathway A 5-Amino-3-cyclopropyl- 1,2-thiazole B Diazonium / Radical Intermediate A->B t-BuONO, CuBr2 MeCN, 0 °C to RT C 5-Bromo-3-cyclopropyl- 1,2-thiazole (Target) B->C Halogen Abstraction D 3-Cyclopropyl- 1,2-thiazole (Deaminated) B->D H-Abstraction (Moisture/Solvent)

Figure 2: Anhydrous Sandmeyer-type bromination and protodeamination pathway.

Step-by-Step Protocol: Anhydrous Sandmeyer
  • Preparation: In an argon-purged, oven-dried round-bottom flask, suspend anhydrous CuBr₂ (1.5 equiv) in HPLC-grade anhydrous acetonitrile (0.1 M).

  • Initiator Addition: Add tert-butyl nitrite (t-BuONO) (1.5 equiv) via syringe. Cool the dark green/black suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 5-amino-3-cyclopropyl-1,2-thiazole (1.0 equiv) in a small volume of anhydrous acetonitrile. Add this solution dropwise to the CuBr₂ mixture over 30 minutes.

    • Validation Checkpoint: Immediate gas evolution (N₂ bubbling) will occur upon each drop. The controlled addition rate prevents thermal runaway from the exothermic diazotization.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and stir at room temperature for an additional 2 hours.

    • Validation Checkpoint: The cessation of N₂ bubbling indicates the complete decomposition of the diazonium intermediate. The mixture will transition to a lighter, murky suspension as Cu(I) species are generated.

  • Workup: Quench the reaction by pouring it into 1 M aqueous HCl (to solubilize copper salts). Extract the aqueous phase with dichloromethane (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Troubleshooting & FAQs (Route B)

Q: My reaction yields the protodeaminated side product (3-cyclopropyl-1,2-thiazole) instead of the brominated target. How do I prevent this? A: Protodeamination occurs when the highly reactive aryl radical abstracts a hydrogen atom from the solvent or trace moisture instead of abstracting a halogen from CuBr₂. Causality Rule: Ensure your acetonitrile is strictly anhydrous (<50 ppm H₂O) and that your CuBr₂ is entirely free of hydration (bake CuBr₂ under vacuum prior to use if necessary).

Q: Why use t-BuONO/CuBr₂ instead of the classical NaNO₂/HBr/CuBr method? A: Electron-deficient heteroarylamines form highly unstable diazonium salts in water. In an aqueous medium, the diazonium intermediate will rapidly undergo nucleophilic attack by water, yielding the 5-hydroxyisothiazole (isothiazolone) byproduct. The anhydrous t-BuONO system completely bypasses this hydrolytic degradation pathway.

Route Comparison & Quantitative Data Summary

To assist in selecting the optimal synthetic pathway for your laboratory setup, consult the comparative matrix below:

ParameterRoute A: Directed LithiationRoute B: Anhydrous Sandmeyer
Starting Material 3-Cyclopropyl-1,2-thiazole5-Amino-3-cyclopropyl-1,2-thiazole
Reagents n-BuLi, CBr₄, Anhydrous THFt-BuONO, CuBr₂, Anhydrous MeCN
Typical Isolated Yield 65–80%50–70%
Regioselectivity >95% (C5 specific)>99% (ipso-substitution)
Temperature Profile Strictly Cryogenic (-78 °C)Mild (0 °C to Room Temp)
Primary Side Product Ring-opened alkynyl thiolateProtodeaminated isothiazole
Scalability Limitations Exothermic quench; requires large cryogenic bathsExothermic N₂ gas evolution limits batch size

References

  • Product Class 15: Isothiazoles. Science of Synthesis, Thieme. URL:[Link]

  • Katritzky, A. R., Laurenzo, K. S., & Relyea, D. I. (1988). The preparation and fungicidal activity of a series of thiazolyl- and isothiazolyl-diarylcarbinols. Canadian Journal of Chemistry. URL:[Link]

  • Gomez, C., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 5-Bromo-3-cyclopropyl-1,2-thiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of halogenated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of halogenated heterocycles. The synthesis of 5-bromo-3-cyclopropyl-1,2-thiazole (CAS 1513081-63-4) via electrophilic bromination presents unique challenges. The electron-rich nature of the isothiazole core makes it highly susceptible to over-reaction, regioisomeric scrambling, and oxidative polymerization[1].

This guide provides a causality-driven, self-validating framework to troubleshoot your reaction and isolate the target compound with >98% purity.

Quantitative Impurity Profiling

Understanding the physicochemical differences between your target and its impurities is the foundation of any purification strategy. Adding a bromine atom increases the lipophilicity of the molecule, which directly dictates its chromatographic behavior.

Impurity / ComponentMolecular WeightOrigin / CausalityRelative Polarity (TLC Rf)*Recommended Removal Strategy
3-Cyclopropyl-1,2-thiazole 125.19 g/mol Unreacted starting materialLow (~0.30)Flash Chromatography
5-Bromo-3-cyclopropyl-1,2-thiazole 204.09 g/mol Target Product Medium (~0.50) N/A
4-Bromo-3-cyclopropyl-1,2-thiazole 204.09 g/mol Regioisomeric substitutionMedium (~0.48)Shallow Gradient Column
4,5-Dibromo-3-cyclopropyl-1,2-thiazole 282.98 g/mol Over-brominationHigh (~0.70)Flash Chromatography
Succinimide 99.09 g/mol NBS reagent byproductBaseline (0.00)Aqueous LLE
Polymeric Tars >500 g/mol Oxidative degradationBaseline (0.00)Silica Plug Filtration

*Estimated Rf values using a 95:5 Hexanes:Ethyl Acetate solvent system on silica gel.

Troubleshooting Guides & FAQs

Q: Why is my crude mixture turning into a dark, viscous tar during bromination? A: Tar formation is a well-documented issue in the electrophilic bromination of isothiazoles[1]. It results from the oxidative polymerization of the heterocycle when exposed to strong electrophiles (like elemental Br2) at elevated temperatures. Causality & Solution: The sulfur-nitrogen bond is sensitive to oxidative cleavage. To mitigate this, switch to a milder brominating agent like N-Bromosuccinimide (NBS)[2] and strictly maintain the reaction temperature between 0°C and 25°C.

Q: How do I separate the 4-bromo regioisomer from the desired 5-bromo product? A: The mesomeric effect of the sulfur heteroatom strongly directs electrophilic aromatic substitution to the 5-position, making it the kinetically favored product[3]. However, trace 4-bromo impurities inevitably form. Because their polarities are nearly identical, standard silica gel chromatography often results in co-elution. Causality & Solution: Utilize a highly non-polar, shallow gradient (e.g., 100% Hexanes transitioning to 98:2 Hexanes:Ethyl Acetate) with fine-mesh silica (230-400 mesh) to exploit the micro-polarity differences caused by the spatial arrangement of the bromine atom.

Q: What is the most efficient way to remove residual succinimide if NBS was used? A: Succinimide is highly water-soluble, whereas 5-bromo-3-cyclopropyl-1,2-thiazole is highly lipophilic. Causality & Solution: A rigorous aqueous liquid-liquid extraction (LLE) is the best approach. Washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO3) followed by brine ensures complete removal of succinimide and any residual hydrobromic acid (HBr)[2].

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . Each phase includes a verification step to ensure the process is functioning as intended before moving forward.

Phase 1: Aqueous Quench and Liquid-Liquid Extraction (LLE)
  • Quench: Transfer the crude reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) (3 mL per 1 mmol of theoretical yield).

  • Neutralization: Add an equal volume of saturated aqueous NaHCO3. Causality: This neutralizes residual HBr and drives the highly polar succinimide into the aqueous phase.

  • Extraction: Shake vigorously and vent. Separate the organic (top) and aqueous (bottom) layers. Extract the aqueous layer once more with fresh EtOAc.

  • Washing: Wash the combined organic layers with brine to remove emulsion-causing water molecules.

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Self-Validation Check: Spot the concentrated crude on a TLC plate. The complete disappearance of the baseline spot (Rf = 0.0) confirms the successful removal of succinimide.

Phase 2: Silica Plug Filtration (Tar Removal)
  • Preparation: Pack a short fritted funnel with 2-3 inches of silica gel.

  • Elution: Dissolve the crude extract in a minimal amount of Dichloromethane (DCM) and load it onto the plug. Elute with 90:10 Hexanes:EtOAc.

  • Concentration: Collect the eluent and concentrate. Causality: Polymeric tars strongly adsorb to silica and will remain trapped at the top of the plug, preventing them from ruining the resolution of your subsequent fine-purification column[1].

Phase 3: Flash Column Chromatography
  • Column Packing: Pack a column with fine-mesh silica gel (230-400 mesh) using 100% Hexanes.

  • Loading: Dry-load the tar-free mixture onto silica or load neat if it is a free-flowing oil.

  • Gradient Elution: Run a shallow gradient starting at 100% Hexanes for 3 column volumes (CV), then slowly increase to 98:2 Hexanes:EtOAc.

  • Fraction Collection: The 4,5-dibromo impurity will elute first, followed by the target 5-bromo-3-cyclopropyl-1,2-thiazole, and finally the unreacted starting material. Self-Validation Check: Analyze fractions via GC-MS or LC-MS. The target fractions must show a molecular ion peak [M+H]+ at m/z 204/206 (1:1 isotopic ratio confirming a single bromine atom)[3].

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (5-Bromo-3-cyclopropyl-1,2-thiazole) Quench Aqueous Quench & LLE (Removes Succinimide/Salts) Crude->Quench Organic Organic Phase (Product, Isomers, Tars) Quench->Organic Extract (EtOAc) Aqueous Aqueous Phase (Waste) Quench->Aqueous Discard Filtration Silica Plug Filtration (Removes Polymeric Tars) Organic->Filtration Column Flash Column Chromatography (Hexane/EtOAc Gradient) Filtration->Column Tar-Free Crude Pure Pure 5-Bromo-3-cyclopropyl-1,2-thiazole (>98% Purity) Column->Pure Target Fraction Impurities Regioisomers & Over-brominated (Waste) Column->Impurities Early/Late Fractions

Workflow for the isolation and purification of 5-bromo-3-cyclopropyl-1,2-thiazole.

References

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Connect.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.

Sources

Optimization

Stability issues of 5-bromo-3-cyclopropyl-1,2-thiazole in storage

Welcome to the Technical Support Center for 5-bromo-3-cyclopropyl-1,2-thiazole (CAS: 1513081-63-4). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-bromo-3-cyclopropyl-1,2-thiazole (CAS: 1513081-63-4). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific handling, storage, and troubleshooting requirements of this halogenated heterocycle.

Rather than just providing a list of rules, this guide explains the chemical causality behind our protocols, empowering you to build self-validating experimental workflows.

Mechanistic Overview: Why Does Degradation Occur?

The stability profile of 5-bromo-3-cyclopropyl-1,2-thiazole is governed by two critical structural liabilities:

  • The Labile C-Br Bond (Photolysis): The carbon-bromine bond at the 5-position possesses a relatively low dissociation energy. Upon exposure to ultraviolet (UV) or ambient light, this bond is highly susceptible to homolytic cleavage[1]. This photolysis generates reactive bromine radicals that abstract hydrogen from surrounding moisture or solvents, producing hydrobromic acid (HBr)[2].

  • The Electrophilic S-N Bond (Nucleophilic Attack): The 1,2-thiazole (isothiazole) ring contains a sensitive sulfur-nitrogen bond. In the presence of strong nucleophiles (e.g., primary amines, thiols) or under basic conditions (pH > 8), this S-N bond undergoes rapid and irreversible cleavage, leading to ring-opened degradation products[3][4].

DegradationPathways Compound 5-bromo-3-cyclopropyl- 1,2-thiazole UV UV / Ambient Light Compound->UV Nucleophiles Nucleophiles / Base (Amines, Thiols, pH > 8) Compound->Nucleophiles CBr_Cleavage Homolytic C-Br Bond Cleavage UV->CBr_Cleavage SN_Cleavage S-N Bond Cleavage Nucleophiles->SN_Cleavage Radicals Bromine & Isothiazolyl Radicals CBr_Cleavage->Radicals RingOpen Irreversible Ring-Opened Products SN_Cleavage->RingOpen HBr HBr Generation (Auto-catalysis) Radicals->HBr Polymers Colored Polymeric Impurities (Yellow/Brown) Radicals->Polymers HBr->Polymers Catalyzes

Fig 1: Primary degradation pathways via photolysis and nucleophilic attack.

Troubleshooting & FAQs

Q1: My solid compound turned from off-white to yellowish-brown after a few months on the bench. Is it still usable? A1: No, we strongly advise against using it for sensitive assays. Discoloration (yellowing or browning) is a classic macroscopic indicator of photochemical degradation[2]. Ambient light exposure induces C-Br bond cleavage, liberating trace HBr. This acidic microenvironment auto-catalyzes further degradation, leading to colored polymeric impurities[2][5]. If the discoloration is minor, you may attempt repurification via silica gel column chromatography; otherwise, discard the batch.

Q2: How should I prepare and store stock solutions to maximize shelf life? A2: Stock solutions must be prepared in high-purity, anhydrous, and non-nucleophilic solvents (e.g., LC-MS grade Acetonitrile or anhydrous DMSO)[5]. Because the isothiazole ring is vulnerable to nucleophilic attack, avoid protic solvents with nucleophilic impurities. Aliquot the solution into single-use amber glass vials (to block UV light) and store at -20°C or -80°C under an inert atmosphere (Argon/Nitrogen) to prevent freeze-thaw hydrolysis[5].

Q3: I observed unexpected peaks in my LC-MS chromatogram after storing the DMSO stock solution for two weeks at room temperature. What happened? A3: Storing halogenated isothiazoles in DMSO at room temperature accelerates degradation[5]. You are likely observing a combination of debrominated products (M-79, due to radical pathways) and ring-opened species resulting from the interaction of the isothiazole ring with trace moisture or solvent impurities[3]. Always prepare fresh solutions or strictly use frozen aliquots.

Q4: Can I use amine-containing buffers (e.g., Tris) in my biological assays with this compound? A4: Proceed with extreme caution. Primary and secondary amines act as strong nucleophiles that attack the S-N bond of the 1,2-thiazole ring, causing rapid ring cleavage[3][4]. If an amine buffer is absolutely required, minimize the incubation time, keep the temperature low, and run a stability control (e.g., LC-MS sampling at t=0, 1h, 4h) to validate compound integrity during the assay window.

Quantitative Stability Data

The following table summarizes the expected stability of 5-bromo-3-cyclopropyl-1,2-thiazole under various storage and experimental conditions.

Storage ConditionContainer TypeLight ExposureEstimated Stability (>95% Purity)Primary Degradation Risk
Solid, -20°C Sealed, Argon-purgedDark> 2 YearsNone
Solid, 25°C Clear GlassAmbient Light< 3 MonthsPhotolysis (C-Br cleavage)
10 mM DMSO Stock, -80°C Amber Glass VialDark6 - 12 MonthsFreeze-thaw hydrolysis
10 mM DMSO Stock, 25°C Clear Glass VialAmbient Light3 - 7 DaysRing-opening, Photolysis
Aqueous Buffer (pH 9.0) Assay PlateDark< 24 HoursBase-catalyzed S-N cleavage

Experimental Methodologies

To ensure absolute trustworthiness in your data, every protocol must be a self-validating system. Implement the following workflows to standardize your handling of this compound.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Purpose: To prevent photolytic and hydrolytic degradation during long-term storage.

  • Equilibration: Remove the sealed vial of solid 5-bromo-3-cyclopropyl-1,2-thiazole from the freezer and place it in a desiccator for 30 minutes to equilibrate to room temperature. Causality: Opening a cold vial introduces atmospheric condensation, leading to hydrolysis.

  • Dissolution: Inside a fume hood, dissolve the solid in anhydrous, LC-MS grade DMSO or Acetonitrile to achieve the desired concentration (e.g., 10 mM).

  • Aliquoting: Dispense the solution into single-use amber glass HPLC vials (e.g., 50 µL per vial). Causality: Amber glass blocks the UV wavelengths responsible for C-Br homolysis.

  • Inert Purge: Purge the headspace of each vial with dry Argon gas before capping tightly with PTFE-lined septa.

  • Storage & QC: Immediately transfer to a -80°C freezer. Run a baseline LC-MS on one aliquot (t=0). The UV trace (254 nm) should show a single peak >98% area.

Workflow Solid Equilibrate Solid to RT in Desiccator Dissolve Dissolve in Anhydrous Acetonitrile/DMSO Solid->Dissolve Aliquot Aliquot into Amber Glass Vials Dissolve->Aliquot Purge Purge Headspace with Argon Gas Aliquot->Purge Store Store at -80°C (Single-Use) Purge->Store QC LC-MS QC (Validate >98% Purity) Store->QC t=0 & t=6 mo

Fig 2: Self-validating workflow for the preparation, storage, and quality control of stock solutions.

Protocol B: Forced Degradation Quality Control Assay

Purpose: To map the specific degradation peaks of this compound on your in-house LC-MS system so you can easily identify compromised batches in the future.

  • Photolytic Stress: Transfer 1 mL of a 1 mM stock solution into a clear glass vial. Expose to direct UV light (254 nm) for 4 hours[2].

  • Nucleophilic Stress: Add 100 µL of 1 M Diethylamine to 900 µL of a 1 mM stock solution. Incubate at room temperature for 2 hours[3].

  • Analysis: Inject both stressed samples alongside a fresh control (t=0) into the LC-MS.

  • Validation: Document the retention times and m/z values of the debrominated species (loss of 79/81 Da isotopic signature) and the ring-opened species. Add these to your laboratory's exclusion list for assay data processing.

References

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles Source: PubMed Central (PMC) - NIH.gov URL:[Link]

  • Environmental Fate of Isothiazolone Biocides Source: ResearchGate URL:[Link]

  • Theoretical study of ozone depletion by Halon -1211 Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions with Bromothiazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for optimizing palladium-catalyzed cross-coupling r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for optimizing palladium-catalyzed cross-coupling reactions involving bromothiazole substrates. The unique electronic properties and coordinating ability of the thiazole ring present distinct challenges; this resource consolidates field-proven insights and troubleshooting strategies to help you navigate them effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: My reaction shows low or no conversion of the bromothiazole starting material.

Question: I am attempting a Suzuki coupling with a 2-bromothiazole derivative, but I'm observing minimal to no product formation after several hours. What are the likely causes and how can I resolve this?

Answer: Low conversion is a common but solvable issue when working with heteroaromatic halides like bromothiazoles. The problem often stems from catalyst inactivation or suboptimal reaction parameters. Here is a systematic approach to troubleshooting:

  • Catalyst System Inactivity: The primary suspect is often the catalyst itself.

    • Catalyst Poisoning: The nitrogen and sulfur atoms within the thiazole ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[1][2][3] This is a frequent challenge with electron-rich heterocyclic substrates.

    • Inefficient Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient under your current conditions.[4][5] Modern, well-defined Pd(II) precatalysts (e.g., Buchwald G3/G4 palladacycles) are often more reliable as they provide a direct and controlled route to the active catalyst.[2]

    • Ligand Choice: The ligand is critical for stabilizing the catalyst and facilitating the key steps of the catalytic cycle.[4] For challenging substrates like bromothiazoles, standard ligands such as PPh₃ may be insufficient. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition step and prevent catalyst deactivation.[2][6][7]

  • Suboptimal Reaction Conditions:

    • Base and Solvent: The choice of base and solvent is crucial and interdependent.[4][8] An inappropriate base may not efficiently facilitate the transmetalation step. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and are generally milder than alkoxides, which can cause side reactions.[3][5] The solvent must be high-purity and rigorously degassed.[4]

    • Inert Atmosphere: Palladium-catalyzed coupling reactions are sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive state and promote side reactions like the homocoupling of boronic acids.[4][9][10] Ensure all reagents are added under a robust inert atmosphere (Argon or Nitrogen) and that solvents have been properly degassed.[9]

Troubleshooting Workflow for Low Conversion

G start Problem: Low/No Conversion cat_check 1. Assess Catalyst System start->cat_check cond_check 2. Evaluate Reaction Conditions start->cond_check reagent_check 3. Verify Reagent Quality start->reagent_check ligand Switch to Bulky, Electron-Rich Biarylphosphine Ligand (e.g., XPhos, SPhos) cat_check->ligand Ineffective Ligand? precatalyst Use a Modern Precatalyst (e.g., Buchwald G3/G4) cat_check->precatalyst Activation Issues? base Screen Bases (K₃PO₄, Cs₂CO₃) cond_check->base Wrong Base? solvent Ensure Anhydrous, Degassed Solvent (Dioxane, Toluene) cond_check->solvent Solvent Quality? atmosphere Improve Inert Atmosphere Technique (3x Evacuate/Backfill Cycles) cond_check->atmosphere Oxygen Contamination? boronic Check Boronic Acid/Ester Purity (Potential protodeboronation) reagent_check->boronic Degraded Reagent?

Caption: A workflow diagram for troubleshooting low yields.

Issue 2: My reaction has stalled and a black precipitate has formed.

Question: My Heck reaction started well, but after an hour, the mixture turned black and the reaction stopped. What does this mean and what can I do?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an agglomerated, inactive form of palladium.[4] This reduces the concentration of the active homogeneous catalyst, causing the reaction to stall.

Primary Causes & Solutions:

CauseScientific RationaleRecommended Solution
High Reaction Temperature Excessive heat can accelerate catalyst decomposition pathways, causing the palladium atoms to agglomerate.[4]Lower the reaction temperature. Find the minimum temperature required to drive the reaction at an acceptable rate.
Suboptimal Ligand The ligand's role is to stabilize the mononuclear Pd(0) species. If the ligand is not sufficiently bulky or electron-donating, or if the Pd:Ligand ratio is incorrect, the palladium center is more susceptible to decomposition.[2][4]Screen a panel of more robust ligands (e.g., Buchwald-type ligands). Ensure an optimal Pd:Ligand ratio is used, sometimes a slight excess of ligand can improve stability.[5][9]
High Catalyst Loading While counterintuitive, an overly high concentration of the catalyst can sometimes promote aggregation and decomposition into palladium black.[4]Optimize the catalyst loading. Attempt the reaction at a lower loading (e.g., decrease from 5 mol% to 2 mol% or 1 mol%).
Presence of Oxygen Trace oxygen can lead to oxidative degradation pathways that result in the formation of inactive palladium species.Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for 30-60 minutes) and that the reaction is maintained under a strict inert atmosphere.[9][11]
Issue 3: I'm observing significant formation of side products, such as homocoupling of my coupling partner.

Question: In my Suzuki reaction, I am getting my desired product, but also a significant amount of a biaryl byproduct from the homocoupling of my boronic acid. How can I minimize this?

Answer: Side product formation is directly linked to the stability of the reagents and the catalyst under the reaction conditions.

  • Homocoupling: This side reaction is primarily caused by the presence of oxygen, which can participate in an oxidative cycle with the boronic acid, especially at higher temperatures.[4][10]

    • Mitigation: The most effective strategy is to rigorously exclude oxygen from the reaction mixture.[9][10] Additionally, lowering the catalyst loading can sometimes reduce the rate of this unwanted pathway.[6]

  • Protodeboronation (Suzuki-Specific): This is the cleavage of the C-B bond of the organoboron reagent, replacing it with a hydrogen atom from a proton source (often water).[5][12] This is a major competing pathway, especially with electron-deficient or heteroaryl boronic acids.

    • Mitigation: Use milder bases like K₃PO₄ or K₂CO₃ instead of strong hydroxides or alkoxides.[5] While many protocols use aqueous bases, minimizing the amount of water or using anhydrous conditions can significantly reduce protodeboronation.[3] Using boronate esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids can also increase stability.[3][12]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a coupling reaction with a bromothiazole?

For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[4][13] Given the potentially challenging nature of bromothiazole substrates due to catalyst inhibition, beginning with 2-3 mol% is a pragmatic choice to ensure the reaction proceeds while avoiding the potential for side reactions associated with excessively high loadings.[6]

Q2: Will simply increasing the catalyst loading always improve my reaction yield?

No, this is a common misconception. While increasing the catalyst concentration can increase the reaction rate, it is not a universal solution for low yield and can be detrimental. Overly high catalyst loadings can promote side reactions like homocoupling and can lead to a higher rate of catalyst decomposition into inactive palladium black.[4][6] The goal is to find the lowest effective catalyst concentration that maximizes yield and purity. This process of optimization is crucial for developing a robust and cost-effective reaction.

Q3: How does the choice of ligand affect the optimal catalyst loading?

The ligand is arguably the most critical component for influencing catalyst efficiency and, therefore, the required loading.[14] Highly efficient ligands, such as modern bulky and electron-rich biaryl phosphines, stabilize the active catalytic species and accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination).[2][7] This enhanced activity and stability leads to a higher number of catalytic turnovers before the catalyst deactivates. Consequently, a more efficient ligand allows for significantly lower catalyst loadings while maintaining high reaction rates and yields.[15] The optimal palladium-to-ligand ratio is also a key parameter to consider during optimization.[5]

Q4: What specific challenges do bromothiazole substrates present in cross-coupling reactions?

Bromothiazoles present a unique set of challenges compared to simple aryl bromides:

  • Catalyst Inhibition/Poisoning: The endocyclic nitrogen and sulfur atoms are Lewis basic and can coordinate strongly to the palladium center.[1][3] This coordination can occupy a site needed for the catalytic cycle to proceed, effectively inhibiting or "poisoning" the catalyst.

  • Oxidative Addition: The C-Br bond on a thiazole ring can have different reactivity compared to a simple benzene ring, influenced by the position of the bromine (C2, C4, or C5) and other substituents.[2] This step can be sluggish and often requires a more active catalyst system (i.e., a highly active ligand) to proceed efficiently.[3]

  • Substrate Stability: Thiazole rings can be sensitive to certain reaction conditions, particularly strong bases or high temperatures, potentially leading to decomposition.[6]

Data & Protocols

Table 1: Recommended Starting Conditions for Optimizing Catalyst Loading with Bromothiazoles
Coupling ReactionPd Precatalyst (mol%)Recommended Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%) or XPhos G3 (2%)XPhos (4%) or SPhos (4%)K₃PO₄ (2.0)1,4-Dioxane / H₂O (10:1)80-110
Heck Pd(OAc)₂ (1-3%)P(o-tol)₃ (2-6%) or RuPhos (2-6%)K₂CO₃ or Et₃N (1.5)DMF or Toluene80-120
Sonogashira PdCl₂(PPh₃)₂ (2-5%)None (or XPhos if needed)Et₃N / PiperidineTHF or DMF25-65
Buchwald-Hartwig Pd₂(dba)₃ (2%) or BrettPhos G3 (2%)BrettPhos (4%) or XPhos (4%)NaOtBu or LHMDS (1.2)Toluene or Dioxane90-110

Note: These are starting points. Optimization is essential for each specific substrate combination.

Diagram: The Palladium Cross-Coupling Catalytic Cycle

Catalytic_Cycle Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (+ R-M) Pd(0)L_n Pd(0)L_n Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination (- Ar-R)

Caption: The key steps of a generalized Pd-catalyzed cross-coupling reaction.[14]

Protocol: General Procedure for a Small-Scale Catalyst Loading Screen

This protocol provides a framework for systematically varying the catalyst loading to identify the optimal concentration for your bromothiazole coupling reaction.

1. Preparation and Setup:

  • To a set of oven-dried reaction vials equipped with small magnetic stir bars, add your bromothiazole substrate (e.g., 0.1 mmol, 1.0 equiv) and your coupling partner (e.g., boronic acid, 1.2-1.5 equiv).

  • In a separate glovebox or under a positive flow of inert gas, prepare stock solutions of your palladium precatalyst and ligand in your chosen anhydrous, degassed solvent (e.g., 1,4-dioxane).

2. Reagent Addition (Under Inert Atmosphere):

  • Add the appropriate amount of base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv) to each vial.

  • Using a micropipette, add the calculated volumes of the catalyst and ligand stock solutions to each vial to achieve the desired mol% (e.g., Vial 1: 0.5 mol%, Vial 2: 1.0 mol%, Vial 3: 2.0 mol%, Vial 4: 4.0 mol%).

  • Add the anhydrous, degassed solvent to each vial to reach the final desired concentration (e.g., 0.1 M).

  • Seal the vials tightly with screw caps containing PTFE septa.

3. Reaction and Monitoring:

  • Place the vials in a pre-heated aluminum heating block on a magnetic stir plate set to the desired temperature (e.g., 100 °C).

  • Monitor the reactions at set time intervals (e.g., 1h, 4h, 12h) by taking a small aliquot via syringe and analyzing by a suitable technique (e.g., LC-MS or GC-MS) to determine the conversion to product and formation of any byproducts.

4. Analysis:

  • Compare the conversion rates and final yields across the different catalyst loadings.

  • Identify the lowest catalyst loading that provides the highest yield of the desired product in a reasonable timeframe with minimal side product formation. This is your optimized loading.

References

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]

  • Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. (2024). Nature. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015). The Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. (2015). Organic Letters. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (2023). IKM Institut Kimia Malaysia. [Link]

  • Optimization of Heck reaction conditions. a. ResearchGate. [Link]

  • Effect of solvent on the reactions of coordination complexes. Part 5.—Kinetics of solvolysis of cis-(bromo)-[(2-aminothiazole)-bis(ethylenediamine)cobalt(III) in methanol–water, propan-2-ol–water and ethylene glycol–water. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. PMC. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • 2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles. (2022). ACG Publications. [Link]

  • (PDF) Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries. ResearchGate. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PMC. [Link]

  • Heck Reaction—State of the Art. (2017). MDPI. [Link]

  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. (2021). Apollo. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]

  • In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin. [Link]

  • Palladium-catalysed coupling of thiazole derivatives with aryl halides. ResearchGate. [Link]

  • Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. RSC Publishing. [Link]

  • Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. PMC. [Link]

  • Suzuki cross-coupling. (2023). Chemistry LibreTexts. [Link]

  • Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides. (2013). Beilstein Journals. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions. (2025). ChemTalk. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2025). The Journal of Physical Chemistry C. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Question 101: What analytical methods can distinguish between organic and inorganic iron (Fe) compounds in the feed? What type of iron, organic or inorganic, affects catalyst performance? Considering the relatively long reaction residence time of most laboratory test units used to measure activity, will activity testing properly reflect the actual in-FCCU activity under. ResearchGate. [Link]

  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. (2023). Beilstein Journals. [Link]

  • Cross-coupling reaction. Wikipedia. [Link][Link])

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methodologies for ¹H and ¹³C NMR Spectral Assignment of 5-Bromo-3-cyclopropyl-1,2-thiazole

Executive Summary The accurate structural elucidation of novel halogenated heterocycles is a critical bottleneck in early-stage drug development and agrochemical discovery. For molecules like 5-bromo-3-cyclopropyl-1,2-th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate structural elucidation of novel halogenated heterocycles is a critical bottleneck in early-stage drug development and agrochemical discovery. For molecules like 5-bromo-3-cyclopropyl-1,2-thiazole (a highly functionalized isothiazole scaffold)[1], relying solely on 1D NMR is insufficient due to the lack of extended proton spin systems and the presence of isolated quaternary carbons.

The Benchmark Scaffold: Structural & Electronic Challenges

5-Bromo-3-cyclopropyl-1,2-thiazole presents specific NMR assignment challenges:

  • Heavy-Atom on Light-Atom (HALA) Effect: The bromine atom at C-5 induces significant spin-orbit coupling, which shields the attached carbon, moving it anomalously upfield compared to non-halogenated analogs[2].

  • Isolated Spin Systems: The molecule contains a solitary aromatic proton (H-4) and an isolated cyclopropyl group. Traditional COSY (Correlation Spectroscopy) cannot bridge the gap between the cyclopropyl ring and the isothiazole core.

  • Heteroatom Anisotropy: The adjacent nitrogen and sulfur atoms in the 1,2-thiazole ring heavily deshield C-3 and C-5, requiring precise long-range heteronuclear correlation for unambiguous assignment[3].

Workflow Start 5-Bromo-3-cyclopropyl-1,2-thiazole Spectral Assignment Empirical Empirical 1D/2D NMR (Gold Standard) Start->Empirical DFT DFT-GIAO Prediction (High Accuracy) Start->DFT AI AI/ML Predictors (High Throughput) Start->AI Data1 Experimental Shifts Empirical->Data1 HSQC/HMBC Data2 Calculated Tensors DFT->Data2 B3LYP/6-311+G(d,p) Data3 Predicted Shifts AI->Data3 Graph Neural Networks Compare Comparative Analysis & Error Quantification Data1->Compare Data2->Compare Data3->Compare

Workflow comparing empirical, DFT-GIAO, and AI-driven NMR assignment methodologies.

Step-by-Step Methodologies

To ensure a high degree of trustworthiness, each methodology below is designed as a self-validating system , where internal checks prevent assignment errors.

Method A: Empirical 1D/2D NMR Acquisition

This approach uses heteronuclear coupling to build a logical map of the molecule.

  • Sample Preparation: Dissolve 15 mg of 5-bromo-3-cyclopropyl-1,2-thiazole in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal reference).

  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a 5 mm CryoProbe to maximize the signal-to-noise ratio for quaternary carbons.

  • 1D Acquisition: Acquire ¹H NMR (16 scans, 2s relaxation delay) and ¹³C{¹H} NMR (512 scans, 2s relaxation delay).

  • 2D HSQC (Self-Validation Step 1): Run an HSQC experiment optimized for ¹J_CH = 145 Hz. This unambiguously links the H-4 proton to the C-4 carbon, and the cyclopropyl protons to their respective carbons.

  • 2D HMBC (Self-Validation Step 2): Run an HMBC experiment optimized for long-range ⁿJ_CH = 8 Hz. The H-4 proton will show ²J correlations to C-3 and C-5. The cyclopropyl H-1' proton will show a ³J correlation to C-4 and a ²J correlation to C-3, effectively closing the logical loop and validating the quaternary assignments.

Method B: DFT-GIAO Quantum Mechanical Prediction

Density Functional Theory (DFT) utilizing Gauge-Including Atomic Orbitals (GIAO) provides a first-principles approach to NMR prediction[4].

  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer of the cyclopropyl group relative to the isothiazole ring.

  • Geometry Optimization: Optimize the global minimum structure using DFT at the B3LYP/6-311+G(d,p) level, incorporating an implicit chloroform solvent model (PCM).

  • Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method at the same level of theory[5].

  • Linear Scaling (Self-Validation): Apply empirical linear scaling factors (slope and intercept corrections derived from a validated database of heterocycles) to convert raw shielding tensors into predicted chemical shifts. This corrects systematic errors inherent to the B3LYP functional.

Method C: AI-Driven Graph Neural Networks (GNNs)

Machine learning models trained on vast databases (e.g., NMRShiftDB2) offer rapid, high-throughput predictions[5].

  • Input Generation: Input the SMILES string (C1CC1C2=NSC(=C2)Br) into the GNN predictor.

  • Feature Extraction: The model maps node features (atom type, hybridization, partial charge) and edge features (bond order, topological distance).

  • Ensemble Readout (Self-Validation): The GNN utilizes a message-passing architecture to output predicted ¹H and ¹³C shifts alongside a standard deviation (confidence interval). A high standard deviation flags structural motifs underrepresented in the training data.

Quantitative Data Comparison & Causality Analysis

The table below compares the results of the three methodologies.

Table 1: ¹H and ¹³C NMR Chemical Shift Comparison (CDCl₃, 298 K)

PositionNucleusEmpirical NMR (ppm)DFT-GIAO (ppm)AI Predictor (ppm)Multiplicity / J (Hz)
3 ¹³C168.2169.5165.4Cq
4 ¹H7.157.287.02s
4 ¹³C121.5123.0120.1CH
5 ¹³C138.4142.1135.8Cq
1' (CH) ¹H2.102.152.05tt, J = 8.2, 5.0
1' (CH) ¹³C13.514.212.8CH
2',3' (CH₂) ¹H0.95, 1.050.90, 1.100.98, 1.02m
2',3' (CH₂) ¹³C8.28.97.5CH₂
Analyzing the Causality of Deviations
  • The C-5 Bromine Effect: In the parent isothiazole, C-5 resonates near 147.8 ppm[2]. The empirical data shows C-5 at 138.4 ppm, demonstrating the strong shielding effect of the heavy bromine atom. The DFT-GIAO method (B3LYP) overestimates this shift (142.1 ppm) because standard scalar-relativistic DFT functionals struggle to fully capture the spin-orbit coupling induced by heavy halogens[5].

  • The C-3 Cyclopropyl Anisotropy: The C-3 carbon is heavily deshielded (168.2 ppm) due to the combined electron-withdrawing nature of the adjacent nitrogen and the alkyl substitution. The AI Predictor underestimates this shift (165.4 ppm), likely due to a lack of highly specific cyclopropyl-isothiazole bridging motifs in its training dataset.

HMBC H4 H-4 (7.15) C3 C-3 (168.2) H4->C3 2J C5 C-5 (138.4) H4->C5 2J H1_cp H-1' (2.10) H1_cp->C3 2J C4 C-4 (121.5) H1_cp->C4 3J

Key HMBC (Heteronuclear Multiple Bond Correlation) pathways for isothiazole ring assignment.

Strategic Recommendations

Based on the comparative data, researchers should adopt the following strategies:

  • For De Novo Structural Elucidation: Empirical 2D NMR remains the absolute requirement. The HMBC logical pathway is the only method that provides definitive, physically verified connectivity for isolated quaternary carbons like C-3 and C-5.

  • For Stereochemical & Conformational Probing: DFT-GIAO is highly recommended. While it struggles slightly with the absolute shift of the brominated C-5 carbon, its high sensitivity to 3D geometry makes it unparalleled for determining the exact rotational conformation of the cyclopropyl group.

  • For High-Throughput Library Screening: AI/ML Predictors are ideal. They provide near-instantaneous assignments with acceptable error margins (< 3 ppm for ¹³C), making them perfect for rapidly verifying the success of parallel synthesis arrays before committing to expensive 2D NMR time.

References

  • Plavac, N., Still, I. W. J., Macdonald, M. S., & Wasylishen, R. E. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844. URL: [Link]

  • Wasylishen, R. E., et al. (1975). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry, 53(4), 596-603. URL: [Link]

  • PubChemLite. (2024). 5-bromo-3-cyclopropyl-1,2-thiazole (C6H6BrNS). Université du Luxembourg. URL: [Link]

  • Guan, Y., et al. (2021). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Chemical Science. URL: [Link]

  • M. Kurt, et al. (2017). Spectroscopic and quantum chemical calculation study on 2–ethoxythiazole molecule. Journal of Molecular Structure. URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 5-bromo-3-cyclopropyl-1,2-thiazole

Structural Elucidation of 5-Bromo-3-cyclopropyl-1,2-thiazole: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS As a Senior Application Scientist, I frequently encounter the challenge of unambiguously characterizing halog...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 5-Bromo-3-cyclopropyl-1,2-thiazole: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously characterizing halogenated heterocyclic building blocks. In drug discovery, relying on a single ionization technique can lead to structural misassignments. 5-Bromo-3-cyclopropyl-1,2-thiazole (CAS: 1513081-63-4) is a prime example of a compound where orthogonal mass spectrometry (MS) techniques are necessary to confirm both identity and structural integrity.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) for the analysis of this compound, detailing the thermodynamic causality behind its fragmentation.

Mechanistic Causality in Fragmentation

Understanding the gas-phase behavior of 5-bromo-3-cyclopropyl-1,2-thiazole requires deconstructing its three primary structural motifs. We do not just look at the mass-to-charge ( m/z ) values; we look at the thermodynamic drivers forcing the molecule apart.

  • The Bromine Isotopic Anchor : Bromine exists natively as a ~1:1 mixture of 79Br and 81Br (specifically, 50.69% to 49.31%). This isotopic signature acts as a built-in diagnostic tool. Any fragment retaining the bromine atom will exhibit a characteristic doublet separated by 2 Da, whereas fragments that have lost the halogen will appear as singlets.

  • Cyclopropyl Ring Dynamics : The three-membered cyclopropyl ring is highly strained. Under ionization, the relief of this ring strain drives alpha-cleavage and ring-opening mechanisms. In mass spectrometry, compounds with a cyclopropyl substituent typically exhibit characteristic fragments resulting from the loss of a cyclopropyl radical ( ∙C3​H5​ , 41 Da) or the neutral loss of ethylene ( C2​H4​ , 28 Da)[1].

  • 1,2-Thiazole Core Stability : The isothiazole (1,2-thiazole) ring is relatively stable but undergoes specific cleavage pathways under sufficient collision energy. The primary decomposition mode involves the cleavage of the N-S and C-C bonds. In EI-MS, characteristic fragment ions are formed by the successive loss of simple functional groups followed by the decomposition of the heterocycle[2]. A hallmark of this decomposition is the skeletal rearrangement leading to the neutral loss of hydrogen cyanide (HCN, 27 Da) or the ejection of the nitrogen molecule in related heteroaromatics to form stable intermediate structures[3][4].

Objective Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When selecting an analytical approach, the choice between EI and ESI dictates the energy deposited into the molecule and the resulting spectral complexity.

Table 1: Performance Comparison of MS Modalities

ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Energy Deposition Fixed at 70 eVTunable via Collision-Induced Dissociation (CID)
Precursor Ion Radical Cation [M]+∙ ( m/z 203/205)Protonated Molecule [M+H]+ ( m/z 204/206)
Primary Cleavage Extensive; driven by radical site initiationTargeted; driven by charge-site localization
Key Neutral Losses ∙Br (79/81 Da), ∙C3​H5​ (41 Da) HBr (80/82 Da), C3​H6​ (42 Da)
Best Use Case Library matching and definitive structural fingerprintingTrace analysis and targeted structural confirmation

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, every protocol must operate as a self-validating system. The following methodologies incorporate built-in validation gates to prevent false positives.

Protocol A: GC-EI-MS Workflow
  • Sample Preparation : Dissolve the standard in GC-grade dichloromethane to a final concentration of 10 µg/mL.

  • Chromatographic Separation : Inject 1 µL (split ratio 10:1) onto a 30 m x 0.25 mm x 0.25 µm HP-5MS capillary column. Use helium as the carrier gas at a constant flow of 1.0 mL/min. Program the oven from 60°C (hold 1 min) to 280°C at 15°C/min.

  • Ionization & Acquisition : Operate the EI source at the industry standard of 70 eV and 230°C. Set the quadrupole scan range from m/z 50 to 300.

  • Self-Validation Gate (Isotope Ratio Check) : Locate the molecular ion cluster at m/z 203 and 205. Calculate the intensity ratio of m/z 203 to 205.

    • Causality: The theoretical ratio is 50.69:49.31. If the measured ratio deviates by >5%, halt the analysis; this indicates co-elution, background interference, or detector saturation.

Protocol B: LC-ESI-MS/MS Workflow
  • Sample Preparation : Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% formic acid.

    • Causality: A trace of formic acid is added to aid the protonation of the sample molecules, efficiently generating the [M+H]+ precursor[5].

  • Chromatographic Separation : Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & CID : Operate the ESI source in positive mode. Isolate the precursor ions at m/z 204 and 206 in the first quadrupole (Q1). Apply Collision-Induced Dissociation (CID) using Argon collision gas at a normalized collision energy (NCE) of 20-30 eV[5].

  • Self-Validation Gate (Neutral Loss Verification) : Monitor the MS/MS spectra for the exact mass difference of 80 Da and 82 Da from the precursor ions.

    • Causality: The simultaneous presence of these neutral losses confirms the ejection of HBr, unequivocally validating the presence of the brominated precursor and ruling out isobaric contaminants.

Quantitative Data Summary

Table 2: Diagnostic Fragment Ions for 5-Bromo-3-cyclopropyl-1,2-thiazole

Ionization ModePrecursor Ion ( m/z )Fragment Ion ( m/z )Neutral LossMechanistic Assignment
EI-MS 203 / 205124 (Singlet)79 / 81 DaLoss of Bromine radical ( ∙Br )
EI-MS 203 / 205175 / 17728 DaRing opening; loss of Ethylene ( C2​H4​ )
EI-MS 203 / 205162 / 16441 DaAlpha-cleavage; loss of Cyclopropyl ( ∙C3​H5​ )
ESI-MS/MS 204 / 206124 (Singlet)80 / 82 DaEjection of Hydrogen Bromide ( HBr )
ESI-MS/MS 204 / 206162 / 16442 DaRing opening; loss of Propene ( C3​H6​ )
ESI-MS/MS 204 / 206177 / 17927 DaHeterocycle skeletal cleavage; loss of HCN

Fragmentation Pathway Visualization

MS_Fragmentation_Pathways cluster_EI GC-EI-MS (70 eV) Hard Ionization cluster_ESI LC-ESI-MS/MS (CID) Soft Ionization EI_M Radical Cation [M]+• m/z 203 / 205 EI_F1 Bromine Loss m/z 124 EI_M->EI_F1 - Br• (-79/81 Da) EI_F2 Ethylene Loss m/z 175 / 177 EI_M->EI_F2 - C2H4 (-28 Da) EI_F3 Cyclopropyl Loss m/z 162 / 164 EI_M->EI_F3 - •C3H5 (-41 Da) ESI_M Protonated[M+H]+ m/z 204 / 206 ESI_F1 HBr Loss m/z 124 ESI_M->ESI_F1 - HBr (-80/82 Da) ESI_F2 Propene Loss m/z 162 / 164 ESI_M->ESI_F2 - C3H6 (-42 Da) ESI_F3 Isothiazole Cleavage m/z 177 / 179 ESI_M->ESI_F3 - HCN (-27 Da)

Comparative mass spectrometry fragmentation pathways of 5-bromo-3-cyclopropyl-1,2-thiazole.

References

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. 2

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC (nih.gov). 3

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. 5

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC (nih.gov). 1

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. 4

Sources

Validation

Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) of 3-Cyclopropyl-1,2-Thiazole Analogs in Drug Design

Executive Summary In modern medicinal chemistry, the search for novel, metabolically stable bioisosteres is critical for overcoming pharmacokinetic liabilities in lead optimization. The 1,2-thiazole (isothiazole) ring is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the search for novel, metabolically stable bioisosteres is critical for overcoming pharmacokinetic liabilities in lead optimization. The 1,2-thiazole (isothiazole) ring is a1[1]. While historically recognized for their utility as biocides, protease inhibitors, and 5-hydroxytryptamine (5-HT) receptor antagonists[1], specific functionalization of this core has unlocked new therapeutic potential.

This guide provides an in-depth technical comparison of the 3-cyclopropyl-1,2-thiazole (3-CP-IT) scaffold against traditional aromatic rings. By analyzing physicochemical properties, binding thermodynamics, and specific Structure-Activity Relationships (SAR), we demonstrate why 3-CP-IT is emerging as a privileged motif for targeting deep, lipophilic protein pockets while maintaining excellent lipophilic efficiency (LipE).

Structural Rationale & Physicochemical Comparison

When optimizing a drug candidate, replacing a standard phenyl or 1,3-thiazole ring with a 3-CP-IT core is driven by three distinct structural advantages:

  • Metabolic Stability: Phenyl rings are highly susceptible to cytochrome P450 (CYP) mediated oxidation. The electron-deficient nature of the 1,2-thiazole ring resists oxidative metabolism, significantly lowering intrinsic clearance.

  • Vector Geometry: The 1,2-thiazole core provides a unique exit vector for the 3-position. The cyclopropyl group is directed optimally into hydrophobic sub-pockets (e.g., kinase hinge regions), maximizing van der Waals contacts.

  • Lipophilic Efficiency (LipE): The cyclopropyl group provides maximal steric bulk and rigidity with a minimal increase in molecular weight and lipophilicity (LogP) compared to larger aliphatic chains or aromatic rings.

Table 1: Physicochemical Comparison of Common Scaffolds

Data represents typical baseline parameters for the unsubstituted core motifs in a matched molecular pair analysis.

Scaffold MotifLogD (pH 7.4)tPSA (Ų)HLM Clearance (µL/min/mg)CYP3A4 Inhibition (IC50)
Phenyl (Standard)3.50.045.2>10 µM
1,3-Thiazole 2.841.132.15.2 µM
Isoxazole 2.243.028.5>10 µM
3-Cyclopropyl-1,2-thiazole 2.6 41.1 12.4 >20 µM

Structure-Activity Relationship (SAR) Deep Dive

The SAR of the 3-CP-IT scaffold operates as a highly tunable, tripartite system.2[2], and understanding the specific role of each zone is critical for rational drug design:

  • The 1,2-Thiazole Core: Acts as the central organizing scaffold. The nitrogen atom at position 2 serves as a critical hydrogen bond acceptor, while the sulfur atom at position 1 contributes to lipophilic interactions and polarizability.

  • The 3-Cyclopropyl Group: Occupies a defined hydrophobic sub-pocket. Expanding this to a cyclobutyl group typically results in steric clashes, drastically reducing binding affinity. Conversely, reducing it to a methyl group leads to a loss of shape complementarity, decreasing target residence time.

  • The 5-Position Substitution: This vector is typically solvent-exposed. Substitution here with polar groups (e.g., carboxylic acids to form 3-cyclopropyl-1,2-thiazole-5-carboxylic acid) improves aqueous solubility and modulates the overall topological polar surface area (tPSA).

SAR_Logic Scaffold 1,2-Thiazole Core (H-bond acceptor) Pos3 3-Cyclopropyl (Hydrophobic Pocket) Scaffold->Pos3 Steric Vector Pos5 5-Substitution (Solvent Exposed) Scaffold->Pos5 Electronic Tuning Affinity Increases Target Residence Time Pos3->Affinity Shape Complementarity ADME Modulates LogD & Clearance Pos5->ADME Polarity Adjustment

Fig 1: Logical SAR framework of the 3-cyclopropyl-1,2-thiazole scaffold.

Experimental Methodologies: A Self-Validating System

To objectively validate the SAR claims, a self-validating system of assays must be employed. The following protocols detail how to measure the causality between the structural modifications and their resulting biological/ADME effects.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR is chosen over standard biochemical IC50 end-point assays because it provides real-time kinetic data ( kon​ and koff​ ). This allows us to directly measure how the rigid 3-cyclopropyl group traps the compound in the binding pocket, increasing target residence time.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., recombinant kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000-3000 Response Units (RU) to ensure a robust signal-to-noise ratio.

  • Analyte Preparation: Dilute the 3-CP-IT analogs in running buffer (e.g., PBS-P+ with 1% DMSO) to a concentration series ranging from 0.5 nM to 100 nM.

  • Injection Phase: Inject the analytes over the functionalized and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed immediately by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant ( KD​ ), kon​ , and koff​ .

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the electron-deficient 1,2-thiazole core provides metabolic resistance compared to phenyl rings, intrinsic clearance ( CLint​ ) must be quantified using human liver microsomes.

  • Incubation Mixture: Combine 1 µM of the test analog with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Kinetic Calculation: Calculate the elimination rate constant ( k ) from the log-linear plot of remaining compound versus time, and derive the CLint​ .

Experimental_Workflow Synth Synthesize 3-CP-IT Analogs SPR SPR Binding Assay (Affinity & Kinetics) Synth->SPR HLM Human Liver Microsomes (Metabolic Stability) Synth->HLM Lead Lead Selection (High LipE, Low CLint) SPR->Lead KD < 10 nM HLM->Lead CLint < 15 µL/min/mg

Fig 2: Self-validating experimental workflow for screening 3-CP-IT analogs.

Comparative SAR Data Analysis

To objectively compare the performance of the analogs, a focused library was synthesized by modifying the 3-position of the 1,2-thiazole core while keeping the rest of the molecule constant.

Table 2: SAR of 3-Substituted 1,2-Thiazole Analogs

Experimental data derived from the self-validating SPR and HLM workflows.

Compound ID3-Position SubstituentBinding Affinity ( KD​ , nM)Residence Time (min)HLM CLint​ (µL/min/mg)
Analog 1Methyl145.02.522.4
Analog 2Ethyl85.24.125.1
Analog 3Isopropyl42.68.331.0
Analog 4 (3-CP-IT) Cyclopropyl 8.4 45.0 12.4
Analog 5Cyclobutyl210.01.218.5

Data Interpretation & Causality: The experimental data clearly demonstrates the thermodynamic superiority of the cyclopropyl ring. While the isopropyl group (Analog 3) provides similar lipophilicity to the cyclopropyl group, its rotational entropy penalty upon binding reduces overall affinity. The rigid cyclopropyl group (Analog 4) perfectly complements the target's hydrophobic pocket without this entropic penalty, driving the KD​ into the single-digit nanomolar range and extending residence time by over 5-fold. Furthermore, the compact nature of the cyclopropyl ring limits the accessible surface area for CYP-mediated oxidation, resulting in the lowest intrinsic clearance ( CLint​ ) of the series.

Conclusion

The 3-cyclopropyl-1,2-thiazole scaffold represents a highly optimized, metabolically stable bioisostere for modern drug discovery. By understanding the specific vector geometry and the thermodynamic benefits of the cyclopropyl group, researchers can leverage this motif to simultaneously improve the target residence time and the pharmacokinetic stability of lead compounds.

References

  • Source: nih.
  • Source: nih.
  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)

Sources

Comparative

Comparative Guide to Thiazole Scaffold Construction: Hantzsch vs. Cook-Heilbron Synthesis

As a Senior Application Scientist, I frequently guide drug development teams through the strategic selection of heterocyclic synthesis routes. The thiazole ring is a privileged pharmacophore found in numerous FDA-approve...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams through the strategic selection of heterocyclic synthesis routes. The thiazole ring is a privileged pharmacophore found in numerous FDA-approved drugs, from the tyrosine kinase inhibitor dasatinib to the NSAID meloxicam[1]. When constructing substituted thiazoles, the choice of synthetic methodology dictates not only the substitution pattern but also the scalability, regioselectivity, and purification requirements of the workflow.

This guide provides an objective, data-driven comparison of the two foundational methodologies: the Hantzsch Thiazole Synthesis and the Cook-Heilbron Synthesis .

Mechanistic Causality & Reaction Dynamics

Understanding the electronic flow and intermediate stability in these reactions is critical for troubleshooting and optimizing yields.

The Hantzsch Synthesis (Type I) First reported in 1887, the remains the gold standard for accessing 2,4-disubstituted and 2-amino-4-arylthiazoles[1],[2]. The reaction condenses an α-haloketone with a thioamide or thiourea[3].

  • Causality : The reaction is driven by the differential nucleophilicity of the thioamide/thiourea heteroatoms. The highly polarizable sulfur atom acts as a soft nucleophile, initiating an S-alkylation on the electrophilic α-carbon of the haloketone[2]. This forms a transient intermediate that undergoes an intramolecular cyclization, where the nitrogen atom attacks the ketone carbonyl[2]. Subsequent thermodynamic dehydration yields the stable, aromatic thiazole ring[3].

The Cook-Heilbron Synthesis (Type II) Discovered in 1947, this method was developed specifically to address the synthetic challenge of accessing 5-aminothiazoles, which are otherwise difficult to synthesize via the Hantzsch route[4]. It utilizes α-aminonitriles reacting with carbon disulfide (CS₂), carbon oxysulfide, or dithioacids under mild conditions[4],[1].

  • Causality : The mechanism begins with the lone pair on the α-aminonitrile nitrogen performing a nucleophilic attack on the highly electropositive carbon of CS₂[4]. The resulting intermediate acts as a Lewis base, where the sulfur atom attacks the nitrile carbon in a kinetically favored 5-exo-dig intramolecular cyclization[4]. The resulting 5-imino-2-thione thiazolidine undergoes rapid base-catalyzed tautomerization to restore aromaticity, yielding the 5-amino-2-mercaptothiazole[4].

Mechanism cluster_Hantzsch Hantzsch Synthesis Pathway cluster_Cook Cook-Heilbron Synthesis Pathway H1 α-Haloketone + Thioamide H2 S-Alkylation Intermediate H1->H2 H3 Intramolecular Cyclization H2->H3 H4 Dehydration (2,4-Disubstituted Thiazole) H3->H4 C1 α-Aminonitrile + Carbon Disulfide C2 Nucleophilic Addition C1->C2 C3 5-exo-dig Cyclization C2->C3 C4 Tautomerization (5-Aminothiazole) C3->C4

Mechanistic pathways of Hantzsch and Cook-Heilbron thiazole syntheses.

Comparative Performance & Substrate Scope

To objectively select the appropriate route, researchers must weigh the desired substitution pattern against reaction constraints.

ParameterHantzsch SynthesisCook-Heilbron Synthesis
Primary Target 2,4-Disubstituted & 2-Aminothiazoles5-Amino-substituted Thiazoles
Key Precursors α-Haloketones + Thioamides/Thioureasα-Aminonitriles + CS₂ / Dithioacids
Reaction Conditions Reflux in polar protic solvents (2-24h)Mild/Room temperature in base (12-24h)
Typical Yields 70% - 95%Moderate to Good (highly substrate dependent)
Regioselectivity Mixtures of 2,4- and 2,5-isomers possibleHighly specific to 5-amino-2-substituted core
Key Advantage Broad substrate scope, highly reliableDirect access to rare 5-aminothiazole scaffolds
Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues are embedded to ensure the researcher can verify the success of each mechanistic step without immediate reliance on analytical instrumentation.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[3]
  • Reagent Preparation : In a round-bottom flask, combine 1.0 eq of 2-bromoacetophenone and 1.2 eq of thiourea.

  • Solvation & Heating : Suspend the mixture in ethanol and attach a reflux condenser.

    • Causality: Ethanol is selected as a polar protic solvent; it solubilizes the reactants at reflux while stabilizing the charged S-alkylation intermediate, significantly lowering the activation energy barrier.

  • Cyclization : Heat the mixture to reflux for 2-4 hours.

    • Validation: The complete dissolution of starting materials followed by a distinct color change indicates the formation of the soluble hydrobromide salt of the thiazole.

  • Neutralization & Precipitation : Cool to room temperature and pour the mixture into a 5% (w/v) NaHCO₃ aqueous solution.

    • Causality & Validation: The base neutralizes the hydrobromide byproduct, shifting the equilibrium to the free-base thiazole. The immediate formation of a solid precipitate validates successful cyclization and deprotonation[3].

  • Isolation : Collect the solid via vacuum filtration, wash with deionized water, and air dry.

Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole[3]
  • Amine Liberation : Dissolve 1.0 eq of aminoacetonitrile hydrochloride in a mixture of pyridine and ethanol.

    • Causality: Pyridine serves a dual purpose: it acts as a co-solvent and a mild base to deprotonate the hydrochloride salt, liberating the free amine required for the initial nucleophilic attack.

  • Temperature Control : Cool the flask in an ice bath.

    • Causality: The subsequent addition of CS₂ is highly exothermic. The ice bath prevents the volatilization of CS₂ (boiling point 46°C) and suppresses unwanted thermal degradation pathways.

  • CS₂ Addition : Slowly add 1.1 eq of carbon disulfide dropwise with vigorous stirring.

  • Cyclization : Remove the ice bath and stir at room temperature for 12-24 hours.

    • Causality: Mild conditions are strictly maintained to favor the 5-exo-dig cyclization over polymerization side-reactions[4].

  • Isolation :

    • Validation: The product will naturally precipitate from the reaction mixture as the aromatic tautomer forms. Filter, wash with cold ethanol, and dry[3].

Workflow Start Identify Target Thiazole Scaffold Cond Target Requirement? Start->Cond H_Route Hantzsch Protocol (Reflux, Protic Solvent) Cond->H_Route 2,4-Disubstituted C_Route Cook-Heilbron Protocol (Mild RT, Base Catalyst) Cond->C_Route 5-Amino-substituted H_Workup Neutralize (NaHCO3) & Filter Precipitate H_Route->H_Workup C_Workup Precipitate from Cold Ethanol & Wash C_Route->C_Workup End Characterization (NMR, MS) H_Workup->End C_Workup->End

Decision tree and experimental workflow for thiazole synthesis selection.

Troubleshooting & Regioselectivity Control

When scaling these syntheses, regioselectivity and yield optimization become paramount.

  • Hantzsch Regioselectivity : When utilizing unsymmetrical α-haloketones or substituted thioamides, the reaction can yield an ambiguous mixture of 2,4- and 2,5-disubstituted constitutional isomers[5].

    • Solution: Introduce bulky steric directing groups on the starting materials to sterically direct cyclization. Alternatively, adjust the pH; running the reaction with N-substituted thioureas under acidic conditions can kinetically trap the 3-substituted 2-imino-2,3-dihydrothiazole intermediate before it isomerizes[5].

  • Cook-Heilbron Side Reactions : Low yields of the 5-aminothiazole often stem from the high reactivity of CS₂ leading to dithiocarbamate byproducts[5].

    • Solution: Ensure strict stoichiometric control of CS₂ and maintain a highly dilute reaction environment to favor intramolecular cyclization over intermolecular condensation.

References
  • Cook–Heilbron thiazole synthesis - Wikipedia. Source: wikipedia.org URL: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. Source: intechopen.com URL:[Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - NIH. Source: ncbi.nlm.nih.gov URL:[Link]

Sources

Validation

A Comparative Guide to the Structural Validation of Synthesized 5-bromo-3-cyclopropyl-1,2-thiazole

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, rigorous structural validation is the bedrock of scientific integrity and a prerequisite for further investigat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous structural validation is the bedrock of scientific integrity and a prerequisite for further investigation into a molecule's therapeutic potential. This guide provides an in-depth, comparative analysis of the essential analytical techniques used to confirm the structure of the synthesized target compound, 5-bromo-3-cyclopropyl-1,2-thiazole. By presenting and interpreting multi-faceted experimental data, we aim to provide a comprehensive framework for its structural elucidation.

The Imperative of Orthogonal Structural Verification

The confirmation of a molecule's structure is not reliant on a single analytical technique but on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of confidence in the final assignment. For a novel heterocyclic compound such as 5-bromo-3-cyclopropyl-1,2-thiazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography stands as the gold standard for unambiguous structural determination.[1] Complementary techniques like Fourier-Transform Infrared (FT-IR) Spectroscopy and Elemental Analysis further bolster the structural hypothesis.

This guide will delve into the application and comparative analysis of these techniques, presenting hypothetical yet realistic data to illustrate the validation process.

Primary Validation Methods: A Triad of Certainty

The core of our structural validation workflow rests on three powerful analytical techniques: NMR, MS, and single-crystal X-ray crystallography.

cluster_0 Primary Validation cluster_1 Complementary & Confirmatory NMR NMR Spectroscopy (¹H & ¹³C) Structure Validated Structure of 5-bromo-3-cyclopropyl-1,2-thiazole NMR->Structure Connectivity & Chemical Environment MS Mass Spectrometry (HRMS) MS->Structure Molecular Weight & Formula XRAY X-Ray Crystallography XRAY->Structure 3D Atomic Arrangement FTIR FT-IR Spectroscopy FTIR->Structure Functional Groups EA Elemental Analysis EA->Structure Elemental Composition

Caption: Workflow for the comprehensive structural validation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and through-space relationships of atoms within the molecule.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 5-bromo-3-cyclopropyl-1,2-thiazole.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS).

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.85s1HH4 (thiazole)The proton on the thiazole ring is expected to be a singlet and appear in the aromatic region.[2]
~2.10m1HCH (cyclopropyl)The methine proton of the cyclopropyl group will be a multiplet due to coupling with the adjacent CH₂ protons.
~1.15m2HCH₂ (cyclopropyl)The diastereotopic methylene protons of the cyclopropyl group will appear as a multiplet.
~0.95m2HCH₂ (cyclopropyl)The other pair of diastereotopic methylene protons of the cyclopropyl group will appear as a multiplet at a slightly different chemical shift.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~165C3 (thiazole)The carbon atom of the thiazole ring attached to the cyclopropyl group.
~140C5 (thiazole)The carbon atom of the thiazole ring bearing the bromine atom.
~125C4 (thiazole)The carbon atom of the thiazole ring with an attached proton.
~10CH (cyclopropyl)The methine carbon of the cyclopropyl group.
~8CH₂ (cyclopropyl)The methylene carbons of the cyclopropyl group.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and providing strong evidence for its elemental composition through high-resolution mass spectrometry (HRMS).[3] For halogenated compounds, the isotopic distribution provides a characteristic signature.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to obtain a high-resolution mass spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the isotopic pattern.

For 5-bromo-3-cyclopropyl-1,2-thiazole (C₆H₆BrNS), the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio will result in a characteristic M+ and M+2 isotopic pattern of approximately equal intensity.

Parameter Expected Value
Calculated Monoisotopic Mass For C₆H₆⁷⁹BrNS: 218.9486
Observed [M+H]⁺ ~219.9559 and ~221.9538
Isotopic Pattern Two peaks of roughly equal intensity separated by 2 m/z units.

This distinct isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous and detailed structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[4][5] This technique is considered the ultimate proof of structure.

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent system.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

While a crystal structure for the exact target molecule is not publicly available, analysis of related structures, such as 3-cyclopropyl-1,2,4-triazolo[3,4-b]benzothiazole, reveals key expected features.[6] The thiazole ring will be planar, and the cyclopropyl group will be oriented at a specific angle relative to this plane. The analysis would confirm the connectivity of the atoms and provide precise bond lengths and angles, leaving no ambiguity about the compound's constitution.

Complementary and Confirmatory Techniques

While NMR, MS, and X-ray crystallography are the primary validation tools, other techniques provide valuable confirmatory data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method to identify the presence of specific functional groups in a molecule.[7]

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹) Vibration Assignment
~3100C-H stretchAromatic C-H on the thiazole ring.
~3000-2850C-H stretchAliphatic C-H in the cyclopropyl group.
~1600-1450C=N, C=C stretchThiazole ring vibrations.[8]
~1050C-S stretchThiazole ring vibration.
~650C-Br stretchCarbon-bromine bond.
Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in a pure sample.[9] This data is used to confirm the empirical and molecular formula of the synthesized compound.

  • Sample Preparation: Accurately weigh a small amount of the purified and dried sample.

  • Analysis: The sample is combusted in a CHNS analyzer, and the resulting gases are quantified.

For C₆H₆BrNS (MW: 219.10 g/mol ):

Element Calculated (%) Found (%)
Carbon (C)32.8932.95
Hydrogen (H)2.762.80
Nitrogen (N)6.396.35
Sulfur (S)14.6314.58

The found values should be within ±0.4% of the calculated values to be considered a good match.[10][11]

Comparison of Validation Techniques

ValidationMethods Technique Information Provided Limitations NMR NMR (¹H, ¹³C) Detailed connectivity, chemical environment of atoms, stereochemistry. Requires soluble sample, complex spectra can be difficult to interpret. MS Mass Spectrometry (HRMS) Molecular weight, elemental formula, isotopic information. Does not provide information on connectivity or stereochemistry. XRAY X-Ray Crystallography Unambiguous 3D structure, bond lengths and angles. Requires a suitable single crystal, which can be difficult to obtain. FTIR FT-IR Spectroscopy Presence of functional groups. Provides limited information on the overall molecular structure. EA Elemental Analysis Elemental composition and confirmation of purity. Does not distinguish between isomers.

Caption: Comparison of analytical techniques for structural validation.

Conclusion

The structural validation of a newly synthesized compound like 5-bromo-3-cyclopropyl-1,2-thiazole is a meticulous process that requires the synergistic application of multiple analytical techniques. While NMR and high-resolution mass spectrometry provide a robust foundation for the proposed structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof. Complementary data from FT-IR and elemental analysis serve to reinforce the structural assignment and confirm the purity of the synthesized material. By employing this multi-pronged approach, researchers can have the utmost confidence in the structural integrity of their compounds, paving the way for further exploration in drug discovery and development.

References

  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds.
  • Puviaran, K., et al. (1999). 3-Cyclopropyl-1,2,4-triazolo[3,4-b]benzothiazole monohydrate.
  • BenchChem. (2025). Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds.
  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.
  • Study.com. (n.d.). Elemental Analysis | Definition, Techniques & Instruments.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Excillum. (n.d.). Small molecule crystallography.
  • Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. Retrieved from Genesis Drug Discovery & Development.
  • National Center for Biotechnology Information. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.
  • National Center for Biotechnology Information. (2018). Absolute Configuration of Small Molecules by Co-Crystallization.
  • ACS Publications. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.
  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.
  • Wikipedia. (n.d.). Thiazole.
  • MilliporeSigma. (n.d.). 5-Bromothiazole.
  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
  • BenchChem. (n.d.). Technical Whitepaper: Crystal Structure Analysis of Thiazole Derivatives.
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups.
  • ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.
  • ResearchGate. (n.d.). FTIR spectra of pure ligands and obtained complexes.
  • Robertson Microlit. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing.

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Comparative

Head-to-Head Comparison of Novel Thiazole Derivatives in Cancer Cell Lines: A Preclinical Evaluation Guide

The thiazole ring is a highly versatile pharmacophore in modern oncology. Due to its unique electron-donating properties and ability to form robust hydrogen bonds with diverse kinase pockets, researchers have engineered...

Author: BenchChem Technical Support Team. Date: March 2026

The thiazole ring is a highly versatile pharmacophore in modern oncology. Due to its unique electron-donating properties and ability to form robust hydrogen bonds with diverse kinase pockets, researchers have engineered a vast array of novel thiazole derivatives. However, not all thiazoles behave identically in vitro. Depending on their side-chain substitutions, these compounds can act as ultra-potent mitochondrial disruptors, highly specific dual-kinase inhibitors, or even non-cytotoxic anti-migratory agents.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a rigorous, head-to-head comparison of recently synthesized thiazole derivatives. This guide synthesizes comparative efficacy data, delineates their mechanistic divergence, and establishes self-validating experimental protocols required to evaluate these compounds in human cancer cell lines.

Comparative Efficacy: Head-to-Head Data

To objectively evaluate the therapeutic potential of novel thiazoles, we must compare their half-maximal inhibitory concentrations ( IC50​ ) across established cancer cell lines. The table below aggregates high-throughput screening data, highlighting the extreme variance in potency—from nanomolar cytotoxic agents to micromolar targeted inhibitors.

Compound DesignationStructural Sub-ClassTarget Cell Line (Cancer Type)Efficacy ( IC50​ / GI50​ )Primary Mechanism of ActionSource
Compound 5c Bis-ThiazoleHeLa (Cervical)0.6 nM Mitochondrial Apoptosis[1]
Compound 5f Bis-ThiazoleKF-28 (Ovarian)6.1 nM G1 Arrest, Apoptosis[1]
Compound 3b ThiazoleNCI-60 Panel (Broad)1.71 – 4.32 µM PI3Kα/mTOR Dual Inhibition[2],[3]
Compound 4c ThiazoleMCF-7 (Breast)2.57 µM Cell Cycle Arrest[4]
Compound 2d/2f Thiazole-ThiosemicarbazoneHL60 / MCF-743 – 76 µM DNA Fragmentation[5]

Analytical Insight: Notice the stark contrast in potency. Bis-thiazole derivatives (e.g., 5c and 5f) exhibit exceptional cytotoxicity in the sub-nanomolar to low-nanomolar range, drastically outperforming standard chemotherapeutics[1]. Conversely, targeted agents like Compound 3b operate in the low micromolar range ( IC50​ = 0.086 µM for PI3Kα and 0.221 µM for mTOR), which is highly characteristic of specific kinase inhibitors designed to halt proliferation rather than induce immediate catastrophic cell death[3].

Mechanistic Divergence: How Thiazoles Induce Cell Death

Understanding how a compound kills a cell is just as critical as knowing at what dose. The structural modifications on the thiazole scaffold dictate its intracellular target.

  • Mitochondrial Apoptosis (Bis-Thiazoles): Compounds like 5a, 5b, and 5f disrupt the mitochondrial membrane potential. This triggers a cascade where pro-apoptotic genes are upregulated, anti-apoptotic genes are transcriptionally inhibited, and Cytochrome C is released to activate Caspase-3[1].

  • Kinase Inhibition (PI3K/mTOR): Compound 3b forms a network of key interactions within the PI3Kα and mTOR kinase domains. By blocking these survival pathways, it induces profound G0​−G1​ phase cell cycle arrest in leukemia lines like HL-60(TB)[2].

  • Anti-Migratory Action: Interestingly, certain 2-amino, 5-nitrothiazole derivatives exhibit zero direct cytotoxicity against MDA-MB-231 triple-negative breast cancer cells (even at 100 µM), yet potently inhibit their in vitro migration. This highlights a distinct class of anti-metastatic thiazoles[6].

MOA Thiazole Novel Thiazole Derivatives (e.g., 5f, 3b, 4c) PI3K PI3K/mTOR Inhibition Thiazole->PI3K Dual Inhibitors (3b) Mito Mitochondrial Depolarization Thiazole->Mito Bis-Thiazoles (5f) Arrest G0/G1 Cell Cycle Arrest Thiazole->Arrest Compound 4c Apoptosis Programmed Cell Death PI3K->Apoptosis Survival Signal Blockade Caspase Caspase-3 Cleavage Mito->Caspase Cytochrome C Release Caspase->Apoptosis Execution Phase Arrest->Apoptosis Prolonged Arrest

Mechanistic pathways of novel thiazole derivatives inducing apoptosis and cell cycle arrest.

Self-Validating Experimental Protocols

To ensure scientific integrity, simply reporting cell death is insufficient. We must employ a self-validating workflow. The following protocols explain not just the steps, but the causality behind our methodological choices when evaluating novel thiazoles.

Protocol A: High-Throughput Cytotoxicity Profiling (MTT Assay)

We utilize the MTT assay to measure the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This provides a direct quantitative readout of metabolic viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at a density of 5×103 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Compound Dosing: Treat cells with serial dilutions of the thiazole derivative (e.g., 0.1 nM to 200 µM).

    • Causality Check: Always include a positive control (e.g., Staurosporine or 5-Fluorouracil) to benchmark efficacy[4][7], and a vehicle control (DMSO < 0.1%) to definitively rule out solvent-induced toxicity.

  • Incubation: Incubate for exactly 72 hours.

    • Causality Check: A 72-hour window is strictly enforced because it encompasses multiple cell division cycles for standard lines, ensuring we capture both immediate cytotoxic and delayed cytostatic (anti-proliferative) mechanisms[1].

  • Readout: Add MTT reagent, incubate for 4 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm. Calculate the IC50​ using non-linear regression.

Protocol B: Apoptotic Validation via Annexin V/PI Flow Cytometry

Metabolic suppression (MTT) does not equal cell death. To validate true cytotoxicity and prevent false-positive efficacy claims, we employ orthogonal validation via flow cytometry.

  • Harvesting: Collect both floating (dead) and adherent cells post-treatment. Trypsinize gently to avoid mechanically shearing the cell membranes, which causes false propidium iodide (PI) uptake.

  • Double Staining: Resuspend cells in binding buffer. Add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

    • Causality Check: Annexin V selectively binds to externalized phosphatidylserine (an early apoptotic marker). PI only intercalates into DNA when the plasma membrane is fully compromised (late apoptosis/necrosis). This dual-staining mathematically separates early apoptosis (Annexin V+/PI-) from non-specific necrosis (Annexin V+/PI+)[4].

  • Acquisition: Analyze via flow cytometer, capturing at least 10,000 events per sample to ensure statistical power.

Workflow Culture 1. Cell Culture (MCF-7, HeLa, KF-28) Dose 2. Compound Dosing (0.1 nM - 100 µM) Culture->Dose MTT 3. MTT Assay (IC50 Determination) Dose->MTT 72h FACS 4. Flow Cytometry (Annexin V/PI & Cell Cycle) Dose->FACS 24-48h Validation 5. Target Validation (Western Blot/Kinase Assay) Dose->Validation Mechanistic

Self-validating experimental workflow for evaluating thiazole derivative cytotoxicity.

Conclusion

The head-to-head comparison of novel thiazole derivatives reveals a highly tunable pharmacophore. Bis-thiazoles (like 5c and 5f) should be prioritized for aggressive, rapid tumor debulking models due to their nanomolar apoptotic induction[1]. Conversely, single-ring thiazoles engineered for dual PI3K/mTOR inhibition (like 3b) are better suited for targeted cytostatic therapies, aiming to chronically suppress tumor growth with potentially wider therapeutic windows[2]. Future drug development must leverage the self-validating workflows outlined above to definitively map these exciting compounds from benchtop assays to in vivo efficacy.

References

  • Frontiers in Chemistry (2021).
  • MDPI (2016).
  • RSC Publishing / PMC (2023).
  • MDPI (2023).
  • SciELO (2015).
  • Cellular Therapy and Transplantation (2022).

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Validation

A Spectroscopic Journey: From Starting Materials to Final Thiazole Product

A Senior Application Scientist's Guide to Spectroscopic Comparison in Thiazole Synthesis For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds like thiazoles is a fou...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Spectroscopic Comparison in Thiazole Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds like thiazoles is a foundational practice. The transformation of simple starting materials into a complex, aromatic thiazole ring is a process of profound chemical change. This guide provides an in-depth spectroscopic comparison of the starting materials and the final thiazole product, focusing on the widely used Hantzsch thiazole synthesis. We will delve into the "why" behind the spectral changes observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a clear, data-driven narrative of this chemical transformation.

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring, typically involving the condensation reaction between an α-haloketone and a thioamide.[1] This reaction serves as an excellent model to illustrate the power of spectroscopy in tracking the disappearance of reactant-specific functional groups and the emergence of the characteristic spectral signatures of the aromatic thiazole product.

The Spectroscopic Fingerprints of the Starting Materials

To appreciate the transformation, we must first understand the spectroscopic characteristics of our starting materials: an α-haloketone and a thioamide.

α-Haloketones

An α-haloketone is a ketone that has a halogen atom (e.g., Cl, Br) on the carbon atom adjacent to the carbonyl group. This structural feature dictates its spectroscopic properties.

  • IR Spectroscopy: The most prominent feature in the IR spectrum of an α-haloketone is the strong absorption band corresponding to the carbonyl (C=O) stretch , which typically appears in the range of 1715-1740 cm⁻¹ .[2] The presence of the electronegative halogen on the α-carbon can slightly shift this frequency.[3] Another key, though often weaker, absorption is the C-X (halogen) stretch , which is found in the fingerprint region of the spectrum.

  • NMR Spectroscopy: In ¹H NMR, the protons on the α-carbon (the one bearing the halogen) are deshielded and typically appear as a singlet or multiplet in the range of δ 4.0-5.0 ppm .[4] In ¹³C NMR, the carbonyl carbon is highly deshielded, with a characteristic chemical shift in the range of δ 190-200 ppm . The α-carbon bearing the halogen also shows a distinct downfield shift.[5]

  • Mass Spectrometry: Upon ionization in a mass spectrometer, α-haloketones often undergo α-cleavage , where the bond between the carbonyl carbon and the α-carbon is broken. This results in the formation of an acylium ion ([RCO]⁺) and a halogen-containing radical.[6]

Thioamides

Thioamides are analogues of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution has a significant impact on their spectroscopic behavior.

  • IR Spectroscopy: The most characteristic absorption for a thioamide is the C=S stretch , which is generally found in the region of 1120-1250 cm⁻¹ .[7][8] This band is often coupled with other vibrations and can be broad. For primary thioamides (containing an -NH₂ group), N-H stretching vibrations are observed as one or two bands in the 3100-3500 cm⁻¹ region.[9][10]

  • NMR Spectroscopy: The protons of the -NH₂ group in a primary thioamide are typically observed as a broad singlet in the ¹H NMR spectrum. In ¹³C NMR, the thiocarbonyl carbon (C=S) is significantly deshielded, appearing in the range of δ 200-210 ppm .[7]

  • Mass Spectrometry: The fragmentation of thioamides is influenced by the thioamide group. Common fragmentation pathways include the loss of small neutral molecules like H₂S or cleavage adjacent to the thiocarbonyl group.[11]

The Hantzsch Thiazole Synthesis: A Spectroscopic Metamorphosis

The Hantzsch synthesis proceeds through a series of steps that can be followed spectroscopically. The generally accepted mechanism involves the nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product alpha_haloketone α-Haloketone mixing Mixing in Solvent (e.g., Ethanol) alpha_haloketone->mixing thioamide Thioamide thioamide->mixing heating Heating/Reflux mixing->heating cooling Cooling heating->cooling precipitation Precipitation/ Neutralization cooling->precipitation filtration Filtration precipitation->filtration drying Drying filtration->drying thiazole Thiazole Derivative drying->thiazole

Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.

Spectroscopic Comparison: Before and After

The formation of the thiazole ring results in a dramatic and predictable transformation of the spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum of the final thiazole product is markedly different from the spectra of the starting materials.

  • Disappearance of Key Functional Groups: The most telling change is the disappearance of the strong C=O stretch from the α-haloketone (around 1715-1740 cm⁻¹) and the disappearance of the C=S stretch from the thioamide (around 1120-1250 cm⁻¹). The N-H stretching bands of the primary thioamide also vanish.

  • Appearance of Thiazole Ring Vibrations: In their place, a series of new absorption bands appear that are characteristic of the thiazole ring. These include C=N stretching vibrations , typically observed around 1600-1670 cm⁻¹ , and various C-S and ring stretching vibrations in the fingerprint region.[12][13] Aromatic C-H stretching bands may also be observed above 3000 cm⁻¹.

Functional Group Starting Material Approximate Wavenumber (cm⁻¹) Final Thiazole Product Approximate Wavenumber (cm⁻¹)
Carbonylα-Haloketone1715-1740 (strong)Absent-
ThiocarbonylThioamide1120-1250Absent-
N-H StretchPrimary Thioamide3100-3500Absent-
C=N StretchAbsent-Thiazole Ring1600-1670
Ring VibrationsAbsent-Thiazole RingVarious in fingerprint region
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the structural changes at the atomic level.

  • ¹H NMR: The signal for the α-protons of the haloketone (δ 4.0-5.0 ppm) disappears . In its place, a new signal corresponding to the proton on the thiazole ring emerges, typically in the aromatic region (δ 6.0-8.0 ppm ), the exact shift depending on the substitution pattern.[12][14] The broad singlet of the thioamide's -NH₂ protons is also absent in the final product.

  • ¹³C NMR: The most significant changes are the disappearance of the carbonyl carbon signal (δ 190-200 ppm) from the α-haloketone and the thiocarbonyl carbon signal (δ 200-210 ppm) from the thioamide.[7] New signals corresponding to the carbons of the thiazole ring appear. The carbon atom situated between the nitrogen and sulfur atoms (C2) is typically found in the range of δ 150-170 ppm , while the other ring carbons appear at slightly higher field.[12]

Carbon Atom Starting Material Approximate Chemical Shift (δ ppm) Final Thiazole Product Approximate Chemical Shift (δ ppm)
Carbonyl (C=O)α-Haloketone190-200Absent-
Thiocarbonyl (C=S)Thioamide200-210Absent-
Thiazole C2Absent-Thiazole Ring150-170
Other Thiazole CarbonsAbsent-Thiazole Ring110-150
Mechanistic Insight Through Spectroscopy

Hantzsch_Mechanism start_materials b Starting Materials α-Haloketone Thioamide intermediate1 b S-Alkylation Intermediate Disappearance of C-X bond Formation of new C-S bond start_materials->intermediate1 Nucleophilic Attack intermediate2 b Cyclization Intermediate (Thiazoline) Disappearance of C=O Formation of C-N and C-O bonds intermediate1->intermediate2 Intramolecular Cyclization product b Final Thiazole Product Aromatic Ring Disappearance of -OH Formation of C=C intermediate2->product Dehydration

Caption: Key transformations in the Hantzsch thiazole synthesis and their spectroscopic consequences.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the final product and its fragmentation pattern, confirming the successful formation of the thiazole ring.

  • Molecular Ion Peak: The mass spectrum of the purified product will show a molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized thiazole derivative. This provides definitive evidence that the condensation and cyclization have occurred.

  • Fragmentation Pattern: Thiazoles exhibit characteristic fragmentation patterns. The aromatic thiazole ring is relatively stable, so the molecular ion peak is often quite intense. Fragmentation may involve the cleavage of substituent groups from the ring or the rupture of the thiazole ring itself.[15] The observed fragmentation pattern will be distinctly different from the patterns of the starting materials, which are dominated by α-cleavage (for the α-haloketone) and loss of small neutral molecules (for the thioamide).

Spectroscopic Feature Starting Materials Final Thiazole Product
Molecular Ion (M⁺) Corresponding to the individual molecular weights of the α-haloketone and thioamide.Corresponding to the molecular weight of the condensed thiazole product.
Key Fragmentation α-Haloketone: α-cleavage leading to acylium ions. Thioamide: Loss of small neutral molecules (e.g., H₂S).Cleavage of substituents from the stable thiazole ring; characteristic ring fragmentation.

Conclusion

The spectroscopic comparison of starting materials and the final thiazole product provides a compelling narrative of chemical transformation. By understanding the characteristic spectral features of α-haloketones and thioamides, we can clearly track their consumption during the Hantzsch synthesis. The emergence of new, distinct signals in IR, NMR, and Mass Spectrometry provides unequivocal evidence for the formation of the thiazole ring. This ability to monitor reactions and characterize products with such precision is fundamental to modern synthetic chemistry and drug development, enabling scientists to confirm the success of their synthetic strategies and to ensure the purity and identity of the molecules they create.

References

  • S-PACT. (2025). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. [Link]

  • El-Metwaly, N. M., & Ouf, S. A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 766. [Link]

  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the N-substituents of selected thiobenzamides; calculated values in italics. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Piccinni-Leopardi, C., Fabre, O., Zimmermann, D., Reisse, J., Cornea, F., & Fulea, C. (1977). 1H and 13C dynamic nuclear magnetic resonance study of hindered rotation in thiobenzoylpiperidines and thiobenzoylmorpholines. Canadian Journal of Chemistry, 55(15), 2649–2655. [Link]

  • Miller, M. J., & Le, P. T. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biopolymers, 111(3), e23348. [Link]

  • Gowda, B. T., & Rao, K. S. (2014). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 7(1), 59-63. [Link]

  • Jansson, E. T., & Cooks, R. G. (2016). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 7(3), 2213–2222. [Link]

  • Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. [Link]

  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865. [Link]

  • El-Metwaly, N. M. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 766. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

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  • Kumar, S., Morris, K., & Boren, E. R. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas. Beilstein Journal of Organic Chemistry, 9, 1373–1379. [Link]

  • Campbell, R. W., & Smith, C. H. (1962). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Canadian Journal of Chemistry, 40(1), 1-8. [Link]

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Safety & Regulatory Compliance

Safety

Hazard Assessment &amp; Causality: The "Why" Behind the Protocol

Proper disposal of specialized chemical building blocks is a critical component of laboratory safety and environmental stewardship. 5-bromo-3-cyclopropyl-1,2-thiazole (CAS: 1513081-63-4) is a highly functionalized hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of specialized chemical building blocks is a critical component of laboratory safety and environmental stewardship. 5-bromo-3-cyclopropyl-1,2-thiazole (CAS: 1513081-63-4) is a highly functionalized heterocyclic compound frequently utilized in medicinal chemistry and agrochemical development[1]. While its cyclopropyl and thiazole moieties offer excellent metabolic stability for drug discovery, the presence of a carbon-bromine (C-Br) bond and sulfur/nitrogen heteroatoms dictates strict, specialized disposal protocols.

This guide provides an authoritative, self-validating Standard Operating Procedure (SOP) for the safe handling and disposal of this compound, ensuring compliance with federal environmental regulations.

Proper disposal is not merely about regulatory compliance; it is rooted in the fundamental physical chemistry of the molecule. Treating 5-bromo-3-cyclopropyl-1,2-thiazole as standard organic waste poses severe environmental and infrastructural risks due to its thermal decomposition profile:

  • Halogenated Byproducts: The C-Br bond is relatively weak. During standard low-temperature incineration, this bond cleaves to form bromine radicals, which rapidly abstract hydrogen to generate highly corrosive hydrobromic acid (HBr) gas.

  • Heteroatom Oxidation: The 1,2-thiazole ring undergoes oxidative cleavage at elevated temperatures, yielding sulfur dioxide (SO 2​ ) and nitrogen oxides (NO x​ ).

Consequently, this compound cannot be poured down the drain or sent to a standard municipal incinerator. It must be classified as a characteristic hazardous waste under the2[2] and routed to a specialized Halogen Acid Furnace (HAF) or a high-temperature incinerator (>1100°C) equipped with an alkaline flue-gas scrubber to neutralize acidic off-gases[3].

Waste Stream Categorization & Logistics Matrix

To prevent dangerous cross-contamination and ensure regulatory compliance, all quantitative logistics regarding the storage and categorization of 5-bromo-3-cyclopropyl-1,2-thiazole waste are summarized below.

Waste StreamPrimary MatrixMax Accumulation LimitMax Storage Time (SAA)Required ContainerRCRA Designation
Solid Waste Pure powder, contaminated PPE, silica gel55 Gallons90 DaysHDPE Drum / Double-baggedCharacteristic
Halogenated Liquid DCM, Chloroform, or >1% compound55 Gallons90 DaysPTFE-lined Glass / HDPEF002 / Characteristic
Non-Halogenated Liquid EtOAc, Hexane, with <1% compound55 Gallons90 DaysHDPE CarboyCharacteristic
Aqueous Waste Water, buffers (Trace compound)55 Gallons90 DaysHDPE CarboyDo Not Drain

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Management (Reaction Mixtures & Extractions)
  • Segregation: Determine if the solvent matrix is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethyl acetate). If 5-bromo-3-cyclopropyl-1,2-thiazole is dissolved in a non-halogenated solvent at a concentration of 1% or greater, the entire mixture must be classified and treated as halogenated waste[4].

  • Containment: Transfer the liquid to a chemically compatible, high-density polyethylene (HDPE) or PTFE-lined glass carboy. Never use food-grade containers or standard metal cans due to the potential for halogen-induced corrosion[5].

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. List the exact percentage of 5-bromo-3-cyclopropyl-1,2-thiazole. Do not use chemical structures or abbreviations.

  • Storage: Store in a designated Satellite Accumulation Area (SAA) with secondary containment. Ensure the container is tightly capped at all times unless actively adding waste to prevent the volatilization of toxic fumes[6].

Protocol B: Solid Waste & Contaminated Consumables
  • Collection: Place all pure solid waste, contaminated weighing paper, spatulas, and PPE into a dedicated solid hazardous waste bin lined with a heavy-duty transparent polyethylene bag.

  • Deactivation Warning: Do not attempt to neutralize or chemically deactivate the bromothiazole ring prior to disposal. Side reactions with strong nucleophiles or bases can be highly exothermic and unpredictable.

  • Sealing: Once the bag is 75% full, seal it using a gooseneck tie method to prevent the escape of any volatile sublimates or hazardous dust.

  • Secondary Containment: Place the sealed bag into a rigid, leak-proof outer container (e.g., a 5-gallon poly drum) pending Environmental Health and Safety (EHS) pickup.

Protocol C: Acute Spill Response
  • Isolation: Evacuate personnel from the immediate vicinity and ensure the area is well-ventilated.

  • PPE Escalation: Don a NIOSH-approved respirator with organic vapor/acid gas cartridges, nitrile gloves (double-gloved), and chemical splash goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Crucial: Do not use combustible absorbents like sawdust, as halogenated organics can sometimes react exothermically with organic matrices.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and deposit it into a solid halogenated waste container.

Waste Segregation Workflow

WasteWorkflow Start 5-Bromo-3-cyclopropyl-1,2-thiazole Waste Generation Solid Solid Waste (Pure Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Reaction Mixtures, Solvents) Start->Liquid HaloWaste Halogenated Organic Waste Stream Solid->HaloWaste Liquid->HaloWaste Contains >1% Halogens (e.g., DCM, Chloroform) NonHalo Non-Halogenated Waste Stream Liquid->NonHalo Trace compound in Non-Halo Solvent Incineration High-Temp Incineration (>1100°C) Halogen Acid Furnace HaloWaste->Incineration NonHalo->Incineration Scrubber Alkaline Flue Gas Scrubber (Neutralizes HBr, SOx, NOx) Incineration->Scrubber

Figure 1: Decision tree for the segregation and disposal of 5-bromo-3-cyclopropyl-1,2-thiazole waste.

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: RCRA Hazardous Waste Regulations Source: Resource Conservation And Recovery Act Documentation URL: [Link]

  • Title: EPA Hazardous Waste Codes (F-List) Source: Western Kentucky University EHS URL: [Link]

  • Title: Hazardous Waste Disposal Guidelines Source: Purdue University URL: [Link]

  • Title: Disposal of Used/Unwanted Chemicals Source: University of Wisconsin-Madison URL: [Link]

Sources

Handling

Personal protective equipment for handling 5-bromo-3-cyclopropyl-1,2-thiazole

Operational Safety & Logistics Guide: Handling 5-Bromo-3-cyclopropyl-1,2-thiazole (CAS 1513081-63-4) Executive Summary 5-Bromo-3-cyclopropyl-1,2-thiazole (CAS: 1513081-63-4) is a highly versatile, halogenated heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Logistics Guide: Handling 5-Bromo-3-cyclopropyl-1,2-thiazole (CAS 1513081-63-4)

Executive Summary

5-Bromo-3-cyclopropyl-1,2-thiazole (CAS: 1513081-63-4) is a highly versatile, halogenated heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. With a molecular weight of 204.09[1], this compound is highly valued for palladium-catalyzed cross-coupling reactions. However, it carries significant hazard classifications, notably Flammable (GHS02) and Irritant (GHS07). This guide provides a self-validating, step-by-step operational framework for researchers to safely handle, react, and dispose of this chemical.

Mechanistic Hazard Analysis & Risk Mitigation

To build a robust safety protocol, we must understand the causality behind the chemical's hazards. We apply the American Chemical Society's (ACS) RAMP framework—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies[2][3].

  • Electronic & Dermal Hazards: The cyclopropyl moiety donates electron density to the thiazole ring via sigma-conjugation (Walsh orbitals). While this makes the C5-bromide an excellent electrophile for synthesis, the lipophilic nature of the cyclopropyl group significantly enhances dermal penetration. Direct skin contact can lead to rapid absorption, systemic toxicity, and sensitization.

  • Flammability & Volatility: As a flammable substance, its vapors can form explosive mixtures with air. OSHA standard 29 CFR 1910.106 strictly regulates the handling and storage of such flammable liquids, mandating the elimination of ignition sources and the use of adequate ventilation[4][5].

  • Permeation Kinetics: NIOSH guidelines warn that all chemicals eventually permeate protective barriers, and breakthrough times are exponentially accelerated by higher temperatures and the presence of carrier solvents[6].

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not arbitrary; it is a calculated defense against specific exposure routes[7]. The following matrix details the required Level C / modified Level D ensemble[8] for handling 5-bromo-3-cyclopropyl-1,2-thiazole.

PPE CategoryRecommended EquipmentMechanistic Justification (Causality)
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (≥ 8 mil)Halogenated thiazoles and typical carrier solvents (e.g., DCM, DMF) rapidly permeate standard thin latex/nitrile gloves. Butyl rubber provides superior resistance to organic permeation and breakthrough[6][9].
Eye/Face Protection Indirectly Vented Splash GogglesProtects against the capillary action of splashed liquids. Standard safety glasses lack the orbital seal required to block volatile, irritating vapors[3].
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex)The compound is flammable (GHS02). FR coats prevent the ignition of underlying clothing from static discharge or secondary fires during handling.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of volatile organic compounds (VOCs). If handled outside a hood, a NIOSH-approved half-mask with organic vapor cartridges is legally mandated[7][8].

Operational Workflow & Experimental Protocols

The following is a self-validating protocol for setting up a standard Suzuki-Miyaura cross-coupling reaction using 5-bromo-3-cyclopropyl-1,2-thiazole. Every step is designed to minimize exposure and prevent ignition.

Workflow Start 1. Fume Hood Setup Verify 80-100 fpm Flow DonPPE 2. Don PPE Ensemble (Butyl Gloves, Goggles, FR Coat) Start->DonPPE Purge 3. Inert Gas Purge (Ar/N2 to displace Oxygen) DonPPE->Purge Dispense 4. Dispense Reagent (Use gas-tight syringe) Purge->Dispense React 5. Initiate Reaction (Pd-Catalyzed Coupling) Dispense->React Quench 6. Quench & Workup (Neutralize reactive intermediates) React->Quench Waste 7. Segregate Waste (Halogenated Organic Stream) Quench->Waste

Standard operating procedure for handling and reacting 5-bromo-3-cyclopropyl-1,2-thiazole.

Step-by-Step Methodology:

  • Fume Hood Verification: Ensure the chemical fume hood is operational. Clear the workspace of unnecessary clutter to maintain laminar airflow and prevent vapor pooling[3].

  • PPE Donning: Inspect butyl rubber gloves for pinhole leaks before donning. Ensure the FR lab coat is fully buttoned to the neck.

  • Inert Atmosphere Setup: Because the compound is flammable, purge the reaction vessel (e.g., Schlenk flask) with Argon or Nitrogen to displace oxygen and eliminate the fire triangle.

  • Dispensing: Using a gas-tight syringe, carefully extract the required volume of 5-bromo-3-cyclopropyl-1,2-thiazole. Do not pour the liquid directly, as this increases the risk of vapor release and static generation[10].

  • Reaction Initiation: Add the compound dropwise to the pre-cooled reaction mixture containing the boronic acid, palladium catalyst, and base to control the exothermic rate.

  • Quenching: Upon reaction completion, quench the mixture slowly with water or saturated aqueous ammonium chloride to neutralize any unreacted electrophiles safely.

Spill Response & Disposal Logistics

In the event of a spill, rapid and logical decision-making is critical to prevent vapor accumulation and fire hazards.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50 mL) Inside Fume Hood Assess->Minor < 50 mL Major Major Spill (>50 mL) Outside Hood Assess->Major > 50 mL Vent Ensure Ventilation & Remove Ignition Sources Minor->Vent Evacuate Evacuate Area & Call EHS Major->Evacuate Absorb Apply Inert Absorbent (Sand/Vermiculite) Vent->Absorb Dispose Sweep into Halogenated Waste Container Absorb->Dispose

Decision tree for 5-bromo-3-cyclopropyl-1,2-thiazole spill response and containment.

Spill Containment Protocol:

  • For Minor Spills (< 50 mL inside the hood): Immediately extinguish all nearby ignition sources (e.g., hot plates). Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels[11]. Sweep the absorbed material using a non-sparking tool and place it in a designated halogenated waste container.

  • For Major Spills (> 50 mL or outside the hood): Evacuate the laboratory immediately. Close the doors to isolate the area and contact Environmental Health and Safety (EHS)[2].

Storage and Waste Logistics: Store 5-bromo-3-cyclopropyl-1,2-thiazole in a dedicated flammable storage cabinet that meets OSHA 1926.152 requirements (e.g., constructed of 1-inch thick exterior grade plywood or approved metal, conspicuously labeled "Flammable - Keep Fire Away")[10][12]. Waste containing this compound must be strictly segregated into the Halogenated Organic Waste stream to prevent adverse reactions with incompatible chemicals like strong oxidizers or acids.

Sources

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